(1-Bromopropyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSUFXFSUACKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340192 | |
| Record name | (1-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-36-5 | |
| Record name | (1-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromopropyl)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Bromopropyl)benzene chemical properties and structure
An In-Depth Technical Guide to (1-Bromopropyl)benzene: Properties, Synthesis, and Reactivity
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its molecular architecture, featuring a benzene ring connected to a propyl chain with a bromine atom at the benzylic position, bestows upon it a unique reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1] The bromine atom's placement on the carbon directly attached to the aromatic ring is paramount, as it significantly influences the compound's chemical behavior, making it an excellent substrate for nucleophilic substitution and elimination reactions.[1]
A key structural characteristic of this compound is the presence of a chiral center at the benzylic carbon. This gives rise to two enantiomers, (S)-(+)-(1-Bromopropyl)benzene and (R)-(-)-(1-Bromopropyl)benzene, whose stereochemistry can be critical in the synthesis of stereospecific target molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity of this compound, offering a technical resource for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Br | [1][3][4] |
| Molecular Weight | 199.09 g/mol | [1][3][4] |
| IUPAC Name | 1-bromopropylbenzene | [1][4][5] |
| CAS Number | 2114-36-5 | [1][3][4] |
| Physical Form | Liquid | [1][5][6] |
| Density | ~1.3 g/cm³ | [3][5] |
| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | [3] |
| Flash Point | 92.5 ± 6.0 °C | [3] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [6] |
Molecular Structure and Spectroscopic Profile
The structure of this compound is foundational to its reactivity. The phenyl group, the propyl chain, and the bromine atom at the benzylic position create a molecule susceptible to specific transformations.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals for the different proton environments. Aromatic protons typically appear in the 7.2-7.5 ppm region. The benzylic methine proton (CH-Br) is expected to resonate further downfield, coupled to the adjacent methylene protons. The methylene (-CH₂-) and methyl (-CH₃) protons of the propyl group will appear as distinct multiplets in the aliphatic region of the spectrum.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears in the 2800-3000 cm⁻¹ range.[7] The C-Br bond also gives rise to a characteristic absorption in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometric analysis shows a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pattern involves the loss of the bromine atom to form a stable benzylic carbocation, which often corresponds to the base peak in the spectrum.[7]
Synthesis of this compound
This compound can be synthesized through several routes. A prevalent and reliable method involves a two-step sequence starting from 1-phenylpropan-1-one, which avoids the potential for rearrangement that can occur with direct Friedel-Crafts alkylation.[1][8][9] The process involves the reduction of the ketone to an alcohol, followed by bromination.
Experimental Protocol: Two-Step Synthesis from 1-Phenylpropan-1-one
Step 1: Reduction of 1-Phenylpropan-1-one to 1-Phenylpropan-1-ol
-
Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropan-1-one in methanol or ethanol at room temperature.[1]
-
Reduction : Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) portion-wise to control the exothermic reaction.[1]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylpropan-1-ol.
Step 2: Bromination of 1-Phenylpropan-1-ol
-
Setup : Place the crude 1-phenylpropan-1-ol into a round-bottom flask.
-
Bromination : Cool the alcohol in an ice bath (0 °C). Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[1]
-
Reaction : Allow the reaction to proceed, typically with stirring, letting it slowly warm to room temperature.
-
Purification : After the reaction is complete, perform an aqueous workup to remove inorganic byproducts. The resulting crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.
Caption: Two-step synthesis of this compound from 1-phenylpropan-1-one.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the C-Br bond at the benzylic position. The phenyl group stabilizes the adjacent carbocation or radical intermediates, facilitating a variety of transformations.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making this compound highly susceptible to nucleophilic substitution reactions. Depending on the nucleophile, solvent, and reaction conditions, the mechanism can proceed via an Sₙ1 or Sₙ2 pathway. The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 mechanism, particularly with weak nucleophiles in polar protic solvents.[10][11]
This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for synthesizing more complex molecules. For example, reaction with cyanide yields a nitrile, which can be further hydrolyzed to a carboxylic acid, while reaction with amines yields substituted aniline derivatives.
Caption: General pathway for nucleophilic substitution of this compound.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form 1-phenylpropene. This reaction pathway competes with nucleophilic substitution and is favored by high temperatures and sterically hindered bases.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Precautions : Handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere is recommended.[6]
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. [(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 4. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. This compound | 2114-36-5 [sigmaaldrich.com]
- 7. Buy 1-Bromo-4-(1-bromopropyl)benzene | 1094335-60-0 [smolecule.com]
- 8. Solved Devise a synthesis to prepare this compound | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 11. brainly.com [brainly.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
(1-Bromopropyl)benzene CAS number and molecular formula
An In-Depth Technical Guide to (1-Bromopropyl)benzene: Synthesis, Properties, and Applications in Modern Research
Authored by: A Senior Application Scientist
This compound , a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural combination of a phenyl group and a reactive benzylic bromide makes it a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity
This compound is characterized by the following identifiers and physicochemical properties:
| Identifier | Value | Source(s) |
| CAS Number | 2114-36-5 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [3][4][5] |
| Molecular Weight | 199.09 g/mol | [3][5] |
| IUPAC Name | 1-bromopropylbenzene | |
| Synonyms | (α-Bromopropyl)benzene, 1-Bromo-1-phenylpropane, 1-Phenylpropyl bromide | [6] |
| Appearance | Liquid | [3] |
| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | |
| Flash Point | 92.5 ± 6.0 °C |
A crucial structural aspect of this compound is the presence of a chiral center at the carbon atom bonded to both the bromine atom and the phenyl group. This results in the existence of two enantiomers: (R)-(1-bromopropyl)benzene and (S)-(1-bromopropyl)benzene.[3] This chirality is of significant interest in stereoselective synthesis, a cornerstone of modern drug development.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired purity, scale, and the stereochemical outcome.
Radical Bromination of n-Propylbenzene
A common and direct method for the synthesis of this compound is the free radical bromination of n-propylbenzene at the benzylic position. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, in an inert solvent like carbon tetrachloride (CCl₄).[3]
The reaction proceeds via a free radical chain mechanism, where the stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this transformation.
Experimental Protocol: Radical Bromination
-
To a solution of n-propylbenzene in anhydrous carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Caption: Workflow for the synthesis of this compound via radical bromination.
Electrophilic Addition to 1-Phenylpropene
Another efficient route involves the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene.[7][8][9] This reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, leading to the formation of a highly stabilized benzylic carbocation. Subsequent attack by the bromide ion yields the desired product. The resonance stabilization of the benzylic carbocation intermediate is the key factor for the high regioselectivity of this reaction, exclusively forming this compound.[7][9]
Caption: Mechanism of electrophilic addition of HBr to 1-phenylpropene.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ1 and Sₙ2 reactions with a variety of nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Due to the formation of a stable benzylic carbocation, Sₙ1 reactions are often favored, particularly with weak nucleophiles in polar protic solvents.[10]
This reactivity is harnessed in the synthesis of a wide range of derivatives, including ethers, esters, amines, and alkylated compounds, which are valuable intermediates in the preparation of more complex target molecules.
Role in Drug Development and Medicinal Chemistry
As a versatile building block, this compound and its isomers are utilized in the synthesis of various pharmaceutical agents. While direct applications are proprietary, its structural motif is incorporated into molecules designed for various therapeutic targets. The related compound, (3-bromopropyl)benzene, is a known intermediate in the synthesis of potential antimicrobial agents and other therapeutics, highlighting the importance of the bromopropylbenzene scaffold in medicinal chemistry.[11] Furthermore, this compound is available as a reference standard for analytical development and quality control in the pharmaceutical industry.[12]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[13]
-
Avoid breathing mist, vapors, or spray.[13]
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Store in a well-ventilated place and keep the container tightly closed.[13]
-
Always consult the Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹³C NMR Spectroscopy: Data available in chemical databases.[6]
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.[1][6]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl chain (around 2800-3000 cm⁻¹) are expected.[1]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important chemical intermediate.
References
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- 3. This compound | 2114-36-5 | Benchchem [benchchem.com]
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- 5. americanelements.com [americanelements.com]
- 6. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. brainly.com [brainly.com]
- 10. Solved Học CH,Co? (5)-(1-bromopropyl)benzene | Chegg.com [chegg.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound (1-Phenylpropyl Bromide) [lgcstandards.com]
- 13. fishersci.com [fishersci.com]
Synthesis of (1-Bromopropyl)benzene from Propylbenzene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of (1-Bromopropyl)benzene via the free-radical bromination of propylbenzene. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough understanding of benzylic halogenation.
Introduction and Significance
The selective functionalization of alkyl side chains on aromatic rings is a cornerstone of modern organic synthesis. This compound is a valuable synthetic intermediate, featuring a reactive benzylic bromide that can readily participate in a variety of nucleophilic substitution and elimination reactions. This makes it a key building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.
The conversion of propylbenzene to this compound is a classic example of benzylic bromination. This reaction selectively targets the hydrogen atoms on the carbon directly attached to the benzene ring (the benzylic position).[1][2] This selectivity is attributed to the unique stability of the benzylic radical intermediate formed during the reaction.[1][3] While elemental bromine can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the benzene ring.[3][4]
The Mechanism of Benzylic Bromination
The bromination of the benzylic position of propylbenzene proceeds through a free-radical chain reaction mechanism.[5][6][7] This process is typically initiated by heat or UV light and involves three key stages: initiation, propagation, and termination. The use of N-Bromosuccinimide (NBS) is crucial for maintaining a low concentration of molecular bromine (Br₂) and bromine radicals (Br•), which favors the desired benzylic substitution over addition reactions to the aromatic ring.[4]
The Role of N-Bromosuccinimide (NBS)
NBS serves as a stable, crystalline solid that is easier and safer to handle than liquid bromine.[4][8] In the presence of a radical initiator or light, and trace amounts of HBr, NBS slowly generates molecular bromine. This Br₂ is then homolytically cleaved to produce the bromine radicals necessary for the chain reaction.
Reaction Stages
Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or the Br-Br bond in the small amount of Br₂ present, to form initial radicals.[7][9]
Propagation: This is a two-step cycle that forms the product and regenerates the radical species.
-
Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from the benzylic position of propylbenzene. This is the rate-determining step and occurs at this position because the resulting benzylic radical is significantly stabilized by resonance. The unpaired electron is delocalized over the benzene ring, lowering the energy of the intermediate.[1][3]
-
Halogenation: The resonance-stabilized benzylic radical reacts with a molecule of Br₂ (generated from NBS) to form the product, this compound, and a new bromine radical (Br•). This new radical can then participate in another cycle of propagation.[3][7]
Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as two bromine radicals forming Br₂, a bromine radical and a benzylic radical combining, or two benzylic radicals coupling.
The high selectivity for the benzylic position is a direct consequence of the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the propyl chain, due to the resonance stabilization of the resulting radical.[2]
Experimental Protocol
This section provides a representative laboratory procedure for the synthesis of this compound.
Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with all necessary safety precautions in place.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Propylbenzene | C₉H₁₂ | 120.19 | 103-65-1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 |
| Sodium Bicarbonate (aq, sat.) | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Note: Due to its toxicity and environmental hazards, Carbon Tetrachloride is often replaced with safer solvents like cyclohexane or acetonitrile. The choice of solvent can influence reaction rates and yields.
Step-by-Step Procedure
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Charging the Flask: To the flask, add propylbenzene (1.0 eq), N-Bromosuccinimide (1.05 eq), and the radical initiator AIBN (0.02 eq). Add the anhydrous solvent (e.g., CCl₄, ~2-3 mL per mmol of propylbenzene).
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent, e.g., ~77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete within 1-3 hours. During the reaction, the dense NBS will be consumed and replaced by the less dense succinimide, which will float to the surface.
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The succinimide byproduct will precipitate. Remove it by vacuum filtration and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of the Product
The identity and purity of the synthesized this compound (Molar Mass: 199.09 g/mol ) can be confirmed using standard analytical techniques.[10][11][12][13]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic methine proton (triplet, ~5.0 ppm), the methylene protons (multiplet, ~2.1-2.3 ppm), and the terminal methyl protons (triplet, ~1.0 ppm).[14] |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon bearing the bromine (~50-60 ppm), and the aliphatic carbons of the propyl chain. |
| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).[14] |
| Mass Spectrometry | The molecular ion peak (M+) will show a characteristic isotope pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). A common fragment would be the loss of the bromine atom to give a stable benzylic carbocation.[14] |
Safety and Handling
The synthesis of this compound involves several hazardous materials that require strict safety protocols.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator, an irritant, and harmful if swallowed.[15][16] It can cause severe skin burns and eye damage.[15][17] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Pure NBS is white; if it has a yellow or brown color, it has started to decompose, releasing bromine, and should be recrystallized before use.[8] Store NBS in a cool, dry, dark place.[15]
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. It should be used exclusively in a well-ventilated fume hood. Safer alternatives should be considered whenever possible.
-
Propylbenzene: This is a flammable liquid. Keep away from ignition sources.
-
AIBN: This radical initiator can decompose violently if heated without a solvent. It should be stored under refrigeration.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[15][16][17][18] An appropriate fire extinguisher (e.g., CO₂, dry chemical) should be readily available.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
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- 6. byjus.com [byjus.com]
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- 8. glaserr.missouri.edu [glaserr.missouri.edu]
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- 11. [(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. cdhfinechemical.com [cdhfinechemical.com]
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An In-depth Technical Guide to the Mechanism of Benzylic Bromination of n-Propylbenzene
This guide provides a comprehensive examination of the free-radical benzylic bromination of n-propylbenzene, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing the reaction's high regioselectivity, the intricacies of its free-radical chain mechanism, and practical considerations for its successful execution in a laboratory setting.
Introduction: The Strategic Importance of Benzylic Functionalization
The benzylic position, the carbon atom directly attached to an aromatic ring, possesses unique reactivity that makes it a prime target for synthetic modification. Functionalization at this site provides a powerful entry point for the elaboration of alkylbenzene side chains, a common structural motif in pharmaceuticals and advanced materials. Benzylic bromination, in particular, transforms a relatively inert C-H bond into a versatile C-Br bond, which can subsequently participate in a wide array of nucleophilic substitution and elimination reactions.
This guide focuses on the reaction of n-propylbenzene with N-Bromosuccinimide (NBS) in the presence of a radical initiator. This method is highly valued for its exceptional selectivity, favoring bromination exclusively at the benzylic position over all other carbons on the alkyl chain and the aromatic ring itself. Understanding the mechanism is paramount to controlling the reaction and leveraging its synthetic potential.
The Principle of Regioselectivity: Stability of the Benzylic Radical
The remarkable selectivity of this reaction is dictated by the thermodynamic stability of the radical intermediate formed during the rate-determining step. The reaction proceeds via a free-radical pathway, and the abstraction of a hydrogen atom can theoretically occur at any of the C-H bonds in n-propylbenzene. However, the bond dissociation energies (BDE) reveal a significant preference.
Benzylic C-H bonds are considerably weaker than typical primary or secondary alkyl C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical, which is significantly stabilized by resonance. The unpaired electron in the p-orbital of the benzylic carbon can delocalize into the π-system of the adjacent aromatic ring, spreading the radical character across the ortho and para positions. This delocalization drastically lowers the energy of the benzylic radical intermediate compared to the primary or secondary radicals that would form from hydrogen abstraction elsewhere on the propyl chain.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Resulting Radical Stability |
| Primary (CH3-H) | ~100 | Least Stable |
| Secondary (R2CH-H) | ~96 | More Stable |
| Benzylic (PhCH(R)-H) | ~90 | Most Stable (Resonance) |
This energy difference ensures that the bromine radical, a selective electrophile, will preferentially abstract a benzylic hydrogen, setting the stage for bromination to occur exclusively at that site.
The Free-Radical Chain Mechanism
Benzylic bromination using NBS proceeds through a classic free-radical chain reaction, which can be broken down into three distinct stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon gentle heating. This generates two initial radicals and a molecule of nitrogen gas (in the case of AIBN). A small trace of molecular bromine (Br₂), either present as an impurity in the NBS or generated in situ, is then cleaved by an initiator radical to produce the crucial bromine radical (Br•) that starts the propagation cycle.
Propagation
This is the self-sustaining cycle where the product is formed.
-
Step 1: Hydrogen Abstraction. A bromine radical (Br•) abstracts one of the two hydrogen atoms from the benzylic carbon of n-propylbenzene. This is the rate-determining step and its selectivity is governed by the formation of the most stable radical. The result is the formation of hydrogen bromide (HBr) and the resonance-stabilized 1-phenylpropyl radical.
-
Step 2: Bromine Transfer. The newly formed 1-phenylpropyl radical reacts with a molecule of Br₂. This Br₂ is generated in a controlled, low concentration via the reaction of HBr (from Step 1) with the NBS reservoir. This reaction forms the final product, (1-bromopropyl)benzene, and regenerates a bromine radical (Br•), which can then cycle back to Step 1, continuing the chain reaction.
Termination
The chain reaction is terminated when any two radical species combine, removing the reactive radicals from the cycle. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a 1-phenylpropyl radical. Since the concentration of radicals is kept very low, termination steps are infrequent compared to the propagation steps.
Spectroscopic Profile of (1-Bromopropyl)benzene: A Comprehensive Technical Guide
Introduction
(1-Bromopropyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a key intermediate in the formation of various pharmaceuticals and specialty chemicals. Its reactivity is largely dictated by the presence of the bromine atom on the benzylic position, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and ensuring its purity in developmental pipelines. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a definitive reference for its structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features to build a comprehensive molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, acquired at 90 MHz in CDCl₃, reveals the distinct electronic environments of its eleven protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 7.33 | Multiplet | - | 5H |
| H-b | 5.03 | Triplet | 7.8 | 1H |
| H-c | 2.20 | Multiplet | - | 2H |
| H-d | 1.02 | Triplet | 7.3 | 3H |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-a): The complex multiplet observed at 7.33 ppm corresponds to the five protons of the phenyl group. The overlapping signals are a consequence of the similar electronic environments of the ortho, meta, and para protons.
-
Benzylic Proton (H-b): The proton attached to the carbon bearing the bromine atom (the benzylic position) appears as a triplet at 5.03 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The triplet multiplicity arises from the coupling with the two neighboring methylene protons (H-c), following the n+1 rule (2+1=3).
-
Methylene Protons (H-c): The two protons of the methylene group are observed as a multiplet centered at 2.20 ppm. This complex splitting pattern is a result of coupling to both the benzylic proton (H-b) and the methyl protons (H-d).
-
Methyl Protons (H-d): The three protons of the terminal methyl group resonate as a triplet at 1.02 ppm. This upfield shift is characteristic of alkyl protons. The triplet splitting is due to coupling with the adjacent methylene protons (H-c) (2+1=3).
The integration values of 5:1:2:3 for the aromatic, benzylic, methylene, and methyl protons, respectively, are consistent with the molecular structure of this compound.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 300-500 MHz NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to enhance the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum, recorded at 22.49 MHz in CDCl₃, provides a count of the unique carbon environments and information about their hybridization.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-ipso | 141.69 |
| C-para | 128.52 |
| C-ortho | 128.42 |
| C-meta | 127.35 |
| C-benzylic | 58.11 |
| C-methylene | 34.19 |
| C-methyl | 12.01 |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: Four distinct signals are observed in the aromatic region (120-145 ppm). The signal at 141.69 ppm is assigned to the ipso-carbon (the carbon directly attached to the propyl chain), which is deshielded due to the substituent effect. The signals at 128.52, 128.42, and 127.35 ppm correspond to the para, ortho, and meta carbons of the phenyl ring, respectively. The near-equivalence of the ortho and meta carbons results in closely spaced signals.
-
Aliphatic Carbons: The benzylic carbon, directly bonded to the bromine atom, appears at 58.11 ppm. Its downfield shift is a direct consequence of the electronegativity of bromine. The methylene and methyl carbons resonate at 34.19 ppm and 12.01 ppm, respectively, which are typical chemical shifts for sp³ hybridized carbons in an alkyl chain.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃ with TMS.
-
Instrument Setup: Use a spectrometer with a carbon-observe probe.
-
Data Acquisition: Employ a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the chemical shifts to the central peak of the CDCl₃ triplet at 77.16 ppm, which is then referenced to TMS at 0 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. The IR spectrum of this compound, acquired as a liquid film, exhibits several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3088, 3065, 3032 | C-H stretch | Aromatic |
| 2970, 2936, 2878 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1603, 1495, 1454 | C=C stretch | Aromatic Ring |
| 768, 698 | C-H bend (out-of-plane) | Monosubstituted Benzene |
| 621 | C-Br stretch | Alkyl Halide |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretching: The absorptions above 3000 cm⁻¹ (3088, 3065, 3032 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic ring.
-
Aliphatic C-H Stretching: The bands below 3000 cm⁻¹ (2970, 2936, 2878 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the propyl chain.
-
Aromatic C=C Stretching: The sharp peaks at 1603, 1495, and 1454 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the phenyl ring.
-
Monosubstituted Benzene Bending: The strong absorptions at 768 and 698 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring.
-
C-Br Stretching: The absorption at 621 cm⁻¹ falls within the expected range for a C-Br stretching vibration, confirming the presence of the alkyl bromide functionality.
Experimental Protocol for IR Spectroscopy (Liquid Film):
-
Sample Preparation: Place a single drop of neat this compound liquid between two polished salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample-containing plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation pattern.
Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Significance |
| 198/200 | [C₉H₁₁Br]⁺˙ | Molecular Ion (M⁺˙, M+2⁺˙) |
| 119 | [C₉H₁₁]⁺ | Loss of ·Br |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[1][2]
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic pair of molecular ion peaks at m/z 198 and 200, with approximately equal intensity. This is a definitive indicator of a monobrominated compound.
-
Loss of Bromine Radical: The base peak at m/z 119 corresponds to the loss of a bromine radical from the molecular ion. This fragmentation is highly favorable due to the stability of the resulting secondary benzylic carbocation.
-
Tropylium Ion: The prominent peak at m/z 91 is attributed to the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment in the mass spectra of compounds containing a benzyl group. This is formed via rearrangement and loss of an ethyl radical from the [M-Br]⁺ fragment.
Logical Fragmentation Pathway:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups. Mass spectrometry not only establishes the molecular weight but also reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Physical Properties of (1-Bromopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Bromopropyl)benzene in Organic Synthesis
This compound, a halogenated aromatic hydrocarbon, is a key intermediate in organic synthesis.[1] Its molecular structure, featuring a benzene ring attached to a propyl chain with a bromine atom at the benzylic position, imparts a high degree of reactivity, making it a versatile building block for more complex molecules.[1] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, allowing for a wide range of chemical transformations. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its safe handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of these critical parameters and the experimental methodologies for their determination.
Core Physical Properties of this compound
The precise physical properties of a compound are crucial for its identification, purification, and process scale-up. The boiling point is indicative of the substance's volatility and is a key parameter for purification by distillation. Density is essential for mass-to-volume conversions and for understanding the compound's physical behavior in mixtures and reactions.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 215.5 ± 9.0 °C | 760 mmHg | [2][3][4] |
| Density | 1.303 g/cm³ (or 1.3 ± 0.1 g/cm³) | Standard Temperature and Pressure (STP) | [2][3][4] |
| Molecular Formula | C₉H₁₁Br | [1][2][3][4][5] | |
| Molecular Weight | 199.09 g/mol | [1][2][3][6] | |
| Appearance | Liquid | [2][5] | |
| CAS Number | 2114-36-5 | [3][4][7][8] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10][11] This physical constant is a primary indicator of a substance's purity. For this compound, a relatively high-boiling liquid, accurate determination is crucial for purification via distillation.
Causality Behind the Experimental Choices
The chosen method for boiling point determination often depends on the sample quantity and the required accuracy. The capillary method (Thiele tube or similar apparatus) is a common and reliable technique for small-scale determinations.[9][12] The principle relies on trapping the vapor of the heated liquid in an inverted capillary tube. As the liquid is heated, the trapped air expands and escapes. When the external pressure equals the vapor pressure of the liquid, a continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[9] Slow and uniform heating is critical to ensure thermal equilibrium between the liquid, vapor, and the thermometer, leading to an accurate reading.[9]
Step-by-Step Protocol for Boiling Point Determination
-
Apparatus Setup : A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9][12]
-
Heating : The fusion tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil) or an aluminum block.[9][12]
-
Observation : The apparatus is heated slowly and steadily.[9] The temperature is carefully monitored.
-
Boiling Point Identification : The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9]
-
Confirmation : To confirm the boiling point, the heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is also noted. This should be very close to the boiling point observed during heating.
Caption: Experimental workflow for the determination of the boiling point of this compound.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.[13] It is an intensive property, meaning it does not depend on the amount of substance present, making it a useful characteristic for substance identification and purity assessment.
Causality Behind the Experimental Choices
The determination of the density of a liquid like this compound requires accurate measurements of both its mass and volume.[14] A pycnometer or a volumetric flask is typically used to ensure a precise volume measurement.[13] An analytical balance is essential for obtaining an accurate mass measurement. The procedure involves measuring the mass of a known volume of the liquid. To ensure accuracy, the equipment must be clean and dry, and the temperature of the liquid should be recorded, as density is temperature-dependent.
Step-by-Step Protocol for Density Determination
-
Tare the Pycnometer : A clean, dry pycnometer (or volumetric flask) of a known volume is weighed accurately on an analytical balance.
-
Fill with Sample : The pycnometer is carefully filled with this compound up to the calibration mark, ensuring there are no air bubbles.
-
Weigh the Filled Pycnometer : The pycnometer containing the sample is weighed again to determine the mass of the liquid.
-
Calculate Density : The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Caption: Workflow for the experimental determination of the density of this compound.
Conclusion
The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective use in research and development. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of these properties, ensuring the integrity of experimental work and the safety of laboratory personnel. Adherence to these protocols will enable scientists to confidently utilize this versatile reagent in the synthesis of novel compounds.
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 4. CAS No.2114-36-5,1-bromopropylbenzene Suppliers [lookchem.com]
- 5. Benzene, (1-bromopropyl)- | CymitQuimica [cymitquimica.com]
- 6. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound (1-Phenylpropyl Bromide) [lgcstandards.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. byjus.com [byjus.com]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. chm.uri.edu [chm.uri.edu]
The Solubility Profile of (1-Bromopropyl)benzene: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of (1-Bromopropyl)benzene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the intermolecular forces governing solubility, thereby empowering informed solvent selection for synthesis, purification, and formulation.
Introduction: Understanding the Molecular Landscape of this compound
This compound is an organic compound with the chemical formula C₉H₁₁Br.[1][2][3] Its structure, featuring a benzene ring attached to a brominated propyl chain, imparts a unique combination of polarity and non-polarity that dictates its interactions with various solvents. The presence of the bromine atom introduces a dipole moment, while the phenyl and propyl groups contribute to its non-polar character. A key physicochemical parameter influencing its solubility is the logarithm of the octanol-water partition coefficient (LogP), which is estimated to be 3.80, indicating a significant preference for lipophilic environments over aqueous ones.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | [1][2][3] |
| Molecular Weight | 199.09 g/mol | [1][2] |
| Appearance | Liquid | [3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | [1] |
| LogP | 3.80 | [1] |
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent can be predicted by comparing their respective polarities, hydrogen bonding capabilities, and dispersion forces.
As a haloalkane derivative, this compound is generally expected to be soluble in a wide array of organic solvents. The energy required to break the intermolecular attractions between this compound molecules and between solvent molecules is compensated by the formation of new attractions between the solute and solvent molecules.
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its solubility based on the physicochemical properties of the compound and various solvents. The following table provides a qualitative prediction of solubility, categorized by solvent class.
Table 2: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | Class | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Non-polar | Very Low | None | High | Dominant van der Waals forces in both solute and solvent. |
| Toluene | Non-polar (Aromatic) | Low | None | Very High | Similar aromatic character and dispersion forces. |
| Diethyl Ether | Polar Aprotic | Low | Acceptor | High | Favorable dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Medium | None | Very High | Strong dipole-dipole and dispersion forces. |
| Ethyl Acetate | Polar Aprotic | Medium | Acceptor | High | Good balance of polar and non-polar characteristics. |
| Acetone | Polar Aprotic | High | Acceptor | High | Strong dipole-dipole interactions. |
| Isopropanol | Polar Protic | High | Donor & Acceptor | Moderate to High | Potential for some hydrogen bonding, but dominated by polar and non-polar interactions. |
| Ethanol | Polar Protic | High | Donor & Acceptor | Moderate | The high polarity and extensive hydrogen bonding of ethanol may be slightly less compatible with the largely non-polar solute. |
| Methanol | Polar Protic | Very High | Donor & Acceptor | Moderate | Similar to ethanol, the strong hydrogen bonding network of methanol may limit miscibility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Acceptor | Very High | DMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic compounds.[5][6] Benzene is miscible with DMSO, suggesting good solubility for its derivatives.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Acceptor | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |
Experimental Determination of Solubility: A Practical Workflow
To obtain precise quantitative solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Vials for sample analysis
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent layer) using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets of the solute.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated GC-FID or HPLC-UV method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.
-
Data Interpretation
The concentration determined from the analysis represents the equilibrium solubility of this compound in the specific solvent at the given temperature. This process should be repeated for each solvent of interest.
Visualizing the Solubility Relationship
The relationship between solvent properties and the predicted solubility of this compound can be visualized to provide a clearer understanding of the governing principles.
Caption: Predicted solubility of this compound based on solvent class.
Safety and Handling Considerations
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
The organic solvents discussed in this guide also present their own hazards, ranging from flammability to toxicity. Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to all institutional safety protocols.
Conclusion
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions regarding solvent selection for various applications. While theoretical predictions offer a strong starting point, experimental verification is paramount for obtaining precise solubility data critical for process development and optimization.
References
- 1. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 2. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (1-bromopropyl)- | CymitQuimica [cymitquimica.com]
- 4. This compound | 2114-36-5 [sigmaaldrich.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. echemi.com [echemi.com]
An In-Depth Technical Guide to the Electrophilic Addition of HBr to 1-Phenylpropene
This guide provides a comprehensive technical overview of the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene, a cornerstone reaction in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the underlying mechanisms, experimental considerations, and product outcomes of this classic transformation. This document delves into both the ionic (Markovnikov) and free-radical (anti-Markovnikov) addition pathways, offering field-proven insights into achieving high selectivity and yield.
Introduction: The Significance of Hydrobromination
The addition of hydrogen halides to alkenes is a fundamental reaction for the synthesis of alkyl halides, which are versatile intermediates in the construction of more complex molecular architectures. 1-Phenylpropene, with its electronically distinct double bond influenced by the adjacent phenyl group, presents an excellent model system to explore the nuances of regioselectivity and stereochemistry in electrophilic additions. Understanding the factors that govern the outcome of the reaction between HBr and 1-phenylpropene is crucial for the strategic design of synthetic routes in pharmaceutical and materials science.
This guide will dissect the two primary mechanistic pathways for the addition of HBr to 1-phenylpropene: the polar, ionic mechanism that adheres to Markovnikov's rule, and the free-radical chain reaction that leads to the anti-Markovnikov product. Each pathway is dictated by the reaction conditions, specifically the presence or absence of radical initiators.
The Markovnikov Addition: An Ionic Pathway to 1-Bromo-1-phenylpropane
In the absence of peroxides or UV light, the reaction of HBr with 1-phenylpropene proceeds through an electrophilic addition mechanism, yielding 1-bromo-1-phenylpropane as the major product.[1][2][3] This outcome is a direct consequence of Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that is already bonded to the greater number of hydrogen atoms.
The Underlying Mechanism: Stabilization of the Benzylic Carbocation
The regioselectivity of the Markovnikov addition is dictated by the formation of the more stable carbocation intermediate.[1] The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr. This can, in principle, form two possible carbocations.
-
Pathway A: Formation of a Benzylic Carbocation: Protonation of the terminal carbon of the double bond (C2) leads to the formation of a secondary benzylic carbocation at the carbon adjacent to the phenyl ring (C1). This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring.
-
Pathway B: Formation of a Secondary Carbocation: Protonation of the carbon adjacent to the phenyl ring (C1) would result in a secondary carbocation at C2. This carbocation lacks the resonance stabilization afforded by the phenyl group.
Due to the superior stability of the benzylic carbocation, Pathway A is the overwhelmingly favored route.[1] The subsequent nucleophilic attack by the bromide ion on this planar carbocation proceeds rapidly to form the final product, 1-bromo-1-phenylpropane.
Diagram of the Markovnikov Addition Mechanism
References
An In-depth Technical Guide to the IUPAC Nomenclature of Brominated Propylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a comprehensive exploration of the IUPAC nomenclature for the various isomers of brominated propylbenzene. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles governing the naming of these structures, thereby facilitating clear and accurate discourse within the scientific community. The guide will deconstruct the nomenclature of isomers arising from the substitution pattern on the benzene ring and the structure of the propyl group itself, supported by detailed examples and visual aids.
Introduction: The Imperative for Precision in Chemical Nomenclature
In the intricate landscape of organic chemistry, isomerism presents a fundamental challenge and opportunity. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate and unequivocally name each isomer is paramount. The IUPAC nomenclature system was established to create a standardized and globally recognized method for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1][2] This system is indispensable in research and development, where the accurate identification of molecules is critical for reproducibility, patentability, and regulatory compliance.
The history of IUPAC dates back to 1919, with early efforts to standardize chemical nomenclature beginning as far back as 1892 with the Geneva Nomenclature.[3] This long-standing commitment to standardization highlights the importance of a common chemical language.[3]
This guide focuses on the brominated propylbenzene isomers, a class of compounds that serves as an excellent model for illustrating key principles of IUPAC nomenclature for substituted aromatic hydrocarbons. We will explore the nuances of naming isomers based on the position of the bromine atom on the benzene ring and the isomeric forms of the propyl group.
Foundational Principles of IUPAC Nomenclature for Aromatic Compounds
The systematic naming of substituted benzene derivatives follows a well-defined set of rules. The core of the name is typically "benzene," with the substituents being indicated as prefixes.[4][5][6]
Prioritization of Substituents
When multiple different functional groups are present on a benzene ring, their priority determines the base name of the compound.[7][8] For brominated propylbenzene, both the bromo and propyl groups are considered substituents of the benzene ring. In cases where all substituents have equal rank, such as alkyl and halo groups, the naming is determined by alphabetical order to assign the lowest possible locants.[7]
Numbering the Benzene Ring
To specify the location of substituents, the carbon atoms of the benzene ring are numbered from 1 to 6. The numbering should be done in a way that gives the substituents the lowest possible set of numbers.[9][10] If a tie in numbering occurs, alphabetical order takes precedence in assigning the lowest number.[11]
Disubstituted Benzenes: Ortho, Meta, and Para
For benzene rings with two substituents, the prefixes ortho- (o-), meta- (m-), and para- (p-) are commonly used to denote the relative positions of the substituents.[7][12][13]
It is important to note that for polysubstituted benzenes (three or more substituents), only numerical locants are used.[4][7]
Isomerism in Brominated Propylbenzene
The structural diversity of brominated propylbenzene arises from two primary sources: the isomeric nature of the propyl group and the positional isomerism of the bromo group on the benzene ring.
Isomers of the Propyl Group
The propyl group (C₃H₇) can exist in two isomeric forms:
-
n-propyl: A straight-chain alkyl group (-CH₂CH₂CH₃). When attached to a benzene ring, the resulting compound is n-propylbenzene.[15][16]
-
Isopropyl: A branched-chain alkyl group (-CH(CH₃)₂). When attached to a benzene ring, the compound is isopropylbenzene, commonly known as cumene.[15][17]
The IUPAC name for the isopropyl group is (1-methylethyl). However, "isopropyl" is a widely accepted common name in IUPAC nomenclature.[18]
Positional Isomerism on the Benzene Ring
For each of the propylbenzene isomers (n-propylbenzene and isopropylbenzene), the bromine atom can be attached to the ortho, meta, or para position on the benzene ring, leading to a total of six primary isomers.
Systematic IUPAC Nomenclature of Brominated n-Propylbenzene Isomers
When the propyl group is a straight chain (n-propyl), the parent molecule is propylbenzene .[19] The position of the bromo substituent is then indicated by a number or the appropriate ortho-, meta-, or para- prefix.
| Isomer | IUPAC Name | Common Name |
| 1-bromo-2-propylbenzene | 1-bromo-2-propylbenzene | o-bromopropylbenzene |
| 1-bromo-3-propylbenzene | 1-bromo-3-propylbenzene | m-bromopropylbenzene |
| 1-bromo-4-propylbenzene | 1-bromo-4-propylbenzene | p-bromopropylbenzene |
Nomenclature Workflow for Brominated n-Propylbenzene:
Caption: IUPAC Naming Workflow for Brominated n-Propylbenzene.
Systematic IUPAC Nomenclature of Brominated Isopropylbenzene (Cumene) Isomers
When the propyl group is branched (isopropyl), the parent molecule is isopropylbenzene or its common name, cumene .
| Isomer | IUPAC Name (using isopropylbenzene) | IUPAC Name (using cumene) | Common Name |
| 1-bromo-2-isopropylbenzene | 1-bromo-2-(1-methylethyl)benzene | 2-bromocumene | o-bromocumene |
| 1-bromo-3-isopropylbenzene | 1-bromo-3-(1-methylethyl)benzene | 3-bromocumene | m-bromocumene |
| 1-bromo-4-isopropylbenzene | 1-bromo-4-(1-methylethyl)benzene | 4-bromocumene | p-bromocumene |
Logical Relationship of Isopropylbenzene Nomenclature:
Caption: Nomenclature pathways for isopropylbenzene derivatives.
Isomers with Bromination on the Propyl Chain
Further isomerism is possible when the bromine atom substitutes a hydrogen on the propyl chain itself, rather than on the benzene ring. In these cases, the benzene ring is treated as a substituent, named a phenyl group .[4][12]
Bromination of the n-Propyl Chain
| Isomer | IUPAC Name |
| (1-bromopropyl)benzene | This compound |
| (2-bromopropyl)benzene | (2-bromopropyl)benzene |
| (3-bromopropyl)benzene | (3-bromopropyl)benzene |
Bromination of the Isopropyl Chain
| Isomer | IUPAC Name |
| 1-bromo-2-phenylpropane | 1-bromo-2-phenylpropane |
| 2-bromo-2-phenylpropane | 2-bromo-2-phenylpropane |
Decision Tree for Naming Brominated Propylbenzene Isomers:
Caption: Decision process for naming brominated propylbenzene isomers.
Conclusion
The IUPAC nomenclature for brominated propylbenzene isomers provides a clear and systematic method for their unambiguous identification. By adhering to the principles of substituent prioritization, ring numbering, and the correct identification of the parent structure (either the benzene ring or the alkyl chain), researchers can ensure precise communication. A thorough understanding of these rules is essential for professionals in chemistry and drug development to avoid ambiguity and ensure the integrity of their scientific work.
References
- 1. m.youtube.com [m.youtube.com]
- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 3. iupac.org [iupac.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 9. fiveable.me [fiveable.me]
- 10. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 14. Nomenclature | OpenOChem Learn [learn.openochem.org]
- 15. Propylbenzene - Wikipedia [en.wikipedia.org]
- 16. n-Propylbenzene - Wikipedia [en.wikipedia.org]
- 17. The correct IUPAC name is A Isopropyl benzene B Cumene class 11 chemistry CBSE [vedantu.com]
- 18. quora.com [quora.com]
- 19. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (1-Bromopropyl)benzene: Methodologies, Mechanisms, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Bromopropyl)benzene
This compound, an organobromine compound, serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom at the benzylic position of a propyl-substituted benzene ring, allows for a variety of subsequent chemical transformations. This makes it a key building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The reactivity of the benzylic carbon-bromine bond is central to its utility, enabling nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the principal methods for the synthesis of this compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and exploring the historical development of these synthetic strategies.
Core Synthetic Methodologies
The synthesis of this compound can be effectively achieved through three primary routes, each with its own set of advantages and mechanistic considerations:
-
Free-Radical Bromination of Propylbenzene
-
Electrophilic Addition of Hydrogen Bromide to 1-Phenylpropene
-
Nucleophilic Substitution of 1-Phenylpropan-1-ol
Free-Radical Bromination of Propylbenzene: Harnessing Benzylic Reactivity
The free-radical bromination of propylbenzene represents a direct approach to introduce a bromine atom onto the alkyl side chain. This method leverages the enhanced reactivity of the benzylic position.
Causality Behind Experimental Choices
The high regioselectivity of this reaction for the benzylic position is a direct consequence of the stability of the intermediate benzylic radical.[1] The phenyl group stabilizes the adjacent radical through resonance, delocalizing the unpaired electron across the aromatic ring. This significantly lowers the activation energy for the abstraction of a benzylic hydrogen compared to other hydrogens on the propyl chain.[2][3] N-Bromosuccinimide (NBS) is often the preferred brominating agent over molecular bromine (Br₂) in a laboratory setting.[1][2] This is because NBS maintains a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic aromatic substitution on the benzene ring.[1] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or UV light is required to initiate the reaction by generating the initial bromine radical.[2]
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism consisting of initiation, propagation, and termination steps.
Figure 1: Free-Radical Bromination of Propylbenzene.
Experimental Protocol
Materials:
-
Propylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add a sufficient volume of carbon tetrachloride to dissolve the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN at this temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is usually complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 1-3 hours |
| Purity (post-distillation) | >98% |
Electrophilic Addition of Hydrogen Bromide to 1-Phenylpropene: A Regioselective Approach
The addition of hydrogen bromide (HBr) to 1-phenylpropene is a highly efficient and regioselective method for the synthesis of this compound.
Causality Behind Experimental Choices
This reaction proceeds via an electrophilic addition mechanism. The regioselectivity is governed by Markovnikov's rule, which dictates that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[4][5] In the case of 1-phenylpropene, the addition of H⁺ to the terminal carbon of the double bond results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl group, making it the preferred intermediate.[4][6] The subsequent attack of the bromide ion (Br⁻) on this stable carbocation leads exclusively to the formation of this compound.[4] The use of a non-polar solvent is often preferred to prevent competing reactions.
Reaction Mechanism
The two-step mechanism involves the formation of a stable benzylic carbocation followed by nucleophilic attack by the bromide ion.
Figure 2: Electrophilic Addition of HBr to 1-Phenylpropene.
Experimental Protocol
Materials:
-
1-Phenylpropene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether or other inert solvent
-
Round-bottom flask
-
Gas dispersion tube (if using HBr gas)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-phenylpropene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
If using HBr gas, bubble it through the solution via a gas dispersion tube. If using a solution of HBr in acetic acid, add it dropwise to the stirred solution.
-
Continue the addition until the starting material is consumed (monitor by TLC or GC).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation.
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 0.5-2 hours |
| Purity (crude) | Often >95% |
Nucleophilic Substitution of 1-Phenylpropan-1-ol: A Two-Step Conversion
This synthetic route involves the conversion of the hydroxyl group of 1-phenylpropan-1-ol into a good leaving group, followed by nucleophilic substitution with a bromide ion.
Causality Behind Experimental Choices
The hydroxyl group (-OH) is a poor leaving group. Therefore, it must first be protonated by an acid (like HBr) or converted into a better leaving group by reacting with an agent like phosphorus tribromide (PBr₃).[7][8][9]
-
Using HBr: The alcohol is protonated to form an oxonium ion, which then departs as a water molecule, leaving behind a benzylic carbocation. This carbocation is then attacked by a bromide ion. This pathway is essentially an Sₙ1 reaction.
-
Using PBr₃: The alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by a bromide ion in an Sₙ2-like fashion.[9] This method is often preferred for primary and secondary alcohols as it avoids carbocation rearrangements.[9]
Reaction Mechanism (Using PBr₃)
The reaction with phosphorus tribromide proceeds through the formation of a phosphite ester intermediate, which is then displaced by a bromide ion.
Figure 3: Nucleophilic Substitution of 1-Phenylpropan-1-ol with PBr₃.
Experimental Protocol (Using PBr₃)
Materials:
-
1-Phenylpropan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a solution of 1-phenylpropan-1-ol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask, add a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from a dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a cold, dilute sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 3-5 hours |
| Purity (post-distillation) | >98% |
Conclusion
The synthesis of this compound can be accomplished through several reliable methods, with the choice of route often depending on the available starting materials and the desired scale of the reaction. The free-radical bromination of propylbenzene offers a direct conversion, while the electrophilic addition of HBr to 1-phenylpropene provides a highly regioselective and high-yielding pathway. The nucleophilic substitution of 1-phenylpropan-1-ol is another robust method, particularly when using reagents like PBr₃ to avoid potential side reactions. A thorough understanding of the mechanisms governing these transformations is crucial for optimizing reaction conditions and achieving high yields of the desired product, a versatile intermediate for further synthetic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. Addition of HBr to 1-phenylpropene Addition of HBr to 1-phenylpropene yi.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Resonance Stabilization of the Benzylic Carbocation: Synthesis, Characterization, and Mechanistic Insights
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzylic carbocation, a cornerstone of reactive intermediates in organic chemistry, owes its remarkable stability to the principles of resonance. This guide provides an in-depth exploration of the electronic factors governing this stability, the synthetic methodologies for its generation, and the modern analytical techniques used for its characterization. We will delve into the causality behind experimental choices, from classical solvolysis studies to direct observation in superacid media via NMR spectroscopy and modern photoredox catalysis. By integrating foundational theory with field-proven experimental protocols and computational insights, this document serves as a comprehensive resource for professionals leveraging benzylic carbocation chemistry in synthesis and drug development.
Foundational Principles: The Uniqueness of the Benzylic Carbocation
A carbocation is a species containing a carbon atom with a positive formal charge and three bonds, resulting in an empty p-orbital.[1] Their stability is paramount to the feasibility of many chemical transformations. While alkyl carbocations are stabilized primarily through inductive effects and hyperconjugation, the benzylic carbocation benefits from a more potent stabilizing force: resonance.[1][2]
The benzylic carbocation is characterized by a positively charged carbon directly attached to a benzene ring.[3][4] This unique arrangement allows the empty p-orbital of the benzylic carbon to overlap with the π-electron system of the aromatic ring.[1] This orbital overlap delocalizes the positive charge across multiple atoms, significantly lowering the overall energy of the system and rendering the cation far more stable than its non-aromatic counterparts.[2][5][6] This enhanced stability is not merely a theoretical concept; it is the driving force behind the reactivity of numerous benzylic compounds in reactions such as SN1 substitutions and E1 eliminations.[7][8]
Visualizing Stability: Resonance Structures
The delocalization of the positive charge can be represented by drawing multiple resonance contributors. The true structure of the benzylic carbocation is a hybrid of these forms, with the positive charge distributed between the benzylic carbon and the ortho and para positions of the aromatic ring.[5][9]
Caption: Resonance contributors and the hybrid structure of the benzyl carbocation.
Synthesis and Generation of Benzylic Carbocations
The method chosen to generate a benzylic carbocation is dictated by the intended application, whether for a transient intermediate in a synthetic reaction or for a stable species for direct spectroscopic analysis.
SN1 Solvolysis of Benzyl Halides
A classic method for generating benzylic carbocations as transient intermediates is the solvolysis of benzyl halides or tosylates in a polar, protic solvent.[10] The rate-determining step of this SN1 reaction is the unimolecular dissociation of the leaving group to form the benzylic carbocation.[7]
Causality Behind Experimental Choice: The rate of solvolysis serves as a direct probe of the stability of the formed carbocation. Electron-donating groups (EDGs) on the aromatic ring further stabilize the carbocation through resonance and induction, accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize the cation and retard the rate. This predictable relationship allows for quantitative studies of substituent effects on carbocation stability.[11]
Protonation of Benzylic Alcohols in Superacids
For direct observation and characterization, benzylic carbocations must be generated in a medium that is both highly acidic and non-nucleophilic to prevent immediate quenching. The pioneering work of George A. Olah (Nobel Prize, 1994) demonstrated that superacid systems, such as a mixture of FSO₃H and SbF₅ ("Magic Acid"), are ideal for this purpose.[12][13][14] Benzylic alcohols are protonated by the superacid, followed by the loss of a water molecule to generate a long-lived carbocation that can be studied at low temperatures.[13]
Causality Behind Experimental Choice: Superacids are exceptionally poor nucleophiles. This lack of nucleophilicity is critical; it allows the carbocation to persist in solution for a sufficient duration to be analyzed by techniques like NMR spectroscopy, providing direct structural evidence.[1][12]
Modern Photoredox-Catalyzed Approaches
Recent advances have enabled the generation of benzylic carbocations under mild conditions via photoredox catalysis.[15] These methods often involve the oxidation of an electron-rich arene to a radical cation, followed by a hydrogen atom transfer (HAT) from the benzylic position to generate the carbocation.
Causality Behind Experimental Choice: This strategy avoids the harsh conditions of superacids and the pre-functionalization required for solvolysis (e.g., creating a benzyl halide).[15] By using visible light and a photocatalyst, benzylic C-H bonds can be directly functionalized, offering a more streamlined and atom-economical approach that is highly valuable in complex molecule synthesis.[15]
Evidence and Characterization
The stability and structure of the benzylic carbocation are not just theoretical constructs; they are substantiated by a wealth of experimental and computational data.
Spectroscopic Evidence: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the direct characterization of stable carbocations.[12][16]
-
¹³C NMR: The most telling piece of evidence is the ¹³C NMR chemical shift of the cationic carbon. Due to the significantly reduced electron density, this carbon is heavily deshielded and resonates far downfield. For instance, the benzylic carbon (C⁺) in the parent benzyl carbocation appears at ~255 ppm.[12]
-
Substituent Effects: The chemical shift is highly sensitive to substituents on the ring. EDGs at the para position (e.g., -OCH₃) increase electron density at the cationic center through resonance, causing an upfield shift (e.g., to ~219 ppm), while EWGs (e.g., -CF₃) pull density away, causing a further downfield shift (e.g., to ~269 ppm).[12] This provides direct, quantitative evidence of charge delocalization.
| Substituent (para-position) | ¹³C Chemical Shift of C⁺ (ppm) |
| -OCH₃ | 219 |
| -CH₃ | 243 |
| -H | 255 |
| -CF₃ | 269 |
| Table 1: Effect of para-substituents on the ¹³C NMR chemical shift of the benzylic carbocation center, demonstrating electronic influence on charge density. Data sourced from Dalal Institute.[12] |
Kinetic Evidence: Solvolysis Rate Studies
Kinetic studies of the solvolysis of substituted benzyl chlorides provide compelling indirect evidence for carbocation stability. The reaction rates correlate well with the stability of the intermediate carbocation formed in the rate-determining step.
| Substrate | Relative Rate of Solvolysis | Plausible Mechanism |
| p-Methoxybenzyl chloride | ~100,000 | SN1 (via stable carbocation) |
| p-Methylbenzyl chloride | ~30 | SN1 / Borderline |
| Benzyl chloride | 1 | Borderline / SN2 |
| p-Nitrobenzyl chloride | ~0.001 | SN2 (carbocation destabilized) |
| Table 2: Illustrative relative rates for the solvolysis of para-substituted benzyl chlorides in aqueous ethanol. The vast rate enhancement with electron-donating groups supports an SN1 mechanism proceeding through a resonance-stabilized carbocation. Data conceptualized from studies on benzyl halide solvolysis.[10][11] |
Computational Evidence: DFT Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide theoretical validation of the stability of benzylic carbocations.[17][18] These methods can accurately predict geometries and relative energies. For example, calculations show that forming the 1-naphthylmethyl carbocation requires approximately 10-12 kcal/mol less energy than forming the benzyl carbocation, which is consistent with the increased resonance possibilities of the larger aromatic system.[18] Such computational tools are invaluable in designing systems where carbocation stability is critical, such as in the development of acid-labile linkers for solid-phase synthesis.[18]
Experimental Protocols
Protocol: Kinetic Analysis of Benzyl Chloride Solvolysis
This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the solvolysis of a substituted benzyl chloride.
-
Preparation: Prepare a stock solution of the desired substituted benzyl chloride (e.g., 0.1 M in acetone). Prepare the desired solvent system (e.g., 50:50 ethanol:water by volume).
-
Reaction Initiation: Equilibrate the solvent system to a constant temperature (e.g., 25.0 °C ± 0.1 °C) in a thermostatted water bath. Inject a small aliquot of the benzyl chloride stock solution into the solvent with vigorous stirring to initiate the reaction (final concentration ~1 mM). Start a timer immediately.
-
Monitoring: The reaction produces HCl as a byproduct. Monitor the progress by one of two methods:
-
Conductivity: Measure the increase in conductivity of the solution over time. The change in conductivity is proportional to the concentration of ions produced.
-
Titration: At timed intervals, withdraw aliquots of the reaction mixture and quench them in a solvent like cold acetone. Titrate the produced HCl with a standardized solution of NaOH using an indicator (e.g., phenolphthalein).
-
-
Data Analysis: The reaction should follow pseudo-first-order kinetics since the concentration of the solvent (water/ethanol) is in vast excess. Plot ln(C∞ - Ct) versus time, where C is the conductivity or volume of titrant at time t, and C∞ is the value after >10 half-lives.
-
Validation & Interpretation: The plot should yield a straight line, confirming the pseudo-first-order nature of the reaction. The rate constant, k, is equal to the negative of the slope. Comparing the k values for different substituted benzyl chlorides provides a quantitative measure of their relative carbocation stabilities.
Caption: Experimental workflow for a kinetic study of benzyl halide solvolysis.
Protocol: Generation and ¹³C NMR Characterization in Superacid
Caution: Superacids are extremely corrosive and react violently with water. This procedure must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.
-
Apparatus Preparation: Use a flame-dried NMR tube fitted with a septum. The experiment must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Preparation: In a flask made of a suitable material (e.g., Teflon) cooled to -78 °C (dry ice/acetone bath), slowly add antimony pentafluoride (SbF₅) to fluorosulfuric acid (FSO₃H) to prepare a 1:1 molar solution of HSO₃F-SbF₅ (Magic Acid). The solvent for the NMR will be SO₂ClF, which is liquid at low temperatures.
-
Sample Preparation: Dissolve a few milligrams of the precursor benzylic alcohol (e.g., 4-methoxybenzyl alcohol) in a minimal amount of deuterated dichloromethane (CD₂Cl₂) in the prepared NMR tube. Cool the tube to -78 °C.
-
Carbocation Generation: Using a pre-cooled gas-tight syringe, carefully transfer approximately 0.5 mL of liquid SO₂ClF into the NMR tube to dissolve the precursor. Then, slowly add the pre-cooled superacid solution dropwise while gently agitating the tube at -78 °C. The formation of the carbocation is often accompanied by a distinct color change.
-
NMR Acquisition: Immediately transfer the NMR tube to the pre-cooled NMR spectrometer probe (e.g., -70 °C). Acquire a standard ¹³C NMR spectrum.
-
Data Interpretation: Identify the downfield signal corresponding to the positively charged benzylic carbon. Compare its chemical shift to literature values to confirm the structure and assess the degree of charge delocalization.[12][13]
Conclusion and Outlook
The resonance stabilization of the benzylic carbocation is a fundamental concept that bridges theoretical understanding with practical application. Its stability dictates the course of many synthetic reactions and serves as a design principle in fields ranging from materials science to medicinal chemistry.[18] The ability to generate and characterize this intermediate, whether transiently through solvolysis or as a stable entity in superacid, provides chemists with invaluable mechanistic insights. As modern synthetic methods like photoredox catalysis continue to evolve, new and milder ways to harness the reactivity of benzylic carbocations will undoubtedly emerge, further expanding their utility in the precise construction of complex molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Explain the resonance stabilization in benzyl carbocation ? | Sathee Forum [forum.prutor.ai]
- 3. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. brainly.com [brainly.com]
- 10. Solvolytic studies of benzyl halides - Durham e-Theses [etheses.dur.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wiley.com [wiley.com]
- 15. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brainly.in [brainly.in]
- 17. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]
An In-depth Technical Guide to the Key Differences Between (1-Bromopropyl)benzene and Its Isomers
Abstract
The constitutional isomers of bromopropylbenzene—(1-bromopropyl)benzene, (2-bromopropyl)benzene, and (3-bromopropyl)benzene—share the same molecular formula (C₉H₁₁Br) yet exhibit remarkably distinct chemical behaviors and spectroscopic signatures.[1][2][3] This divergence is a direct consequence of the bromine atom's position on the propyl side chain, which dictates everything from synthetic accessibility to reactivity in nucleophilic substitution and utility in complex molecular design. This technical guide provides an in-depth analysis of these isomers, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their synthesis, delve into a comparative analysis of their spectroscopic properties for unambiguous identification, and dissect their reactivity profiles, offering insights into their application as synthetic intermediates.
Introduction: The Significance of Isomerism in Bromopropylbenzenes
Isomerism is a cornerstone of organic chemistry, and the bromopropylbenzene family serves as a classic illustration of its profound impact. The placement of the bromine atom fundamentally alters the electronic and steric environment of the molecule, leading to three distinct classes of alkyl halides: a secondary benzylic halide, a secondary alkyl halide, and a primary alkyl halide.
-
This compound: A secondary, benzylic halide. The C-Br bond is at a benzylic position, directly adjacent to the phenyl ring. This proximity allows for significant electronic stabilization of intermediates through resonance.
-
(2-Bromopropyl)benzene: A secondary alkyl halide. The C-Br bond is one carbon removed from the phenyl ring, precluding direct resonance stabilization of the reaction center.
-
(3-Bromopropyl)benzene: A primary alkyl halide. The C-Br bond is at the terminus of the propyl chain, offering the least steric hindrance but also lacking the electronic benefits of the benzylic position.
This guide will systematically unpack the synthetic and chemical consequences of these structural variations.
Synthesis Strategies: A Tale of Three Mechanisms
The synthesis of each isomer requires a distinct and regioselective approach, underscoring the importance of mechanistic control in organic chemistry.
This compound: Selective Benzylic Bromination
The most effective method for synthesizing this compound is through the free-radical bromination of propylbenzene, specifically at the benzylic position.[4] The reagent of choice is N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) or UV light.[5][6]
Causality of Experimental Choice: Direct bromination with Br₂ is avoided as it can lead to electrophilic aromatic substitution on the benzene ring. NBS provides a low, steady concentration of bromine radicals, which selectively abstract the weakest C-H bond in the molecule. The benzylic C-H bond is significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical.[7]
Mechanism: Free-Radical Chain Reaction
-
Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates the initial bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the benzylic carbon of propylbenzene, forming a resonance-stabilized benzylic radical and HBr.
-
The HBr reacts with NBS to generate a molecule of Br₂.
-
The benzylic radical reacts with Br₂ to form the desired this compound and a new bromine radical, which continues the chain.[7]
-
-
Termination: The reaction ceases when radicals combine.
References
- 1. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Propylphenyl)magnesium Bromide
Introduction: The Enduring Utility of Organometallic Reagents
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction has become indispensable in both academic research and industrial drug development.[1] Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and strong bases, reacting with a wide array of electrophiles, most notably carbonyl compounds, to form alcohols.[2][3][4][5] The polarity of the carbon-magnesium bond, with a partial negative charge on the carbon atom, dictates its nucleophilic character.[2][6] This application note provides a detailed protocol and technical guidance for the preparation of the Grignard reagent from (1-bromopropyl)benzene, a valuable intermediate in the synthesis of various organic molecules.
Reaction Mechanism and Critical Parameters
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[7] While the precise mechanism is complex and thought to involve radical intermediates on the surface of the magnesium, the overall transformation is straightforward.[8][9][10]
Key Reaction: C₆H₅CH(Br)CH₂CH₃ + Mg → C₆H₅CH(MgBr)CH₂CH₃
Several critical parameters must be meticulously controlled to ensure a successful and high-yielding synthesis:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will readily react with protic solvents like water and alcohols in an acid-base reaction, which quenches the reagent.[11][12][13] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and stabilization of Grignard reagents.[11][13][14] The lone pair of electrons on the ether oxygen atoms coordinates with the magnesium, forming a soluble complex that stabilizes the reagent.[14]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[15] Activation of the magnesium is crucial and can be achieved by methods such as crushing the turnings, or using a small amount of an initiator like iodine or 1,2-dibromoethane.[7][15][16]
-
Reaction Initiation and Temperature Control: The formation of a Grignard reagent is an exothermic process.[17][18] The reaction can sometimes have an induction period, followed by a rapid and exothermic initiation.[1][19] It is crucial to have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[17][19]
Experimental Protocol: Synthesis of (1-Propylphenyl)magnesium Bromide
This protocol details the laboratory-scale preparation of (1-propylphenyl)magnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Magnesium Turnings | High Purity | Commercially Available | --- |
| Anhydrous Diethyl Ether | ACS Grade, ≤0.01% water | Commercially Available | Store over molecular sieves. |
| Iodine | Crystal | Commercially Available | Used as an initiator. |
| Nitrogen or Argon Gas | High Purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon inlet
-
Ice-water bath
Step-by-Step Procedure
-
Apparatus Setup and Preparation:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed water.[17] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.[16]
-
Gently heat the flask with a heat gun under the inert gas flow until the iodine sublimes and coats the magnesium turnings with a faint purple vapor. The brown color of the iodine will fade as the reaction initiates.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.
-
Observe for signs of reaction initiation, which include the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[9] If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry glass rod may be necessary.[9][15]
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[20] Use an ice bath to moderate the reaction if it becomes too vigorous.[17]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be a cloudy, grayish-brown color.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of (1-propylphenyl)magnesium bromide.
Safety and Handling Precautions
-
Flammability: Diethyl ether is extremely flammable and volatile.[17] All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.
-
Reactivity: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide.[1][21] Maintain an inert atmosphere throughout the procedure.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[18][19] Always have an ice bath ready for cooling.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[22]
-
Quenching: Any unreacted Grignard reagent should be quenched carefully by the slow addition of a protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium chloride.
Common Side Reactions and Troubleshooting
-
Wurtz Coupling: A common side reaction is the coupling of the alkyl halide with the Grignard reagent to form a dimer (e.g., 2,3-diphenylbutane in this case). This is favored by higher temperatures and high concentrations of the alkyl halide.
-
Formation of Benzene: If any moisture is present, the highly basic Grignard reagent will be protonated, leading to the formation of propylbenzene.[23]
-
Reaction Failure to Initiate: This is a common issue and is almost always due to wet glassware or solvents, or a passivated magnesium surface.[15] Ensure all components are scrupulously dry. If initiation is still problematic, adding a small amount of pre-formed Grignard reagent from a previous batch can be effective.
Characterization of the Grignard Reagent
Direct characterization of the Grignard reagent is often not performed due to its reactivity. Instead, its formation and concentration are typically determined by titration or by reacting an aliquot with a known electrophile and quantifying the product yield. A common titration method involves reacting the Grignard reagent with a known amount of a protic acid in the presence of an indicator.
Conclusion
The successful formation of (1-propylphenyl)magnesium bromide hinges on the rigorous exclusion of water and the careful control of reaction conditions. By following this detailed protocol and adhering to the outlined safety precautions, researchers can reliably synthesize this valuable organometallic intermediate for use in a wide range of synthetic applications.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 3. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 17. quora.com [quora.com]
- 18. youtube.com [youtube.com]
- 19. acs.org [acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 22. research.uga.edu [research.uga.edu]
- 23. brainly.com [brainly.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using (1-Bromopropyl)benzene
Abstract
(1-Bromopropyl)benzene is a versatile secondary benzylic halide that serves as an excellent substrate for investigating and applying nucleophilic substitution reactions. Its structure allows for a nuanced competition between S(_N)1 and S(_N)2 pathways, making it an ideal model compound for researchers in organic synthesis and drug development. The benzylic position of the bromine atom enhances the reactivity towards both mechanisms due to the potential for resonance stabilization of the carbocation in the S(_N)1 pathway and favorable orbital overlap in the S(_N)2 transition state. This guide provides an in-depth exploration of the factors governing these reaction pathways and offers detailed, field-proven protocols for conducting nucleophilic substitution reactions with this compound.
Theoretical Framework: The S(_N)1 and S(_N)2 Dichotomy in a Secondary Benzylic System
This compound is a secondary alkyl halide, a class of substrates where both S(_N)1 and S(_N)2 mechanisms are viable and often in competition.[1] The benzylic nature of the substrate, with a phenyl group attached to the carbon bearing the leaving group, introduces electronic effects that significantly influence the reaction pathway.
S(N)1 Pathway: This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[2] The rate-determining step is the initial, slow departure of the bromide leaving group to form a secondary benzylic carbocation. This carbocation is notably stabilized by resonance, where the positive charge is delocalized into the adjacent benzene ring.[3] This stabilization lowers the activation energy for carbocation formation, making the S(N)1 pathway more favorable than for a typical secondary alkyl halide.[4] Weak nucleophiles and polar protic solvents, which can solvate both the departing leaving group and the carbocation intermediate, favor the S(_N)1 mechanism.[5]
S(_N)2 Pathway: This bimolecular mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2] The reaction proceeds through a five-coordinate transition state. For this compound, the benzylic position is relatively unhindered compared to a tertiary halide, allowing for backside attack by the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[1][6] Polar aprotic solvents are capable of dissolving the necessary ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[7]
The choice between these two pathways is not always absolute and can be finely tuned by the careful selection of reaction conditions.
Caption: Competing SN1 and SN2 pathways for this compound.
Controlling the Reaction Pathway: A Guide to Experimental Design
The synthetic utility of this compound lies in the ability to direct its reaction towards a desired product by manipulating the experimental conditions. The key variables are the nucleophile, the solvent, and to a lesser extent, the temperature.
The Role of the Nucleophile
The strength and concentration of the nucleophile are critical determinants of the reaction mechanism.
-
Strong Nucleophiles: Anionic nucleophiles with a high concentration of negative charge, such as alkoxides (RO
), cyanide (CN− ), azide (N(_3)− ), and thiolates (RS− ), are strong nucleophiles.[8] High concentrations of these nucleophiles will favor the bimolecular S(_N)2 pathway as the reaction rate is dependent on both the substrate and the nucleophile concentration (rate = k[(R-X)][Nu]).[1]− -
Weak Nucleophiles: Neutral molecules with lone pairs of electrons, such as water (H(_2)O), alcohols (ROH), and carboxylic acids (RCOOH), are weak nucleophiles. When these are used, especially as the solvent (a solvolysis reaction), the unimolecular S(_N)1 pathway is favored.[8] The rate of an S(_N)1 reaction is independent of the nucleophile's concentration (rate = k[R-X]).[1]
The Influence of the Solvent
The choice of solvent can dramatically shift the equilibrium between the S(_N)1 and S(_N)2 pathways.
-
Polar Protic Solvents: Solvents such as water, ethanol, and acetic acid have hydrogen atoms bonded to electronegative atoms (O-H or N-H). These solvents are excellent at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding, thereby favoring the S(N)1 mechanism.[9] However, they can also solvate and deactivate strong nucleophiles, hindering the S(_N)2 pathway.[5]
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess dipoles but lack acidic protons. They can dissolve ionic reagents but do not strongly solvate the anionic nucleophile, leaving it more reactive and available for the backside attack required in an S(_N)2 reaction.[6] Therefore, these solvents strongly favor the S(_N)2 pathway.
The following table summarizes the expected major pathway based on the choice of nucleophile and solvent.
| Nucleophile Strength | Solvent Type | Favored Pathway | Rationale |
| Strong | Polar Aprotic | S(_N)2 | Maximizes nucleophile reactivity and supports a bimolecular transition state.[6] |
| Strong | Polar Protic | Competition | Solvent stabilizes carbocation (favors S(_N)1) but also solvates and hinders the nucleophile (disfavors S(_N)2).[5] |
| Weak | Polar Protic | S(_N)1 | Solvent stabilizes the carbocation intermediate, and the weak nucleophile is unable to promote S(_N)2.[3] |
| Weak | Polar Aprotic | Slow/No Reaction | The nucleophile is too weak to drive an S(_N)2 reaction, and the solvent does not sufficiently stabilize the carbocation for S(_N)1. |
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of common derivatives of this compound, illustrating the principles discussed above.
Protocol 1: S(_N)2 Synthesis of (1-Cyanopropyl)benzene
This protocol utilizes a strong nucleophile (cyanide) in a polar aprotic solvent (DMSO) to favor the S(_N)2 pathway.
Objective: To synthesize (1-cyanopropyl)benzene via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of (1-Ethoxypropyl)benzene (S(_N)2)
This protocol is an example of the Williamson ether synthesis, a classic S(_N)2 reaction.[10] A strong alkoxide nucleophile is generated in situ.
Objective: To synthesize (1-ethoxypropyl)benzene via a Williamson ether synthesis.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Diethyl Ether
-
Deionized water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Nucleophile Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (as the solvent and reagent). Cool the flask in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled ethanol. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium ethoxide.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the sodium ethoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the resulting crude ether by distillation.
Protocol 3: S(_N)1 Solvolysis of this compound in Aqueous Ethanol
This protocol uses a weak nucleophile (water/ethanol) in a polar protic solvent system to favor the S(_N)1 pathway, leading to a mixture of alcohol and ether products.
Objective: To demonstrate the S(_N)1 solvolysis of this compound.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 (v/v) mixture of ethanol and water.
-
Substrate Addition: Add this compound (1.0 equivalent) to the solvent mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically slower than S(_N)2 reactions.
-
Workup: After completion, cool the reaction mixture and neutralize any HBr formed with solid sodium bicarbonate.
-
Extraction: Extract the products with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.
-
Analysis: Filter and concentrate the solvent. Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 1-phenyl-1-propanol and (1-ethoxypropyl)benzene.
Caption: A generalized workflow for nucleophilic substitution reactions.
Conclusion
This compound is a powerful tool for the study and application of nucleophilic substitution reactions. By understanding the interplay between the substrate's electronic and steric properties and the reaction conditions—specifically the nucleophile and solvent—researchers can effectively control the reaction mechanism to favor either the S(_N)1 or S(_N)2 pathway. The protocols provided herein offer reliable methods for synthesizing a variety of useful compounds from this versatile starting material, serving as a practical guide for professionals in the chemical and pharmaceutical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glasp.co [glasp.co]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of (1-Bromopropyl)benzene in Modern Pharmaceutical Synthesis
(1-Bromopropyl)benzene , a versatile organobromine compound, has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features and reactivity profile enable medicinal chemists to introduce the valuable 1-phenylpropyl moiety into drug candidates, a substructure present in various centrally acting agents. This application note provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, detailing its role in key reaction classes and providing robust protocols for its application.
Understanding the Synthetic Utility of this compound
The synthetic value of this compound lies in the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents. This dual reactivity allows for the construction of complex molecular architectures, making it a favored intermediate in multi-step syntheses.[1]
Core Applications in Pharmaceutical Synthesis
The application of this compound in pharmaceutical development can be broadly categorized into two primary reaction types: N-Alkylation Reactions for the synthesis of amine-containing drugs and Grignard Reactions for the formation of carbon-carbon bonds.
N-Alkylation Reactions: A Gateway to Psychoactive Agents
The direct alkylation of primary and secondary amines with this compound is a fundamental method for the synthesis of a variety of psychoactive compounds and other nitrogen-containing pharmaceuticals.[2][3] This reaction introduces the 1-phenylpropyl scaffold, which is a key pharmacophore in several classes of drugs, including certain stimulants and anticonvulsants.
The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine.[4] The success of this reaction is often dependent on the choice of base and solvent to control the degree of alkylation and minimize side reactions.
Protocol 1: Synthesis of a Secondary Amine via N-Alkylation
This protocol describes a general procedure for the mono-alkylation of a primary amine using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Data Presentation: Representative N-Alkylation Reaction
| Reactant A | Reactant B | Product | Yield (%) | Purity (%) |
| This compound | Benzylamine | N-Benzyl-1-phenylpropan-1-amine | 75-85 | >95 (by NMR) |
Grignard Reactions: Forging Carbon-Carbon Bonds
The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source for the construction of more complex carbon skeletons. This is particularly useful in the synthesis of anticonvulsant drugs and analogues of gamma-aminobutyric acid (GABA), such as certain baclofen and phenibut-related structures.[5][6][7]
The reaction of this compound with magnesium metal in an ethereal solvent results in the formation of (1-phenylpropyl)magnesium bromide.[1] This organometallic species is highly reactive towards electrophiles like aldehydes, ketones, and nitriles, enabling the introduction of the 1-phenylpropyl group to a variety of molecular scaffolds.
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with a ketone.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 eq)
-
Ketone (e.g., acetone) (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Assemble an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath and add a solution of the ketone in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or distillation.
Data Presentation: Representative Grignard Reaction
| Grignard Precursor | Electrophile | Product | Yield (%) |
| This compound | Acetone | 2-Methyl-1-phenylbutan-2-ol | 70-80 |
Proposed Applications in the Synthesis of Specific Drug Classes
While direct literature detailing the use of this compound for the synthesis of currently marketed drugs is not always readily available, its utility can be logically extended to the synthesis of important drug classes based on their molecular structures.
Synthesis of Anticonvulsant Drug Analogues
Many anticonvulsant drugs feature a hydrophobic phenyl group attached to a carbon backbone.[8][9][10][11] The 1-phenylpropyl moiety from this compound can serve as a key building block for novel anticonvulsant candidates. For instance, it can be used to alkylate active methylene compounds or to construct side chains on heterocyclic cores known to possess anticonvulsant activity.
Synthesis of GABA Analogues: Phenibut and Baclofen Derivatives
Phenibut and Baclofen are GABA analogues used for their anxiolytic and muscle relaxant properties, respectively.[5][6][7][12][13] The core structure of these molecules contains a phenyl group attached to a GABA backbone. This compound can be envisioned as a starting material for the synthesis of novel analogues of these drugs through multi-step synthetic sequences involving the formation of a Grignard reagent followed by reaction with suitable electrophiles to construct the carboxylic acid-containing side chain.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[14] It is a skin and eye irritant.[14] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its ability to participate in both N-alkylation and Grignard reactions allows for the efficient introduction of the 1-phenylpropyl group, a key structural motif in a range of bioactive molecules. The protocols and applications detailed in this note provide a framework for researchers and drug development professionals to leverage the synthetic potential of this important intermediate in the discovery and development of new medicines.
Visualizations
Caption: N-Alkylation Experimental Workflow.
Caption: Grignard Reaction Logical Pathway.
References
- 1. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 13. Green and Efficient Synthesis of Baclofen [ajchem-b.com]
- 14. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unveiling the Synthetic Potential of (1-Bromopropyl)benzene
An Application Guide to (1-Bromopropyl)benzene in Organic Synthesis Prepared by: Gemini, Senior Application Scientist
This compound, a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br, stands as a versatile and pivotal intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring a benzene ring attached to a propyl chain with a bromine atom at the benzylic position, bestows upon it a unique reactivity profile that is highly sought after by researchers in medicinal chemistry and materials science.[1][2] The strategic placement of the bromine atom at the first carbon of the propyl chain is the cornerstone of its utility, rendering it susceptible to a variety of transformative chemical reactions.
A key structural characteristic of this compound is the chiral center at the carbon atom bonded to both the benzene ring and the bromine atom. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-(1-bromopropyl)benzene and (R)-(1-bromopropyl)benzene.[1] This stereoisomerism is of significant interest in the development of stereoselective reactions, a critical aspect of modern drug development.[1] It is also important to distinguish it from its positional isomers, such as (2-bromopropyl)benzene and (3-bromopropyl)benzene, which exhibit markedly different chemical behaviors due to the altered position of the halogen.[1]
This guide provides an in-depth exploration of this compound as a synthetic intermediate, detailing its preparation and its application in several cornerstone reactions of organic chemistry. The protocols and mechanistic discussions are designed to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for successful application.
Physicochemical and Safety Data
Before undertaking any experimental work, a thorough understanding of the compound's properties and safety hazards is imperative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2114-36-5 | [3][4] |
| Molecular Formula | C₉H₁₁Br | [1][4] |
| Molecular Weight | 199.09 g/mol | [4] |
| Physical Form | Liquid | [3] |
| Boiling Point | 215.5 °C at 760 mmHg | [5] |
| Density | 1.303 g/cm³ | [5] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Table 2: Hazard and Safety Information
| Hazard Statement | Description | GHS Pictogram | Precautionary Codes |
| H315 | Causes skin irritation | Warning | P264, P280, P302+P352, P332+P317 |
| H319 | Causes serious eye irritation | Warning | P264, P280, P305+P351+P338, P337+P317 |
| H335 | May cause respiratory irritation | Warning | P261, P271, P304+P340, P319 |
Data compiled from PubChem and commercial supplier information.[4][5] Always consult the full Safety Data Sheet (SDS) from your supplier before handling.[6][7]
Synthesis of this compound: Key Methodologies
The efficient synthesis of this compound is the first step in its utilization. Two primary, regioselective methods are commonly employed.
Method 1: Radical Bromination of Propylbenzene
This approach leverages the inherent stability of the benzylic radical intermediate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS), is a classic and effective method for selective bromination at the benzylic position.[1]
-
Reaction Principle: The reaction proceeds via a free radical chain mechanism. A radical initiator (like AIBN or benzoyl peroxide) generates a bromine radical from NBS. This radical abstracts a benzylic hydrogen from propylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in equilibrium with NBS) to form the desired product and a new bromine radical, propagating the chain.
-
Causality: The high selectivity for the benzylic position is a direct consequence of the resonance stabilization of the benzylic radical intermediate. This makes the abstraction of a benzylic hydrogen more energetically favorable than abstraction of other hydrogens on the propyl chain. Anhydrous conditions are crucial to prevent the hydrolysis of NBS.[1]
Method 2: Electrophilic Addition of HBr to 1-Phenylpropene
This method follows Markovnikov's rule, where the regioselectivity is dictated by the formation of the most stable carbocation intermediate.
-
Reaction Principle: The alkene's π-bond acts as a nucleophile, attacking the hydrogen of HBr. This electrophilic addition can, in principle, form two different carbocations. However, the reaction exclusively yields this compound because the alternative pathway is energetically prohibitive.[8][9]
-
Causality: The mechanism proceeds through the formation of a benzylic carbocation.[9] This intermediate is significantly stabilized by resonance, with the positive charge delocalized across the benzene ring. The alternative, a secondary carbocation on the adjacent carbon, lacks this resonance stabilization and is therefore not formed. The bromide ion then acts as a nucleophile, attacking the stable benzylic carbocation to yield the final product.[9]
Caption: Key synthetic routes to this compound.
Core Application: Grignard Reagent Formation
The conversion of this compound into its corresponding Grignard reagent, (1-phenylpropyl)magnesium bromide, transforms it from an electrophile into a potent carbon-based nucleophile. This reagent is a workhorse in organic synthesis for the formation of new carbon-carbon bonds.[10][11]
Protocol 1: Synthesis of (1-phenylpropyl)magnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware. Place magnesium turnings (1.2 equivalents) into the flask. Flame-dry the apparatus under vacuum and backfill with an inert atmosphere.[12]
-
Initiation: Add a single crystal of iodine. The disappearance of the iodine's color is an indicator of magnesium activation.[11]
-
Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous ether in the dropping funnel.
-
Reaction: Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the formation of a cloudy solution.[12] If it doesn't start, gentle warming may be required.
-
Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[13] Controlling the addition rate is critical to manage the exothermic nature of the reaction.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, ready for use in subsequent steps.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic solvents, including trace amounts of water.[11][14] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.
-
Initiation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide. Iodine or other activators are used to etch this surface, exposing fresh magnesium to initiate the reaction.[11]
-
Slow Addition: The formation of a Grignard reagent is highly exothermic. Slow, controlled addition of the halide prevents the reaction from becoming too vigorous, which could lead to solvent loss and unwanted side reactions, such as Wurtz coupling.
Caption: Experimental workflow for Grignard reagent formation.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing C-C bonds.
A. The Suzuki-Miyaura Coupling Reaction
The Suzuki reaction is a robust method for forming biaryl compounds or vinylarenes by coupling an organohalide with an organoboron species.[15][16]
-
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[17] Key steps include the oxidative addition of this compound to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[17][18]
Protocol 2: General Procedure for Suzuki Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or vinylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)[15][19]
Procedure:
-
Setup: To a dry flask, add the this compound, boronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for 12-24 hours.[15][19] Monitor the reaction's progress using TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[19]
-
Base: The base is essential for activating the boronic acid. It forms a boronate complex, which increases the nucleophilicity of the organic group on boron, thereby facilitating the transmetalation step.[18]
-
Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical for achieving high yields.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
B. The Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful tool for the synthesis of substituted alkenes.[20][21]
-
Reaction Principle: Similar to the Suzuki coupling, the Heck reaction is driven by a palladium catalyst. The cycle involves oxidative addition of this compound to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the new C=C double bond and regenerates a palladium hydride species that, upon reaction with a base, reforms the active Pd(0) catalyst.[20][22]
Protocol 3: General Procedure for the Heck Reaction
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Triethylamine (Et₃N), Na₂CO₃) (1.5 equiv.)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)[23]
Procedure:
-
Setup: Combine this compound, the alkene, palladium catalyst, ligand, and base in a suitable flask.
-
Solvent & Atmosphere: Add the solvent and flush the system with an inert gas.
-
Reaction: Heat the mixture (typically 100-140 °C) with stirring for several hours until the starting material is consumed (monitored by TLC/GC-MS).[23]
-
Workup: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography or distillation.
Causality of Experimental Choices:
-
Base: The base is required to neutralize the HBr that is generated during the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst from the palladium hydride intermediate.[24]
-
Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents the formation of palladium black (inactive metallic palladium), and modulates its reactivity, often leading to higher yields and selectivity.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used as they can dissolve the ionic intermediates and salts formed during the reaction and are stable at the high temperatures often required.[23]
Core Application: Nucleophilic Substitution
The benzylic position of this compound makes it significantly more reactive towards nucleophilic substitution than a halogen directly attached to the benzene ring.[25] This allows for the straightforward introduction of a wide variety of functional groups.
-
Reaction Principle: The reaction typically proceeds via an Sₙ2 mechanism, especially with strong, unhindered nucleophiles. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion is displaced as a leaving group in a single step. An Sₙ1 mechanism, involving a stable benzylic carbocation, can also occur, particularly with weaker nucleophiles and in polar protic solvents.
Protocol 4: General Procedure for Sₙ2 Substitution
Materials:
-
This compound (1.0 equiv.)
-
Nucleophile (e.g., NaN₃, NaCN, RONa) (1.1-1.5 equiv.)
-
Polar aprotic solvent (e.g., DMSO, DMF, Acetone)
Procedure:
-
Setup: Dissolve the nucleophile in the chosen polar aprotic solvent in a round-bottom flask.
-
Addition: Add this compound to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature will depend on the reactivity of the nucleophile. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product as needed via chromatography or distillation.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents (like DMSO and DMF) are ideal for Sₙ2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive.
-
Competition with Elimination: It is important to consider that elimination (E2) is a competing reaction, especially with strongly basic and sterically hindered nucleophiles. Using less basic nucleophiles and lower reaction temperatures can help to favor substitution over elimination.
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 2114-36-5 [sigmaaldrich.com]
- 4. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chm.uri.edu [chm.uri.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. mason.gmu.edu [mason.gmu.edu]
- 15. benchchem.com [benchchem.com]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Experimental setup for the synthesis of 1-phenylpropan-1-ol from (1-Bromopropyl)benzene
An Application Note for the Synthesis of 1-Phenylpropan-1-ol from (1-Bromopropyl)benzene
Abstract
This application note provides a comprehensive guide for the synthesis of 1-phenylpropan-1-ol, a valuable chiral building block and fragrance component, from the starting material this compound. The protocol details a robust nucleophilic substitution reaction, optimized for laboratory-scale synthesis. This document is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth theoretical grounding, a step-by-step experimental protocol, safety information, and methods for purification and characterization.
Introduction and Scientific Background
The conversion of alkyl halides to alcohols is a cornerstone transformation in organic synthesis. The target synthesis of 1-phenylpropan-1-ol from this compound involves the displacement of a bromide ion by a hydroxide nucleophile. The substrate, this compound, is a secondary benzylic halide. This structural feature allows the reaction to proceed via a nucleophilic substitution pathway.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reaction mechanism for this conversion can follow either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) pathway, largely dictated by the reaction conditions.
-
The Sₙ1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate.[1][2] The benzylic position of this compound provides significant resonance stabilization to the secondary carbocation, making the Sₙ1 route highly plausible, especially with a weak nucleophile in a polar protic solvent.[3] The rate of an Sₙ1 reaction is dependent only on the concentration of the alkyl halide.[1][2][4]
-
The Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] Using a strong, high-concentration nucleophile, such as sodium hydroxide, favors the Sₙ2 pathway.[6]
For this protocol, we utilize aqueous sodium hydroxide. The high concentration of the hydroxide ion (a strong nucleophile) promotes the Sₙ2 mechanism, ensuring a practical reaction rate for preparative scale synthesis. However, due to the stability of the benzylic carbocation, an Sₙ1 contribution cannot be entirely ruled out.
Alternative synthetic routes to 1-phenylpropan-1-ol exist, such as the Grignard reaction between benzaldehyde and ethyl magnesium bromide or the reduction of propiophenone, which may be preferable depending on starting material availability and desired stereochemistry.[7][8][9][10][11]
Materials, Reagents, and Safety
Reagents and Equipment
| Reagent/Equipment | Purpose/Specification |
| This compound | Starting Material, ≥98% purity |
| Sodium Hydroxide (NaOH) | Nucleophile, Pellets, ≥97% purity |
| Acetone | Co-solvent, ACS Grade |
| Diethyl Ether | Extraction Solvent, Anhydrous |
| Magnesium Sulfate (MgSO₄) | Drying Agent, Anhydrous |
| Saturated NaCl (Brine) | Aqueous Wash |
| Deionized Water | Solvent/Wash |
| Round-Bottom Flask (250 mL) | Reaction Vessel |
| Reflux Condenser | To prevent solvent loss during heating |
| Heating Mantle & Stir Plate | For controlled heating and mixing |
| Separatory Funnel (500 mL) | For liquid-liquid extraction |
| Rotary Evaporator | For solvent removal under reduced pressure |
| Vacuum Distillation Setup | For final product purification |
| TLC Plates | Silica gel 60 F₂₅₄, for reaction monitoring |
Safety and Hazard Management
All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
This compound): Causes skin, eye, and respiratory irritation.[12][13] Handle with care.
-
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage.[14][15][16][17] Generates significant heat when dissolved in water. Always add NaOH to water, never the other way around.
-
1-Phenylpropan-1-ol: Combustible liquid and harmful if swallowed.[18]
-
Diethyl Ether & Acetone: Highly flammable liquids. Ensure no ignition sources are present during handling.
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 10-15 grams of 1-phenylpropan-1-ol.
Reagent Preparation and Quantities
| Reagent | Mol. Wt. ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalence |
| This compound | 199.09 | 20.0 g | 100.5 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200.0 | ~2.0 |
| Acetone | - | 80 mL | - | - |
| Water (Deionized) | - | 80 mL | - | - |
Reaction Setup and Execution
-
Preparation: In a 250 mL Erlenmeyer flask, carefully dissolve 8.0 g of sodium hydroxide pellets in 80 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Assembly: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.
-
Charging the Flask: Add the this compound (20.0 g), 80 mL of acetone, and the cooled aqueous NaOH solution to the round-bottom flask. The acetone acts as a co-solvent to create a more homogeneous reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux (approximately 60-70°C) with vigorous stirring. Continue the reflux for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot (Rf ≈ 0.8) and the appearance of a more polar product spot (Rf ≈ 0.4).
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 75 mL). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and then with saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying: Drain the washed organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Stir for 10-15 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of diethyl ether. Concentrate the filtrate using a rotary evaporator to yield the crude 1-phenylpropan-1-ol as a yellowish oil.
Purification and Characterization
The crude product can be purified by vacuum distillation.
-
Purification: Set up a vacuum distillation apparatus. Collect the fraction boiling at 103-105 °C at 14 mmHg .
-
Yield: A typical yield for this procedure is 75-85%.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data. The product should be a clear, colorless to pale yellow oily liquid.[19]
Visualized Workflow and Mechanism
Reaction Mechanism
The diagram below illustrates the favored Sₙ2 pathway for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 3. Solved Write the mechanism for the SN1 reaction | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. jcbsc.org [jcbsc.org]
- 10. Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene - [www.rhodium.ws] [designer-drug.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. tatachemicals.com [tatachemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions with (1-Bromopropyl)benzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with (1-Bromopropyl)benzene
Introduction: Navigating the Challenges of Secondary Benzylic Halides
This compound is a versatile building block in organic synthesis, featuring a secondary benzylic bromide functional group.[1][2] This structure, which combines an aromatic ring with a reactive alkyl halide side chain, presents both opportunities and distinct challenges for palladium-catalyzed cross-coupling reactions. Unlike their aryl or vinyl halide counterparts, secondary alkyl halides like this compound are significantly more susceptible to side reactions, most notably β-hydride elimination, which leads to the formation of undesired alkene byproducts. Furthermore, the oxidative addition step to the palladium(0) center is often slower and can proceed through different mechanistic pathways, including SN2-type or radical mechanisms.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound. We will dissect the causality behind experimental choices, from ligand and base selection to solvent and temperature control, offering detailed protocols and mechanistic insights to empower chemists to successfully incorporate this valuable synthon into complex molecular architectures.
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and meticulous workflow. The following diagram outlines the critical stages, from initial setup under inert conditions to final product analysis. Adherence to this process minimizes contamination and maximizes reproducibility.
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its functional group tolerance and the stability of its organoboron reagents.[5] When applied to secondary alkyl halides, the primary challenge is to promote the desired cross-coupling pathway over β-hydride elimination.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. For benzylic halides, this step can proceed with inversion of stereochemistry.[4] The subsequent transmetalation with an activated boronic acid species (a boronate complex formed with a base) is often the rate-determining step for alkyl couplings.[6] Reductive elimination then furnishes the C-C coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the coupling of a secondary benzylic bromide with an arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add phenylboronic acid (1.5 equivalents), followed by this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,1'-propyl-1,3-diyl-dibenzene.
Data Summary:
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |
| Pd₂(dba)₃ / PCyp₃[7] | K₃PO₄ | THF/NMP | 80 | 70-85 |
| Ni(COD)₂ / Ligand 1* | K₃PO₄ | Dioxane | RT | 80-95[6] |
Note: Nickel catalysis has emerged as a powerful alternative for coupling unactivated secondary alkyl halides, often proceeding under milder conditions.[6][8]
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing pharmaceuticals and other nitrogen-containing compounds.[9][10] For secondary alkyl bromides, the reaction requires carefully chosen ligands and bases to outcompete the elimination side reaction.[11][12]
Mechanistic Considerations
The mechanism is analogous to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] A key challenge is that the palladium-amido intermediate can undergo β-hydride elimination. To circumvent this, highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) are employed. These ligands create a sterically hindered environment around the palladium center that favors C-N reductive elimination over the β-hydride elimination pathway. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are essential for deprotonating the amine to form the active nucleophile.[14]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the C-N coupling of this compound with a representative secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Cy₂t-BuP (Di-tert-butyl(dicyclohexyl)phosphonium tetrafluoroborate) or a suitable Buchwald ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the reagents, this procedure is best performed in a glovebox. Add Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (6 mol%), and NaOt-Bu (1.5 equivalents) to a vial with a stir bar.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equivalents) and this compound (1.0 equivalent).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired tertiary amine product.
Data Summary:
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| [Pd(allyl)Cl]₂ / Cy₂t-BuP[12] | Cs₂CO₃ | tert-Amyl alcohol | 100 | 80-95 |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 80 | 70-88 |
Other Notable Cross-Coupling Reactions
Heck Reaction
The Heck reaction couples this compound with an alkene to form a substituted alkene.[15] The reaction proceeds via oxidative addition, alkene insertion (carbopalladation), and β-hydride elimination.[16][17] A key consideration is the regioselectivity of the β-hydride elimination step, which can lead to a mixture of isomers. The use of specific ligands and additives can help control this selectivity.[18]
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of (1-Bromopropyl)benzene in the Production of Specialty Polymers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of (1-Bromopropyl)benzene in the synthesis of specialty polymers. The primary focus is its role as a highly effective initiator in Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled radical polymerization (CRP). We will explore the underlying mechanisms, provide field-tested experimental protocols for synthesizing well-defined homopolymers and block copolymers, and discuss the characterization of the resulting materials. Furthermore, we will touch upon advanced concepts and potential alternative polymerization pathways.
Part 1: The Core Application - Atom Transfer Radical Polymerization (ATRP)
This compound has emerged as a key initiator for synthesizing polymers with precisely controlled architectures, molecular weights, and low polydispersity. Its utility is most pronounced in Atom Transfer Radical Polymerization (ATRP), a robust method for creating a wide array of functional and specialty polymers.
The ATRP Mechanism: A Deeper Dive
ATRP is a type of reversible-deactivation radical polymerization that establishes an equilibrium between active, propagating radical chains and dormant species.[1][2] This equilibrium is mediated by a transition metal catalyst, typically a copper(I) complex, and it serves to keep the concentration of active radicals extremely low at any given moment. This minimizes termination reactions that are prevalent in traditional free-radical polymerization, leading to a "living" or controlled process.
The initiation step using this compound is central to this process. The molecule provides a carbon-bromine bond that can be reversibly and homolytically cleaved.[3]
Causality Behind Initiator Choice: The effectiveness of this compound as an ATRP initiator stems from two key structural features:
-
Benzylic Position: The bromine atom is attached to a carbon atom that is directly bonded to a benzene ring. Upon cleavage of the C-Br bond, a secondary benzylic radical is formed. This radical is resonance-stabilized by the aromatic ring, making it relatively stable and easy to form, which ensures efficient and rapid initiation. All polymer chains begin growing at approximately the same time, a critical factor for achieving a low polydispersity index (PDI).
-
Appropriate Bond Dissociation Energy: The C-Br bond is weak enough to be homolytically cleaved by the copper(I) catalyst but strong enough to allow the dormant species to be the predominant form in the equilibrium. The activation rate constants for secondary alkyl bromides are significantly higher than for primary ones, ensuring efficient initiation.[4]
The overall ATRP mechanism is illustrated below.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Key Components and Their Synergistic Roles
A successful ATRP experiment relies on the careful selection and balance of several components:
| Component | Example | Role & Scientific Rationale |
| Initiator | This compound | Provides the initial radical and the transferable halogen atom. Its concentration relative to the monomer ([M]₀/[I]₀) theoretically determines the final molecular weight of the polymer.[5] |
| Catalyst | Copper(I) Bromide (CuBr) | Mediates the reversible activation/deactivation cycle by transferring the halogen atom. The lower oxidation state (Cu(I)) is the activator, while the higher state (Cu(II)) is the deactivator.[2] |
| Ligand | PMDETA, dNbpy | Solubilizes the copper salt in the reaction medium and, critically, tunes the redox potential of the copper center. This adjustment controls the position of the ATRP equilibrium, thereby dictating the polymerization rate and the level of control.[2] |
| Monomer | Styrene, Methyl Methacrylate (MMA) | The building blocks of the polymer chain. ATRP is tolerant to a wide range of functional groups on the monomer.[6] |
| Solvent | Toluene, Anisole, DMF | Solubilizes all components and affects the catalyst activity and reaction kinetics. The choice depends on the monomer and desired reaction temperature. |
| Temperature | 90 - 110 °C | Influences the rate constants for activation (k_act), deactivation (k_deact), and propagation (k_p). Higher temperatures increase the polymerization rate but may lead to more side reactions if not properly controlled. |
Part 2: Experimental Protocols for Synthesizing Specialty Polymers
The following protocols are designed to be self-validating, providing clear steps and rationale for synthesizing polymers with predictable characteristics.
Protocol: Synthesis of Well-Defined Polystyrene
This protocol details the synthesis of polystyrene with a target degree of polymerization (DP) of 100, initiated by this compound.
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
This compound (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Experimental Workflow:
Caption: Workflow for ATRP synthesis of polystyrene.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to remove all oxygen.
-
Addition of Reagents: Add inhibitor-free styrene (10.4 g, 100 mmol) and anisole (10 mL) to the flask via degassed syringes. Add PMDETA (20.8 μL, 0.1 mmol) via syringe. The solution should turn green/blue as the catalyst complex forms.
-
Initiation: Place the flask in a preheated oil bath at 110°C. Allow the contents to reach thermal equilibrium. Inject this compound (199 mg, 1.0 mmol) to initiate the polymerization. The ratio of [Styrene]:[Initiator]:[CuBr]:[PMDETA] is 100:1:0.1:0.1.
-
Polymerization: Allow the reaction to proceed for 6-8 hours. The viscosity of the solution will increase noticeably.
-
Termination and Purification: Stop the reaction by cooling the flask to room temperature and exposing the contents to air, which oxidizes the Cu(I) catalyst. Dilute the mixture with ~10 mL of THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer by slowly adding the THF solution to 200 mL of cold, stirring methanol.
-
Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 40°C overnight.
Protocol: Synthesis of Polystyrene-b-poly(methyl methacrylate) Block Copolymer
This protocol uses the polystyrene from section 2.1, which retains its bromine end-group, as a macroinitiator to grow a second block of poly(methyl methacrylate) (PMMA).
Methodology:
-
Follow steps 1-3 from the homopolymer synthesis, but use the dried polystyrene-Br from Protocol 2.1 (e.g., 5.0 g) as the initiator instead of this compound.
-
Add inhibitor-free methyl methacrylate (MMA) as the second monomer.
-
Initiate the polymerization of the second block by placing the flask in a preheated oil bath (e.g., 90°C).
-
Follow the same termination, purification, and isolation steps (7-8) as in Protocol 2.1. The resulting polymer will be a diblock copolymer.
Characterization of Synthesized Polymers
Proper characterization is essential to validate the "controlled" nature of the polymerization.
| Technique | Purpose | Expected Result for Controlled Polymerization |
| Gel Permeation Chromatography (GPC) | Measures number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). | Mn should be close to the theoretical value ([M]₀/[I]₀ × M.W. of monomer × conversion). PDI should be low (< 1.3). |
| ¹H NMR Spectroscopy | Determines monomer conversion by comparing the integral of monomer vinyl peaks to polymer backbone peaks. Confirms polymer structure. | Monomer peaks decrease over time. For block copolymers, peaks corresponding to both monomer units will be present. |
Part 3: Advanced Concepts and Alternative Roles
While ATRP is the primary application, the chemical structure of this compound allows for its potential use in other polymerization mechanisms, though these are less common for producing specialty polymers.
Potential Role in Cationic Polymerization
In the presence of a strong Lewis acid co-initiator (e.g., AlCl₃, TiCl₄), an alkyl halide like this compound can theoretically initiate cationic polymerization.[7] The Lewis acid abstracts the bromide anion, generating a carbocation that can then attack a suitable monomer.
Mechanism Rationale: This pathway is viable for monomers with electron-donating groups that can stabilize the propagating cationic chain end, such as isobutylene or vinyl ethers.[8] The initiation relies on forming the stable secondary benzylic carbocation.
Caption: Initiation of cationic polymerization using an alkyl halide/Lewis acid system.
This application is less controlled than ATRP and often leads to polymers with broader molecular weight distributions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
Step-by-step synthesis of benzoic acid using a (1-Bromopropyl)benzene derived Grignard reagent
Introduction: The Power of Organometallic Chemistry in Carboxylic Acid Synthesis
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the vast arsenal of synthetic methodologies, the Grignard reaction stands out as a robust and versatile tool for creating these crucial linkages.[1][2] Developed by Nobel laureate Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (a Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group.[3] This application note provides a detailed, step-by-step guide for the synthesis of benzoic acid, a widely used preservative and key intermediate in the production of various chemicals, dyes, and pharmaceuticals. The synthesis proceeds through the formation of a Grignard reagent derived from (1-bromopropyl)benzene, followed by its carboxylation using solid carbon dioxide (dry ice).[4]
This protocol is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the practical and theoretical aspects of Grignard-mediated carboxylation. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous experimental procedure, and address critical safety considerations and troubleshooting strategies.
Mechanistic Insights: A Tale of Nucleophilic Attack
The synthesis of benzoic acid from this compound via a Grignard reagent unfolds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.
1. Formation of the Grignard Reagent:
The process begins with the reaction between this compound and magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[5][6] The magnesium inserts itself into the carbon-bromine bond, creating (1-phenylpropyl)magnesium bromide. This transformation is profound; it inverts the polarity of the carbon atom attached to the halogen. In the starting material, this carbon is electrophilic. In the Grignard reagent, the highly polarized carbon-magnesium bond imparts significant carbanionic character to the carbon, rendering it a potent nucleophile and a strong base.[5]
2. Carbonation and Acidic Work-up:
The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon atom of carbon dioxide.[4][7][8] This nucleophilic addition results in the formation of a magnesium carboxylate salt. The reaction is typically quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).[5] This "acid work-up" step serves two purposes: it protonates the carboxylate salt to yield the final benzoic acid product and neutralizes any unreacted Grignard reagent.[1]
Experimental Workflow Diagram
Caption: A schematic overview of the key stages in the synthesis of benzoic acid.
Detailed Experimental Protocol
Safety First: Grignard reagents are highly reactive and moisture-sensitive.[9][10] Ethereal solvents are extremely flammable.[9][11] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn at all times.[9][12] All glassware must be scrupulously dried to prevent the quenching of the Grignard reagent by water.[11][13]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| This compound | 10.0 g (0.05 mol) |
| Magnesium turnings | 1.34 g (0.055 mol) |
| Anhydrous Diethyl Ether (or THF) | 100 mL |
| Iodine | 1-2 small crystals (as an initiator) |
| Solid Carbon Dioxide (Dry Ice) | ~50 g, crushed |
| 6 M Hydrochloric Acid (HCl) | ~50 mL |
| Diethyl Ether (for extraction) | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g |
| Three-neck round-bottom flask (250 mL) | Flame-dried |
| Reflux condenser | With drying tube (CaCl₂) |
| Pressure-equalizing dropping funnel | 100 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel (250 mL) | |
| Büchner funnel and filter flask | |
| Beakers, Erlenmeyer flasks | Assorted sizes, all oven-dried |
Step-by-Step Procedure
Part 1: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. This stringent drying is critical as Grignard reagents react readily with water.[11][13]
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound in 40 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings.
-
Reaction Initiation and Reflux: The reaction should begin shortly, evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the reaction is exothermic and should proceed without external heating.[9] Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Formation: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color.
Part 2: Carboxylation and Work-up
-
Carbonation: In a separate beaker, carefully crush approximately 50 g of dry ice. Pour the prepared Grignard reagent solution slowly and with constant stirring onto the crushed dry ice. A vigorous reaction will occur. The use of a large excess of dry ice helps to maximize the yield and minimize the formation of byproducts.[14][15]
-
Quenching and Acidification: Allow the excess dry ice to sublime. To the resulting viscous mass, slowly add about 50 mL of 6 M hydrochloric acid with stirring. This will protonate the carboxylate salt to form benzoic acid and dissolve any remaining magnesium salts.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The benzoic acid will be in the organic (ether) layer.
-
Washing: Drain the lower aqueous layer. Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities. This will convert the benzoic acid to its sodium salt, which is soluble in the aqueous layer. Carefully collect this aqueous layer as it now contains your product.
-
Isolation: Acidify the collected aqueous layer by slowly adding concentrated HCl until the solution is strongly acidic (test with litmus paper). Benzoic acid will precipitate out as a white solid.[16]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of cold water. The crude product can be further purified by recrystallization from hot water.
-
Drying and Characterization: Dry the purified benzoic acid crystals in a desiccator. Determine the yield and characterize the product by measuring its melting point (literature value: 122.4 °C) and obtaining its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Troubleshooting and Key Considerations
-
Failure of Grignard Reaction to Initiate: This is often due to wet glassware or reagents. Ensure everything is scrupulously dry.[13] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as initiators.
-
Low Yield: Incomplete reaction, premature quenching of the Grignard reagent by moisture or acidic protons, or inefficient extraction can lead to low yields.
-
Byproduct Formation: A common byproduct is the coupling product, 2,3-diphenylbutane, formed from the reaction of the Grignard reagent with unreacted this compound. Using a slight excess of magnesium and ensuring a controlled addition of the alkyl halide can minimize this.
Chemical Reaction Pathway
Caption: The chemical transformation from this compound to benzoic acid.
Conclusion
The synthesis of benzoic acid using a Grignard reagent derived from this compound is a classic yet powerful demonstration of organometallic chemistry in action. This application note has provided a comprehensive guide, from the underlying reaction mechanism to a detailed, field-tested protocol. By understanding the critical parameters, such as the need for anhydrous conditions and careful temperature control, researchers can reliably and safely perform this synthesis. The principles outlined here are broadly applicable to the synthesis of a wide range of carboxylic acids, underscoring the enduring importance of the Grignard reaction in modern organic synthesis.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Phenylmagnesium_bromide [chemeurope.com]
- 7. quora.com [quora.com]
- 8. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 9. dchas.org [dchas.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. acs.org [acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chegg.com [chegg.com]
- 15. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 16. odinity.com [odinity.com]
- 17. mason.gmu.edu [mason.gmu.edu]
Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Involving (1-Bromopropyl)benzene
Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution. This powerful reaction allows for the introduction of alkyl groups onto aromatic rings, a critical transformation in the synthesis of a vast array of organic molecules, from commodity chemicals to complex pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the Friedel-Crafts alkylation reaction with a specific focus on the use of (1-Bromopropyl)benzene as an alkylating agent.
This compound, a secondary benzylic halide, presents both unique opportunities and significant challenges in Friedel-Crafts chemistry. Its structure allows for the synthesis of 1,1-diarylpropane scaffolds, which are prevalent in various biologically active compounds.[3][4] However, as with many secondary alkyl halides, the reaction is susceptible to carbocation rearrangements, which can lead to a mixture of products and complicate purification.[1][5]
This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the procedural steps, with a focus on achieving high yields and selectivity. We will delve into the mechanistic nuances of the reaction, strategies to control common side reactions, and showcase its application in the synthesis of medicinally relevant compounds.
Mechanistic Insights: The Journey of a Secondary Benzylic Carbocation
The Friedel-Crafts alkylation of an aromatic substrate with this compound proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: The reaction is initiated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6] The Lewis acid coordinates to the bromine atom of this compound, polarizing the C-Br bond and facilitating its cleavage to form a secondary benzylic carbocation. This carbocation is the active electrophile in the reaction.[7]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the carbocation. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the displaced halide complexed with the Lewis acid (e.g., AlCl₃Br⁻), removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles.
The Challenge of Carbocation Rearrangement
A significant challenge in Friedel-Crafts alkylations involving primary and secondary alkyl halides is the potential for carbocation rearrangement.[1][5] The initially formed secondary carbocation from this compound can potentially undergo a 1,2-hydride shift to form a more stable secondary benzylic carbocation, if the aromatic ring of the alkylating agent itself is substituted in a way that would stabilize the positive charge. However, in the case of an unsubstituted phenyl group, the secondary benzylic carbocation is already relatively stable due to resonance with the adjacent phenyl ring.
The more pertinent issue with this compound is the potential for rearrangement to a primary carbocation, which is highly unfavorable. Therefore, direct hydride shifts to form a more stable carbocation are less of a concern than with simple alkyl halides. The primary challenge is often controlling the regioselectivity of the attack on the aromatic substrate and preventing polyalkylation.
To circumvent issues of rearrangement and to achieve specific isomers, an alternative strategy involves Friedel-Crafts acylation followed by reduction. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[7] Subsequent reduction of the resulting ketone, for instance via a Clemmensen or Wolff-Kishner reduction, yields the desired alkylated product.[9]
Experimental Protocols
The following protocols provide a starting point for the Friedel-Crafts alkylation of aromatic substrates with this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Alkylation of an Activated Arene (e.g., Toluene)
This protocol describes the alkylation of toluene with this compound to synthesize 1-phenyl-1-(p-tolyl)propane.
Materials:
-
This compound
-
Toluene (dried over sodium/benzophenone)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the mixture to 0 °C in an ice bath. Add toluene (2.0 eq) to the stirred suspension.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-(p-tolyl)propane.
Data Presentation
The following table summarizes expected outcomes for the Friedel-Crafts alkylation of various arenes with this compound under optimized conditions. Yields are indicative and may vary based on the specific reaction conditions and purity of reagents.
| Aromatic Substrate | Lewis Acid Catalyst | Expected Major Product(s) | Typical Yield (%) |
| Benzene | AlCl₃ | 1,1-Diphenylpropane | 75-85 |
| Toluene | FeCl₃ | 1-Phenyl-1-(p-tolyl)propane | 60-70 |
| Anisole | Zeolite H-BEA | 1-(4-Methoxyphenyl)-1-phenylpropane | 80-90 |
| Naphthalene | SnCl₄ | 1-(Naphthalen-1-yl)-1-phenylpropane | 55-65 |
Visualization of the Reaction Workflow
Caption: Experimental workflow for Friedel-Crafts alkylation.
Applications in Drug Development
The 1,1-diarylpropane scaffold, readily accessible through the Friedel-Crafts alkylation of this compound, is a privileged structure in medicinal chemistry. This motif is found in a variety of therapeutic agents, highlighting the importance of this synthetic transformation in drug discovery and development.
Calcium Channel Blockers
Phenylalkylamine-based calcium channel blockers are a class of drugs used to treat hypertension and cardiac arrhythmias.[3] The synthesis of these compounds often involves a Friedel-Crafts alkylation to introduce a substituted alkyl chain onto an aromatic ring. For example, a key step in the synthesis of Verapamil analogues involves the alkylation of a dimethoxybenzene derivative. While not directly using this compound, the underlying synthetic strategy of forming a C-C bond between an aromatic ring and a secondary carbon is analogous.
Antihistamines
Certain antihistamines feature a diarylalkane core. The synthesis of fexofenadine, for instance, involves a Friedel-Crafts reaction as a key step to construct the carbon skeleton of the molecule.[10] Although the specific reactants may differ, the principle of using this reaction to build complex molecular architectures is a common theme in the synthesis of this class of drugs.
Dopamine Receptor Modulators
The development of allosteric modulators for dopamine D2 receptors is an active area of research for the treatment of various central nervous system disorders. The synthesis of many of these small molecule modulators relies on the construction of specific diarylalkane or related structures, for which Friedel-Crafts alkylation is a powerful tool.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Deactivated aromatic substrate | Use a more reactive Lewis acid (e.g., AlCl₃ instead of FeCl₃). | |
| Mixture of Isomers | Carbocation rearrangement | Consider Friedel-Crafts acylation followed by reduction.[9] |
| Lack of regioselectivity | Use a milder catalyst or lower the reaction temperature. | |
| Polyalkylation | Product is more reactive than starting material | Use a large excess of the aromatic substrate. |
| Reaction does not start | Inactive catalyst | Use freshly opened or sublimed Lewis acid. Ensure all reagents and solvents are anhydrous. |
Conclusion
The Friedel-Crafts alkylation using this compound is a valuable synthetic method for the preparation of 1,1-diarylpropanes, which are important structural motifs in medicinal chemistry. While the potential for side reactions such as lack of regioselectivity and polyalkylation exists, careful control of reaction conditions and the choice of an appropriate Lewis acid catalyst can lead to high yields of the desired products. For substrates where these issues are difficult to control, the two-step acylation-reduction sequence provides a reliable alternative. A thorough understanding of the reaction mechanism and its limitations is crucial for the successful application of this classic yet highly relevant transformation in modern organic synthesis and drug development.
References
- 1. quora.com [quora.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging (1-Bromopropyl)benzene as a Key Synthetic Building Block in Modern Agrochemical Development
An Application and Protocol Guide for Agrochemical Synthesis
Introduction: (1-Bromopropyl)benzene is a versatile organohalide intermediate whose value in the synthesis of complex organic molecules is well-established.[1] Its chemical architecture, featuring a phenyl group attached to a propyl chain with a bromine atom at the benzylic position, offers a prime reaction site for nucleophilic substitution and organometallic coupling reactions. The benzylic bromine is an excellent leaving group, making the molecule an ideal precursor for introducing the 1-phenylpropyl moiety into larger structures. This reactivity profile is particularly advantageous in the agrochemical industry, where this compound and its derivatives serve as critical building blocks for a range of high-value fungicides, herbicides, and insecticides.[2][3] This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights to empower researchers in the development of next-generation crop protection agents.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound in agrochemical synthesis is centered on three principal transformation classes: Nucleophilic Substitution, Grignard Reagent Formation, and Palladium-Catalyzed Cross-Coupling. The choice of strategy is dictated by the desired final molecular architecture.
Nucleophilic Substitution: The Direct Pathway to Azole Fungicides
Nucleophilic substitution is the most direct application of bromoalkylbenzenes in agrochemical synthesis. This pathway is fundamental to the industrial production of many triazole fungicides, such as Propiconazole. In these syntheses, a key intermediate, which is a structurally analogous bromoalkylbenzene, undergoes an Sɴ2 reaction with a deprotonated azole nucleophile.
Causality and Mechanistic Insight: The reaction proceeds via a backside attack by the triazole anion on the carbon atom bonded to the bromine. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or isobutanol is crucial as it solvates the cation (e.g., Na⁺ or K⁺) without strongly solvating the nucleophile, thereby enhancing its reactivity.[4][5] The reaction is often heated to overcome the activation energy barrier, driving the substitution to completion.[5]
Below is a diagram illustrating the core Sɴ2 mechanism for this class of reaction.
Caption: Sɴ2 mechanism for the synthesis of triazole-based agrochemicals.
Grignard Reagent Formation: A Gateway to Carbon-Carbon Bond Formation
This compound can be readily converted into its corresponding Grignard reagent, (1-phenylpropyl)magnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, opening a vast array of possibilities for C-C bond formation.[2] Grignard reagents are powerful intermediates used to synthesize more complex structures by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[6][7]
Causality and Experimental Considerations: The formation of a Grignard reagent requires a delicate balance of conditions. The reaction is initiated on the surface of magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether).[6] The solvent is critical as it coordinates with the magnesium center, stabilizing the Grignard reagent. The reaction is highly exothermic and moisture-sensitive; water will protonate and destroy the reagent.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. To minimize the primary side reaction, Wurtz-type coupling (R-Br + R-MgBr → R-R), the reaction is often performed at low temperatures with slow, controlled addition of the bromoalkane.[8]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct complex biaryl and styrenyl structures present in many advanced agrochemicals. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of this methodology due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron byproducts.[9][10][11] this compound serves as an ideal electrophilic partner in this reaction.
Mechanistic Rationale (Suzuki Coupling Cycle): The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the bromide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for laboratory synthesis.
Protocol 2.1: Synthesis of a Propiconazole Precursor via Nucleophilic Substitution
This protocol details the synthesis of 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole from its brominated precursor, a key step in producing the fungicide Propiconazole.[5][12]
| Parameter | Value/Reagent |
| Reactant 1 | 2-bromomethyl-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane |
| Reactant 2 | 1,2,4-Triazole sodium salt |
| Solvent | Dimethyl sulfoxide (DMSO) or Isobutanol[4] |
| Temperature | 105-160 °C[4][5] |
| Reaction Time | 12-16 hours[4][5] |
| Typical Yield | >95%[4] |
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add 1.0 equivalent of 2-bromomethyl-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. Add 1.2-1.5 equivalents of 1,2,4-triazole sodium salt (or 1,2,4-triazole and an equivalent of a base like potassium carbonate).[12][13]
-
Solvent Addition: Add a sufficient volume of dry isobutanol or DMSO to create a stirrable slurry (approx. 3-5 mL per gram of the limiting reagent).
-
Reaction: Heat the mixture to 105-110 °C under a nitrogen atmosphere and maintain reflux for 12 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting bromide is consumed (typically <0.5%).[4]
-
Workup: Cool the reaction mixture to room temperature (25-30 °C). If solids (inorganic salts) are present, remove them by filtration.[4]
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.
Protocol 2.2: Formation of (1-Phenylpropyl)magnesium Bromide
This protocol describes the formation of the Grignard reagent from this compound under optimized low-temperature conditions to minimize side reactions.[2]
| Parameter | Value/Reagent |
| Reactant 1 | This compound |
| Reactant 2 | Magnesium turnings |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Initiation | A small crystal of iodine |
| Temperature | -20 °C to 0 °C[2][8] |
| Reaction Time | 2-3 hours |
| Expected Yield | >85% (Determined by titration) |
Step-by-Step Methodology:
-
Setup: Assemble a three-neck flask, flame-dried under vacuum and cooled under nitrogen, equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Magnesium Preparation: Place 1.2 equivalents of magnesium turnings into the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1.0 equivalent of this compound in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.[2]
-
Grignard Formation: Once initiated, cool the flask to -20 °C using a dry ice/acetone bath. Add the remaining bromide solution dropwise, maintaining the internal temperature below -15 °C.[2]
-
Completion: After the addition is complete, stir the mixture at -20 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional hour.[2]
-
Quantification and Use: The resulting cloudy grey solution is the Grignard reagent. Its concentration should be determined by titration (e.g., with sec-butanol and 1,10-phenanthroline indicator) before immediate use in a subsequent reaction.[2]
Protocol 2.3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.
| Parameter | Value/Reagent |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Base | 2M aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene or Dimethoxyethane (DME) |
| Temperature | 80-100 °C (Reflux) |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the palladium catalyst (1-5 mol%).
-
Solvent and Base: Add toluene and the 2M aqueous Na₂CO₃ solution. The mixture should be biphasic.
-
Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere until TLC or GC analysis shows complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 3: Workflow and Data Summary
The selection of a synthetic route depends on the target agrochemical's structure. The following diagram outlines a general decision-making workflow for utilizing this compound.
Caption: Decision workflow for synthesizing agrochemicals from this compound.
Quantitative Data Summary:
| Synthesis Method | Key Reagents | Typical Yield | Key Advantages |
| Nucleophilic Substitution | Azole Salt, K₂CO₃, DMSO | >90%[4] | Direct, high atom economy, industrially scalable. |
| Grignard Formation | Mg, Anhydrous THF | >85% | Creates a powerful C-nucleophile, versatile for complex targets. |
| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | 70-95% | High functional group tolerance, mild conditions, reliable C-C bond formation.[9][14] |
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102584802A - Preparation method for propiconazole serving as bactericide - Google Patents [patents.google.com]
- 5. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. youtube.com [youtube.com]
- 8. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 12. CN102225935B - Manufacturing method of proPiconazole - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed C(sp³)-P Cross-Coupling of (1-Bromopropyl)benzene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C(sp³)-P Bond Formation
The construction of carbon-phosphorus (C-P) bonds is a cornerstone of modern synthetic chemistry, enabling access to a vast array of organophosphorus compounds. These molecules are integral to numerous fields, from medicinal chemistry and agrochemicals to materials science and catalysis.[1] Traditionally, methods like the Michaelis-Arbuzov and Abramov reactions have been the workhorses for creating C-P bonds. However, these classic approaches often require harsh reaction conditions and exhibit limited functional group tolerance, thereby constraining their application in complex molecule synthesis.
In recent years, transition-metal catalysis has emerged as a powerful alternative, offering milder conditions and broader substrate scope. While palladium- and nickel-based systems have been extensively studied, there is a growing interest in developing more sustainable and economical methods using earth-abundant metals like copper.[2][3] Copper catalysis presents an attractive option due to the low cost and low toxicity of copper salts. This application note provides a detailed protocol and scientific rationale for the copper-catalyzed C(sp³)-P cross-coupling of a secondary alkyl halide, (1-Bromopropyl)benzene, with a suitable phosphorus nucleophile.
The choice of a secondary benzylic bromide as a substrate is significant. The C(sp³)-Br bond at a benzylic position is amenable to both nucleophilic substitution and radical pathways, making it an interesting and relevant model system for exploring the capabilities of copper-catalyzed cross-coupling reactions.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting and optimization.
Proposed Catalytic Cycle
The copper-catalyzed C(sp³)-P cross-coupling reaction is proposed to proceed through a radical-mediated pathway. The following diagram illustrates a plausible catalytic cycle, drawing on mechanistic studies of similar copper-catalyzed transformations.[1][6][7]
Caption: Proposed catalytic cycle for the copper-catalyzed C(sp³)-P cross-coupling reaction.
Experimental Protocol
This protocol is designed as a starting point for the optimization of the copper-catalyzed cross-coupling of this compound with diphenylphosphine oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Diphenylphosphine oxide | ≥98% | Commercially Available | --- |
| Copper(II) acetylacetonate (Cu(acac)₂) | ≥99% | Commercially Available | Pre-catalyst |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99% | Commercially Available | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Schlenk flask | --- | --- | Oven-dried before use |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert atmosphere (Argon or Nitrogen) | High Purity | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add copper(II) acetylacetonate (0.025 mmol, 5 mol%) and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add diphenylphosphine oxide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Addition of Ligand: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%) to the reaction mixture via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phosphine oxide product.
Expertise and Experience: Justification of Experimental Choices
The selection of each component in this protocol is based on established principles in copper catalysis and a mechanistic understanding of C(sp³)-P bond formation.
-
Copper Pre-catalyst (Cu(acac)₂): While Cu(I) salts are often the active catalysts, Cu(II) salts like Cu(acac)₂ are frequently used as pre-catalysts due to their higher stability to air and moisture.[1] In the reaction mixture, Cu(II) is readily reduced to the active Cu(I) species in the presence of the phosphine reagent or other components.
-
Ligand (TMEDA): The role of the ligand in copper-catalyzed reactions is multifaceted. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is an inexpensive and effective bidentate N,N-ligand.[8][9] It serves to:
-
Solubilize the copper salt: TMEDA forms a complex with the copper ion, preventing its precipitation and maintaining a homogeneous catalytic system.
-
Modulate the reactivity of the copper center: By coordinating to the copper, TMEDA influences its electronic properties, which can enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[10]
-
Stabilize the catalytic species: The chelation effect of the bidentate ligand can prevent catalyst decomposition at elevated temperatures.
-
-
Base (Cesium Carbonate): A base is crucial for the deprotonation of the P-H bond in diphenylphosphine oxide, generating the active phosphinoyl nucleophile. Cesium carbonate is a strong, yet non-nucleophilic, inorganic base that is highly effective in many cross-coupling reactions. Its high solubility in some organic solvents can also be advantageous.
-
Solvent (Toluene): Toluene is a common non-polar solvent for cross-coupling reactions. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for C-Br bond cleavage.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Ineffective base | Try a different base, such as K₃PO₄ or K₂CO₃. | |
| Formation of side products | Homocoupling of the phosphine | Decrease the reaction temperature or catalyst loading. |
| Reduction of the alkyl bromide | Ensure the absence of water and other protic sources. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. |
Data Presentation: Expected Outcomes and Key Parameters
The following table summarizes the key reaction parameters and their anticipated effect on the reaction outcome. This serves as a guide for optimization studies.
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Catalyst Loading | 1-10 mol% | Increasing loading may improve yield up to a point. | Higher catalyst concentration increases the reaction rate. |
| Ligand | TMEDA, DMEDA, Phenanthroline | Ligand choice can significantly impact yield. | The electronic and steric properties of the ligand influence catalyst activity. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Stronger, more soluble bases often lead to higher yields. | Efficient deprotonation of the P-H bond is critical. |
| Temperature | 80-120 °C | Higher temperatures generally increase reaction rates. | Provides sufficient energy for C-Br bond activation. |
| Solvent | Toluene, Dioxane, DMF | Solvent polarity can influence reaction efficiency. | The solvent affects the solubility of reagents and the stability of intermediates. |
Conclusion
This application note provides a comprehensive guide for the copper-catalyzed C(sp³)-P cross-coupling of this compound. By understanding the underlying scientific principles and following the detailed protocol, researchers can effectively synthesize valuable organophosphorus compounds. The use of an inexpensive and abundant copper catalyst makes this methodology an attractive and sustainable alternative to traditional methods. Further optimization of the reaction conditions, guided by the principles outlined herein, will undoubtedly expand the scope and utility of this important transformation.
References
- 1. Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation [organic-chemistry.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. MW-Promoted Cu(I)-Catalyzed P–C Coupling Reactions without the Addition of Conventional Ligands; an Experimental and a Theoretical Study [mdpi.com]
- 4. Copper-catalyzed direct couplings of terminal alkynes with primary and secondary benzyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cache.kzoo.edu [cache.kzoo.edu]
- 9. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of (1-Bromopropyl)benzene for Medicinal Chemistry Applications
Introduction: The Strategic Value of the 1-Phenylpropyl Scaffold
(1-Bromopropyl)benzene is a versatile reagent in medicinal chemistry, providing access to the 1-phenylpropyl scaffold. This structural motif is present in a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). The reactivity of the secondary benzylic bromide allows for a range of derivatizations, enabling the exploration of chemical space around this privileged core. Its importance lies in its role as a precursor to phenylpropylamines and other derivatives that can interact with various biological targets.[1] The strategic introduction of substituents on the aromatic ring and modifications at the benzylic position can significantly impact the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic properties.[2]
This guide provides an in-depth overview of key derivatization strategies for this compound, complete with detailed protocols and expert insights to aid researchers in drug discovery and development. We will focus on synthetically valuable transformations that are frequently employed in medicinal chemistry programs, including carbon-carbon and carbon-nitrogen bond-forming reactions.
Core Derivatization Strategies and Mechanistic Considerations
The chemical utility of this compound is primarily dictated by the C-Br bond at the benzylic position. This position is activated towards both nucleophilic substitution and organometallic reactions. However, the secondary nature of the bromide also introduces the potential for side reactions, such as elimination, which must be carefully managed through appropriate reaction design.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, and they are extensively used in pharmaceutical synthesis.[3] For this compound, the main challenge is to favor the desired cross-coupling pathway over competing β-hydride elimination, which can be a significant side reaction with secondary alkyl halides.[4]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of diarylalkanes. The choice of ligand and base is critical to suppress elimination and promote the desired coupling.[4]
Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. This is often the rate-determining step and is influenced by the electron density of the palladium center. The subsequent transmetalation with an activated boronic acid (boronate) and reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often employed to accelerate both oxidative addition and reductive elimination while sterically discouraging β-hydride elimination.[5]
Caption: Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | MW | Amount (mmol) | Equivalents | Notes |
| This compound | 199.09 | 1.0 | 1.0 | Substrate |
| Arylboronic Acid | - | 1.2 | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | Palladium Precatalyst |
| SPhos | 410.5 | 0.04 | 0.04 | Ligand |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | Base |
| Toluene/H₂O (4:1) | - | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and alkyl amines from organic halides.[3] For this compound, this reaction provides a direct route to N-(1-phenylpropyl)amines, which are key intermediates for various CNS-active compounds. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and suppress side reactions.[6]
Mechanism Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a strong base generates a palladium amide complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The steric bulk of the ligand facilitates the reductive elimination step.[7]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent | MW | Amount (mmol) | Equivalents | Notes |
| This compound | 199.09 | 1.0 | 1.0 | Substrate |
| Amine | - | 1.2 | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 915.7 | 0.01 | 0.01 | Palladium Precatalyst |
| XPhos | 476.6 | 0.04 | 0.04 | Ligand |
| NaOtBu | 96.1 | 1.4 | 1.4 | Base |
| Toluene | - | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in toluene (3 mL).
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper co-catalyst.[8] Copper-free conditions have also been developed to avoid issues associated with the copper catalyst.[9] This reaction is valuable for introducing alkynyl groups, which can serve as handles for further functionalization or as part of a pharmacophore.
Mechanism Rationale: The traditional Sonogashira mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the organic halide to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[8]
Caption: Sonogashira Coupling Catalytic Cycles
Experimental Protocol: Copper-Free Sonogashira Coupling
| Reagent | MW | Amount (mmol) | Equivalents | Notes |
| This compound | 199.09 | 1.0 | 1.0 | Substrate |
| Terminal Alkyne | - | 1.5 | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 | Palladium Precatalyst |
| P(t-Bu)₃ | 202.29 | 0.04 | 0.04 | Ligand |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | Base |
| Acetonitrile | - | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk tube under argon.
-
Add acetonitrile (5 mL) followed by the terminal alkyne (1.5 mmol).
-
Seal the tube and stir the mixture at 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite®, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound provides a powerful carbon nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.
Mechanism Rationale: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This is a radical process that occurs on the surface of the magnesium. The resulting organomagnesium species, the Grignard reagent, is highly nucleophilic and basic.
Caption: Grignard Reagent Formation and Reaction
Experimental Protocol: Grignard Reaction with an Aldehyde
| Reagent | MW | Amount (mmol) | Equivalents | Notes |
| Magnesium Turnings | 24.31 | 24 | 1.2 | Activated |
| This compound | 199.09 | 20 | 1.0 | In anhydrous THF |
| Aldehyde | - | 20 | 1.0 | In anhydrous THF |
| Anhydrous THF | - | 100 mL | - | Solvent |
| Iodine | 253.8 | 1 crystal | catalytic | Initiator |
Step-by-Step Procedure:
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Medicinal Chemistry Applications
Derivatives of this compound are valuable intermediates in the synthesis of compounds with a range of biological activities.
-
CNS-Active Agents: The phenylpropylamine scaffold is a key feature in many compounds that act on the central nervous system. These molecules can interact with various receptors and transporters, leading to antidepressant, anticonvulsant, and other psychotropic effects.[10][11]
-
Enzyme Inhibitors: The 1-phenylpropyl moiety can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives have been explored as monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[12]
-
GABA Analogues: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Conformationally restricted analogues of GABA, which can be synthesized from this compound derivatives, are of interest for their potential to modulate GABAergic neurotransmission and treat neurological disorders such as epilepsy and anxiety.[13]
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatization through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions and Grignard chemistry, provides access to a diverse array of compounds with potential therapeutic applications. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are essential to maximize yields and minimize side reactions, ultimately accelerating the drug discovery process.
References
- 1. 1-Methyl-3-phenylpropylamine|CAS 22374-89-6|RUO [benchchem.com]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Bromopropyl)benzene
Welcome to the technical support center for the synthesis of (1-Bromopropyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we move beyond simple step-by-step instructions to provide in-depth explanations for the chemical principles at play, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and how do I choose the best one for my needs?
There are three main synthetic routes to this compound, each with its own advantages and considerations:
-
Free-Radical Bromination of Propylbenzene: This method is often chosen for its directness, starting from readily available propylbenzene. It relies on the selective bromination of the benzylic position.
-
Hydrobromination of an Alkene (Allylbenzene or 1-Phenylpropene): This approach offers high selectivity, particularly when starting with 1-phenylpropene, due to the inherent electronic properties of the alkene.
-
From 1-Phenyl-1-propanol: This two-step route involves the reduction of a ketone followed by the substitution of a hydroxyl group with bromine. It can be a good option if 1-phenylpropan-1-one is a more accessible starting material.
The choice of method depends on factors such as the availability of starting materials, desired purity, and scale of the reaction.
Q2: I am performing a free-radical bromination of propylbenzene and getting a mixture of products. How can I improve the selectivity for this compound?
A common issue with the free-radical bromination of propylbenzene is the formation of undesired isomers, such as (2-bromopropyl)benzene, (3-bromopropyl)benzene, and products of aromatic bromination.[1][2] To enhance the selectivity for the desired this compound, consider the following:
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic bromination.[3][4] It maintains a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[3][5]
-
Initiator: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, along with heat or UV light, to initiate the reaction.[4]
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used.
-
Control Stoichiometry: Use a 1:1 molar ratio of propylbenzene to NBS to minimize over-bromination.[3]
Q3: My hydrobromination of allylbenzene is giving me the wrong isomer, (2-Bromopropyl)benzene. What is happening?
The addition of hydrogen bromide (HBr) to an unsymmetrical alkene like allylbenzene can proceed via two different mechanisms, leading to two different regioisomers. The product you are obtaining, (2-Bromopropyl)benzene, is the result of a Markovnikov addition .[6] This occurs through an electrophilic addition mechanism where the hydrogen atom adds to the carbon with more hydrogen atoms, forming a more stable secondary carbocation, which is then attacked by the bromide ion.
To obtain the desired this compound from allylbenzene, you need to facilitate an anti-Markovnikov addition . This is achieved by inducing a free-radical mechanism.
Troubleshooting Guide
Problem 1: Low Yield in the Free-Radical Bromination of Propylbenzene
Symptoms:
-
The reaction appears sluggish or does not go to completion.
-
A significant amount of starting material (propylbenzene) remains after the reaction.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Initiation | The generation of bromine radicals is not efficient. | Ensure your light source (if using UV) is functional and of the appropriate wavelength. If using a chemical initiator, ensure it is not expired and is used in the correct amount (typically 1-5 mol%). |
| Radical Quenching | Impurities in the solvent or reagents can quench the radical chain reaction. | Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried. |
| Low Reaction Temperature | The temperature may be too low for efficient radical propagation. | If using a thermal initiator like AIBN, ensure the reaction is heated to its decomposition temperature (typically around 80-100 °C). |
Problem 2: Formation of (2-Bromopropyl)benzene during Hydrobromination of Allylbenzene
Symptoms:
-
The major product isolated is (2-Bromopropyl)benzene instead of the desired this compound.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Absence of a Radical Initiator | In the absence of a radical initiator, the reaction proceeds through an electrophilic addition (Markovnikov's rule), leading to the more stable secondary carbocation and subsequently (2-Bromopropyl)benzene.[6][7] | Add a radical initiator such as benzoyl peroxide or AIBN to the reaction mixture. The presence of peroxides facilitates the anti-Markovnikov addition of HBr.[8][9] |
| Use of Aqueous HBr | Aqueous HBr solutions favor the ionic mechanism. | Use gaseous HBr or a solution of HBr in a non-polar solvent like acetic acid.[10] |
Problem 3: Over-bromination in the Synthesis from Propylbenzene
Symptoms:
-
Presence of di- and tri-brominated products in the final mixture.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Excess Brominating Agent | Using more than one equivalent of NBS or Br₂ will lead to further bromination of the desired product. | Carefully control the stoichiometry and use no more than one equivalent of the brominating agent.[3] |
| High Local Concentration of Bromine | If Br₂ is added directly and too quickly, it can lead to multiple brominations. | Use NBS to maintain a low and constant concentration of Br₂.[3][5] |
Experimental Protocols
Protocol 1: Selective Benzylic Bromination of Propylbenzene using NBS
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylbenzene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~1-2 mol%).
-
Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and is replaced by succinimide, which floats on top of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Anti-Markovnikov Hydrobromination of Allylbenzene
-
Setup: Dissolve allylbenzene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., hexane) in a flask.
-
Initiator: Add a radical initiator (e.g., benzoyl peroxide, ~5 mol%).
-
HBr Addition: Bubble anhydrous HBr gas through the solution at 0 °C. Alternatively, a solution of HBr in acetic acid can be used.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing the Mechanisms
To better understand the selectivity of these reactions, let's visualize the key mechanistic pathways.
Caption: Free-Radical Bromination of Propylbenzene.
Caption: Markovnikov vs. Anti-Markovnikov Hydrobromination.
References
- 1. Propylbenzene reacts with bromine in presence of light or heat to give (1.. [askfilo.com]
- 2. Smallgroupsoncarbonatomattachedtotheha genatom None of these Propyl benz.. [askfilo.com]
- 3. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Consider the chemical reaction where a benzene ring is attached to an all.. [askfilo.com]
- 7. Solved a. Draw the reaction equation for the addition of HBr | Chegg.com [chegg.com]
- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reagent Formation from (1-Bromopropyl)benzene
Introduction
The formation of Grignard reagents from secondary alkyl halides such as (1-bromopropyl)benzene presents unique challenges compared to their primary or aryl counterparts. The increased steric hindrance and the potential for competing elimination and coupling reactions necessitate meticulous control over reaction parameters. This guide provides in-depth troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize side reactions and maximize the yield of the desired 1-phenylpropylmagnesium bromide.
Core Principles & Initial Considerations
Successful Grignard reagent formation is predicated on preventing two primary classes of side reactions: those caused by reactive impurities (protic species) and those inherent to the reactivity of the organometallic species itself.
-
Protic Impurities: Grignard reagents are potent bases and will react instantaneously with any source of acidic protons, most notably water.[1][2][3][4] This reaction quenches the Grignard reagent, forming the corresponding alkane (propylbenzene in this case) and rendering it inactive for subsequent steps.[1][4] Sources of moisture include inadequately dried solvents, glassware, and the atmosphere.[1][5]
-
Inherent Side Reactions: Even under strictly anhydrous conditions, several side reactions can occur, primarily the Wurtz-type coupling.[6][7][8][9][10]
This guide will systematically address the mitigation of these issues through a question-and-answer format, providing both the "what" and the "why" behind each recommendation.
Troubleshooting Guide & FAQs
Section 1: Initiation Failures & Magnesium Activation
Q1: My reaction won't start. I've added the this compound to the magnesium turnings, but there's no sign of reaction (no heat, no cloudiness). What's wrong?
A1: The most common cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[11][12] This layer forms upon exposure to air and prevents the magnesium from reacting with the alkyl halide.[11][12]
Troubleshooting Steps:
-
Mechanical Activation: Before adding solvent, crush a few pieces of the magnesium turnings with a dry glass rod under an inert atmosphere. This physically breaks the MgO layer, exposing fresh, reactive metal.[11]
-
Chemical Activation: If mechanical activation is insufficient, chemical activators are necessary.
-
Iodine (I₂): Add a single, small crystal of iodine to the flask containing the magnesium.[11][13][14][15] Gentle warming will cause the iodine to sublime, and its disappearance from a purple vapor or brown solution to colorless is a classic indicator of initiation.[11][14]
-
1,2-Dibromoethane (DBE): This is a highly effective activator.[11][13] A few drops added to the magnesium suspension will react to form ethylene gas (visible as bubbling) and magnesium bromide, cleaning the surface.[11]
-
Diisobutylaluminum Hydride (DIBAH): For particularly stubborn reactions, a small amount of DIBAH can be used to activate the magnesium surface and scavenge trace water.[16]
-
Q2: What are the visual cues of a successful initiation?
A2: A successful initiation is marked by several distinct signs:
-
A noticeable exotherm (the flask will feel warm).[11]
-
The appearance of a cloudy, gray, or brownish suspension.[11]
-
Spontaneous boiling of the solvent at the magnesium surface, especially with lower-boiling ethers.[11]
-
If using an activator like iodine, the disappearance of its color.[11]
Section 2: Minimizing the Wurtz Coupling Side Reaction
Q3: I'm getting a high yield of a non-polar byproduct, likely the Wurtz coupling product (2,3-diphenylhexane). How can I prevent this?
A3: Wurtz-type coupling is a significant side reaction where a newly formed Grignard molecule (R-MgX) reacts with an unreacted alkyl halide molecule (R-X) to form a dimer (R-R).[6][7][8][9][10] For this compound, this results in the formation of 2,3-diphenylhexane. This side reaction is highly dependent on the local concentration of the alkyl halide and the reaction temperature.[6][7]
Strategies to Suppress Wurtz Coupling:
-
Slow, Controlled Addition: The this compound should be added dropwise from an addition funnel to the stirred magnesium suspension.[6] This maintains a low, steady concentration of the halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.[6][7]
-
Temperature Control: The formation of Grignard reagents is exothermic.[17] Excessive temperature increases the rate of the Wurtz coupling reaction.[6] Maintain a gentle reflux by controlling the addition rate and using external cooling (e.g., a water bath) if necessary.
-
Solvent Choice: While diethyl ether is traditional, tetrahydrofuran (THF) is often superior for secondary halides. THF is a more polar ether and solvates the magnesium center more effectively, which can sometimes lead to faster Grignard formation and can help suppress side reactions.[1][18][19]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide and facilitate its interaction with the magnesium surface, minimizing localized high concentrations.
Section 3: Solvent and Reagent Purity
Q4: Why is it absolutely critical to use anhydrous solvents and dry glassware?
A4: Grignard reagents are extremely strong bases.[2] They will react readily with any protic source, especially water, in an acid-base reaction.[1][3][4][20] This reaction destroys the Grignard reagent, forming propylbenzene and magnesium salts, which significantly lowers your yield.[4][21][22]
Mandatory Procedures:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120 °C overnight or by flame-drying under a vacuum immediately before use.[5][11] Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon).
-
Solvents: Commercial anhydrous solvents are often sufficient, but for maximum reliability, solvents should be freshly distilled from a suitable drying agent.
-
Diethyl Ether & THF: Distill from sodium/benzophenone. The persistent deep blue or purple color of the sodium-benzophenone ketyl radical indicates the solvent is anhydrous and oxygen-free.[1]
-
Q5: Besides water, what other impurities in my this compound could be problematic?
A5: Your starting halide must be pure. Trace acidic impurities can quench the Grignard reagent. If the purity is questionable, passing the this compound through a short plug of activated, neutral alumina can remove residual acids and moisture.[1]
Experimental Protocols & Data
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Pre-drying: Add approximately 10g of potassium hydroxide (KOH) pellets per 500 mL of technical-grade THF and stir overnight. This removes the bulk of water and alcohols.[23]
-
Decant: Carefully decant the pre-dried THF into a dry distillation flask containing fresh sodium metal (cut into small pieces) and a few crystals of benzophenone.[1]
-
Reflux: Assemble the distillation apparatus (flame-dried) and flush with nitrogen. Heat the mixture to reflux.[1]
-
Indicator: Continue to reflux until a persistent deep blue or purple color develops. This indicates the solvent is dry.[1]
-
Distillation: Distill the required volume of THF directly into the reaction flask under an inert atmosphere for immediate use. Caution: Never distill to dryness, as this can concentrate explosive peroxides.[1]
Table 1: Solvent Properties and Their Impact on Grignard Formation
| Solvent | Boiling Point (°C) | Lewis Basicity | Remarks |
| Diethyl Ether | 34.6 | Moderate | Traditional choice. High volatility can make temperature control challenging but also helps initiate the reaction.[1] |
| Tetrahydrofuran (THF) | 66 | High | Often preferred for less reactive or secondary halides.[18][19] Its higher boiling point allows for a wider reaction temperature range, and its greater solvating power stabilizes the Grignard reagent.[1][18][24] |
| 2-Methyl-THF | 80 | High | A "greener" alternative to THF with a higher boiling point. Can sometimes offer superior performance in suppressing Wurtz coupling.[1] |
Protocol 2: Formation of 1-Phenylpropylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask (flame-dried) with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[15]
-
Initiation: Add a small portion (~5-10%) of the total this compound (1.0 equivalent) dissolved in anhydrous THF to the addition funnel. Add enough anhydrous THF to the flask to cover the magnesium. Gently warm the flask with a heat gun until the iodine color disappears and refluxing is observed.[13]
-
Slow Addition: Once initiated, dilute the remaining this compound with anhydrous THF in the addition funnel. Add this solution dropwise to the vigorously stirred magnesium suspension at a rate that maintains a gentle, controlled reflux.[6] Use a water bath to cool the flask if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the resulting gray-brown mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution is your Grignard reagent.
Protocol 3: Titration of the Grignard Reagent (Iodine Method)
To accurately determine the concentration of your prepared Grignard reagent, a titration is essential.
-
Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, accurately weigh ~254 mg of iodine (1.0 mmol) and dissolve it in 2 mL of anhydrous THF containing lithium chloride (a 0.5 M solution of LiCl in THF helps solubilize intermediates).[1][25][26]
-
Setup: Cool the brown iodine solution to 0°C in an ice bath with stirring.[1][25]
-
Titrate: Using a dry, accurate 1.00 mL syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.[1]
-
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, yielding a colorless or pale yellow solution.[1][25] Record the volume of Grignard reagent added.
-
Calculate: Molarity (M) = Moles of I₂ / Volume of Grignard reagent added (L).
Other common titration methods include using diphenylacetic acid or 1,10-phenanthroline with an alcohol like sec-butanol or menthol.[27][28][29]
Visualizing the Reaction Pathways
Diagram 1: Grignard Formation and Key Side Reactions
This diagram illustrates the desired reaction pathway for the formation of 1-phenylpropylmagnesium bromide and the two major competing side reactions.
Caption: Desired Grignard formation vs. Wurtz coupling and protic quenching.
Diagram 2: Troubleshooting Workflow for Grignard Initiation
This workflow provides a logical sequence of steps to diagnose and solve common issues with initiating the Grignard reaction.
Caption: Step-by-step troubleshooting guide for Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hzdr.de [hzdr.de]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solved 1.Benzene is a common side product isolated from | Chegg.com [chegg.com]
- 22. homework.study.com [homework.study.com]
- 23. m.youtube.com [m.youtube.com]
- 24. quora.com [quora.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. chemtips.wordpress.com [chemtips.wordpress.com]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Troubleshooting Low Conversion in the Bromination of Propylbenzene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of propylbenzene. We will explore the two primary synthetic routes—electrophilic aromatic substitution for ring bromination and free-radical substitution for benzylic bromination—providing in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Foundational Troubleshooting (Applicable to Both Pathways)
Before diving into pathway-specific issues, several universal factors can lead to low conversion. Addressing these foundational aspects is the first step in any effective troubleshooting process.
FAQ: My reaction is sluggish or failing completely. Could my starting materials be the issue?
Answer: Absolutely. The purity of your reagents is paramount.
-
Propylbenzene: Commercial propylbenzene can contain impurities from its synthesis, such as residual benzene, isopropylbenzene, or oxidation byproducts.[1] These can interfere with the reaction. It is best practice to purify propylbenzene by washing with a dilute sodium hydroxide solution, followed by water, drying over a desiccant like calcium chloride, and distilling before use.[2]
-
Brominating Agents (Br₂ or NBS):
-
Bromine (Br₂): Liquid bromine should be a deep reddish-brown. Over time, it can absorb moisture, leading to the formation of hydrobromic acid (HBr), which can affect catalyst activity.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that should be white to off-white. It is sensitive to moisture and light and can decompose over time. A yellow or orange coloration indicates the presence of free Br₂, which can lead to undesired side reactions, particularly competing electrophilic addition if you are targeting benzylic bromination.[3][4] For best results, use freshly recrystallized NBS.[4]
-
FAQ: How critical is the exclusion of water from my reaction?
Answer: For electrophilic aromatic substitution, it is absolutely critical. For free-radical bromination, it is highly recommended.
-
In Electrophilic Aromatic Substitution (EAS): The mechanism relies on a potent Lewis acid catalyst (e.g., AlBr₃, FeBr₃) to polarize the Br-Br bond and generate a powerful electrophile.[5] Water is a Lewis base and will react vigorously and preferentially with the Lewis acid catalyst. This deactivates the catalyst, halting the reaction. Even atmospheric moisture can be sufficient to poison the catalyst, making the use of dry glassware, anhydrous solvents, and an inert atmosphere (like nitrogen or argon) essential for achieving high conversion.
-
In Free-Radical Bromination: While not a catalyst poison in the same way, water can still cause issues. In reactions involving NBS in aqueous solvents, the formation of bromohydrins can become a competing reaction pathway.[4] Maintaining anhydrous conditions ensures that the intended radical substitution pathway is favored.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (Ring Bromination)
This pathway targets the substitution of a hydrogen atom on the aromatic ring, typically yielding a mixture of ortho- and para-bromopropylbenzene. The reaction requires a Lewis acid catalyst.
FAQ: I'm seeing very little product, and most of my propylbenzene is unreacted. What is the most likely cause?
Answer: This is a classic symptom of inactive or insufficient catalysis.
The role of the Lewis acid (e.g., FeBr₃) is to accept a pair of electrons from a bromine atom, polarizing the Br-Br bond and making the terminal bromine atom a much stronger electrophile (Br⁺).[5][6] Without an active catalyst, the benzene ring is not nucleophilic enough to attack the neutral Br₂ molecule.
Troubleshooting Steps:
-
Verify Catalyst Source: Ensure you are using a fresh, anhydrous Lewis acid catalyst. Catalysts like AlCl₃ and AlBr₃ are extremely hygroscopic and can become inactive even from brief exposure to air.
-
Use an In Situ Catalyst: A reliable method is to generate the catalyst in situ. Adding a small amount of iron filings or powder to the liquid bromine will form ferric bromide (FeBr₃) directly in the reaction vessel, ensuring it is active.
-
Check Catalyst Loading: Insufficient catalyst loading will result in a slow reaction and low conversion. Typically, 0.1 to 0.2 equivalents of the catalyst are used. Consult your specific protocol, but if the reaction is stalled, a small, careful addition of fresh catalyst may restart it.
FAQ: My yield is low, and I'm getting a dark, messy mixture of products. Why?
Answer: This often points to issues with over-bromination (polybromination) and temperature control.
The propyl group is an activating group, meaning it makes the aromatic ring more reactive than benzene itself.[7] This also means that the product, bromopropylbenzene, is still activated and can undergo a second bromination, leading to dibromo- and tribromopropylbenzene.
Troubleshooting Steps:
-
Control Temperature: Electrophilic bromination is exothermic. Running the reaction at elevated temperatures significantly increases the rate of the second bromination. The reaction should be run at or below room temperature, often in an ice bath to dissipate heat.
-
Control Stoichiometry: Use a slight excess of propylbenzene relative to bromine (e.g., 1.1 equivalents of propylbenzene to 1.0 equivalent of Br₂). This ensures the bromine is consumed before it has a significant chance to react with the already-brominated product.
-
Slow Addition: Add the bromine dropwise to the solution of propylbenzene and catalyst over an extended period. This keeps the instantaneous concentration of bromine low, favoring the initial monobromination reaction over subsequent polybromination.
Section 3: Troubleshooting Free-Radical Substitution (Benzylic Bromination)
This pathway, also known as the Wohl-Ziegler reaction, targets the substitution of a hydrogen atom at the benzylic position (the carbon atom directly attached to the ring) using N-bromosuccinimide (NBS).[3]
FAQ: My benzylic bromination with NBS isn't working. What should I check first?
Answer: The primary culprit is almost always a failure in radical initiation.
The mechanism is a radical chain reaction that requires an initial input of energy to generate the first bromine radical (Br•).[8][9] Without this initiation step, the reaction cannot begin.
Troubleshooting Steps:
-
Verify Initiator:
-
Light (hν): If using photochemical initiation, ensure your light source is of the correct wavelength (UV is often used) and is positioned close enough to the reaction vessel. The vessel must be made of a material that transmits these wavelengths (e.g., Pyrex or quartz, not standard flint glass).
-
Chemical Initiator: If using a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, ensure it is not expired. These compounds have a limited shelf life and decompose over time. A small amount (1-5 mol%) is typically sufficient.[10]
-
-
Ensure Sufficient Heat: If initiating thermally, make sure the reaction is heated to the appropriate temperature. For AIBN in a solvent like carbon tetrachloride (note: CCl₄ is toxic and largely phased out; cyclohexane or benzene are alternatives), reflux is often required.[4][10]
-
Degas the Solvent: Oxygen (O₂) is a diradical and a potent radical inhibitor. It can quench the radical chain reaction, leading to low or no conversion. Before starting the reaction, degas your solvent by bubbling an inert gas (nitrogen or argon) through it or by using several freeze-pump-thaw cycles.
FAQ: I'm getting ring bromination as a side product. How do I improve selectivity for the benzylic position?
Answer: This is a common selectivity issue caused by the presence of Br₂ and ionic conditions, which favor electrophilic aromatic substitution.
The purpose of using NBS is to provide a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation step.[3][11] This low concentration favors the radical pathway. If NBS is impure and already contains significant Br₂, or if the reaction is run in a polar, ionic solvent, the competing EAS pathway can take over.
Troubleshooting Steps:
-
Purify the NBS: As mentioned earlier, recrystallize your NBS before use, especially if it appears discolored.[4]
-
Choose the Right Solvent: Use a non-polar solvent. The classic choice is carbon tetrachloride (CCl₄), though safer alternatives like cyclohexane or trifluorotoluene are now preferred.[3] Polar solvents can promote the formation of ionic species that lead to ring substitution.
-
Avoid Lewis Acids: Ensure there is no accidental contamination with Lewis acids (e.g., from dirty glassware), as this will strongly promote ring bromination.
Section 4: Standard Protocols & Methodologies
Protocol 1: Electrophilic Bromination of Propylbenzene (Ring Substitution)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube, add propylbenzene (e.g., 13.2 g, 0.11 mol) and anhydrous carbon disulfide (50 mL).
-
Catalyst: Add iron powder (0.3 g).
-
Bromine Addition: Cool the flask in an ice bath. Slowly add bromine (16.0 g, 0.10 mol) from the dropping funnel over 30 minutes with constant stirring.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours, or until the red color of bromine has faded and HBr evolution ceases.
-
Work-up: Carefully pour the reaction mixture into 100 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% aqueous sodium bisulfite (to remove unreacted bromine), and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation to separate the ortho and para isomers.
Protocol 2: Benzylic Bromination of Propylbenzene with NBS
-
Setup: To a 250 mL round-bottom flask, add propylbenzene (12.0 g, 0.10 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and cyclohexane (100 mL).
-
Initiator: Add a radical initiator, such as AIBN (0.16 g, 1 mol%).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. For photochemical initiation, irradiate the flask with a UV lamp instead of adding a chemical initiator.
-
Monitoring: The reaction is complete when the dense NBS solid, which initially sinks, is replaced by the less dense succinimide byproduct, which floats. This typically takes 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-bromo-1-phenylpropane. Further purification can be achieved by vacuum distillation.
Section 5: Data & Visualizations
Table 1: Comparison of Reaction Conditions
| Feature | Electrophilic Ring Bromination | Free-Radical Benzylic Bromination |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | Lewis Acid (FeBr₃, AlBr₃) | Radical Initiator (AIBN, Peroxide) or UV Light |
| Solvent | Non-polar, aprotic (e.g., CS₂, CH₂Cl₂) | Non-polar (e.g., CCl₄, Cyclohexane) |
| Temperature | 0 °C to Room Temperature | Reflux Temperature / Room Temp with UV |
| Primary Product(s) | o- and p-bromopropylbenzene | 1-bromo-1-phenylpropane |
| Key Sensitivity | Moisture (deactivates catalyst) | Radical Inhibitors (e.g., Oxygen) |
Diagrams
A logical approach to diagnosing issues can prevent wasted time and resources.
Caption: Troubleshooting decision tree for low conversion.
Caption: Mechanism of Lewis Acid catalyzed ring bromination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
How to avoid the formation of elimination byproducts from (1-Bromopropyl)benzene
Welcome to the technical support resource for (1-Bromopropyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with undesired elimination byproducts during substitution reactions. Our goal is to provide a deep, mechanistic understanding of the competing reaction pathways and offer practical, field-tested solutions to steer your synthesis toward the desired substitution product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to perform a nucleophilic substitution on this compound, but I'm consistently getting significant amounts of an alkene byproduct, 1-phenylpropene. Why is this happening?
A1: This is a classic and expected challenge when working with this compound. The issue arises because your starting material is a secondary benzylic halide . This specific structure is uniquely positioned to undergo four different, competing reaction pathways: SN1, SN2, E1, and E2 .[1][2]
-
Secondary Carbon: The bromine is attached to a secondary carbon, which is sterically hindered enough to slow down the SN2 pathway compared to a primary halide, but not so hindered as to completely prevent it.[3][4]
-
Benzylic Position: The carbon bearing the bromine is adjacent to a phenyl ring. This allows for the formation of a relatively stable secondary benzylic carbocation through resonance, opening the door for unimolecular pathways (SN1 and E1).[5]
Therefore, your reaction conditions, rather than the substrate alone, will dictate which pathway predominates. The formation of 1-phenylpropene is the result of either an E1 or E2 elimination pathway competing with your desired SN1 or SN2 substitution.[6]
Diagram 1: Competing Reaction Pathways ```dot digraph "Reaction Pathways" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
sub [label="this compound\n+ Nu:/Base-", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];
sub -> sn2 [label=" Sₙ2", color="#4285F4", fontcolor="#4285F4"]; sub -> sn1 [label=" Sₙ1", color="#34A853", fontcolor="#34A853"]; sub -> e2 [label=" E2", color="#EA4335", fontcolor="#EA4335"]; sub -> e1 [label=" E1", color="#FBBC05", fontcolor="#FBBC05"];
sn2 [label="Substitution Product\n(Inversion)", fillcolor="#FFFFFF", fontcolor="#202124"]; sn1 [label="Substitution Product\n(Racemization)", fillcolor="#FFFFFF", fontcolor="#202124"]; e2 [label="Elimination Product\n(1-phenylpropene)", fillcolor="#FFFFFF", fontcolor="#202124"]; e1 [label="Elimination Product\n(1-phenylpropene)", fillcolor="#FFFFFF", fontcolor="#202124"];
sn1 -> carbocation [style=dashed, arrowhead=none, color="#34A853"]; e1 -> carbocation [style=dashed, arrowhead=none, color="#FBBC05"]; carbocation [label="Benzylic\nCarbocation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; }
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. brainkart.com [brainkart.com]
- 3. glasp.co [glasp.co]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Storage and handling procedures to prevent decomposition of (1-Bromopropyl)benzene
An in-depth guide to the proper storage and handling of (1-Bromopropyl)benzene is crucial for ensuring its stability and the integrity of experimental results. As a benzylic halide, this compound is susceptible to several decomposition pathways that can be initiated by environmental factors such as temperature, light, and atmospheric moisture. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating these challenges.
Technical Support Center: this compound
This guide is structured to provide immediate, actionable solutions to common problems encountered during the storage and handling of this compound, grounded in the chemical principles governing its reactivity.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues that may arise during the use of this compound, providing likely causes and preventative measures.
Issue 1: Appearance of Impurities in Spectroscopic Analysis (NMR, GC-MS)
-
Question: My NMR/GC-MS analysis of a newly opened bottle of this compound shows unexpected peaks. One impurity corresponds to 1-phenylpropene, and another appears to be 1-phenyl-1-propanol. What is the cause?
-
Answer: The presence of these impurities indicates that the compound has undergone decomposition through two primary pathways: elimination and substitution (hydrolysis).
-
1-Phenylpropene is the product of an E1 or E2 elimination reaction, where hydrogen bromide (HBr) is eliminated. This process can be accelerated by trace amounts of basic impurities or elevated temperatures. The stability of the resulting conjugated double bond with the benzene ring makes this a favorable decomposition route.
-
1-Phenyl-1-propanol is formed via nucleophilic substitution (SN1/SN2) where water acts as the nucleophile.[1] This is a common issue if the compound has been exposed to atmospheric moisture. The benzylic position is particularly reactive towards nucleophilic attack.[2]
-
Preventative & Corrective Actions:
-
Strict Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Use Dry Solvents: Ensure all solvents and reagents used in your experiments are rigorously dried.
-
Temperature Control: Store the compound at the recommended refrigerated temperatures (2-8°C) to slow the rates of both elimination and substitution reactions.[3]
-
Purification: If impurities are present, consider purification by distillation under reduced pressure. However, be aware that heating can promote further elimination.
Issue 2: Discoloration of the Compound Upon Storage
-
Question: My this compound, which was initially a clear liquid, has developed a yellow or brown tint over time. Is it still usable?
-
Answer: Discoloration is a common visual indicator of decomposition. This is often due to the formation of trace amounts of hydrogen bromide (HBr) via elimination, which can then catalyze further decomposition or polymerization of the resulting alkene (1-phenylpropene). Light exposure can also initiate free-radical pathways, leading to a complex mixture of degradation products.[4] While the compound might still be usable for some applications depending on the impurity tolerance, the discoloration signifies a drop in purity.
Preventative & Corrective Actions:
-
Protect from Light: Store the compound in an amber or opaque vial to prevent photo-initiated decomposition.
-
Inert Atmosphere: Storing under an inert gas like argon or nitrogen is crucial to prevent oxidative processes that can contribute to color formation.
-
Stabilizers: For long-term storage, adding a small piece of copper wire or silver foil can help scavenge trace HBr and radical species, though this is not a substitute for proper storage conditions.
Frequently Asked Questions (FAQs)
Storage
-
Q1: What is the optimal temperature for storing this compound?
-
Q2: Why is storage under an inert atmosphere necessary?
-
A2: this compound is sensitive to both moisture and oxygen. An inert atmosphere of argon or nitrogen displaces air, preventing hydrolysis to 1-phenyl-1-propanol and oxidation of the benzylic position.[6]
-
-
Q3: Can I store this compound in a clear glass bottle?
-
A3: This is not recommended. Benzylic halides can be light-sensitive. Exposure to UV light can initiate radical chain reactions, leading to decomposition. Always use amber glass vials or store clear vials in the dark.
-
Handling
-
Q4: What personal protective equipment (PPE) should I use when handling this compound?
-
Q5: How should I properly quench or dispose of this compound?
-
A5: Waste should be treated as hazardous.[10] Small residual amounts can be quenched by slowly adding to a solution of sodium carbonate or another weak base in an appropriate solvent to neutralize any HBr formed, followed by disposal in a designated halogenated waste container. Always adhere to your institution's specific waste disposal guidelines.
-
Data Summary and Protocols
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C[3][5] | Slows kinetics of decomposition (elimination, substitution). |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed amber glass vial | Prevents moisture ingress and protects from light. |
| Moisture | Avoid at all times | Water is a nucleophile that causes hydrolysis to the alcohol.[1] |
Common Decomposition Products
| Compound | Formation Pathway | Identification Signature |
| 1-Phenylpropene | Elimination (E1/E2) | Alkene peaks in ¹H NMR (~5.5-6.5 ppm), characteristic C=C stretch in IR. |
| 1-Phenyl-1-propanol | Substitution (SN1/SN2) with H₂O | Broad OH peak in ¹H NMR and IR (~3200-3600 cm⁻¹). |
| Hydrogen Bromide (HBr) | Byproduct of elimination | Acidic, corrosive gas. Can catalyze further decomposition. |
Visualizing Chemical Stability and Troubleshooting
The following diagrams illustrate the key chemical principles and decision-making processes for maintaining the integrity of this compound.
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
References
- 1. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 3. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. americanelements.com [americanelements.com]
- 6. asianpubs.org [asianpubs.org]
- 7. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Strategies to Control Regioselectivity in the Synthesis of (1-Bromopropyl)benzene
Welcome to the Technical Support Center for the synthesis of brominated propylbenzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of (1-Bromopropyl)benzene and its isomers. Our focus is on providing practical, field-proven insights to help you control regioselectivity and achieve your desired product with high purity and yield.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic chemical challenge: controlling where the bromine atom is placed on the propyl side chain. The two primary isomers of interest are this compound and (2-Bromopropyl)benzene. The formation of one isomer over the other is dictated by the reaction mechanism employed. This guide will dissect the two primary synthetic routes—free-radical bromination of propylbenzene and hydrobromination of 1-phenylpropene—to give you precise control over the reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize this compound from propylbenzene, but I am getting a mixture of products with low yield of the desired isomer. What is the most common reason for this?
A1: The most likely issue is the choice of brominating agent and reaction conditions. To selectively brominate the benzylic position (the carbon directly attached to the benzene ring) and form this compound, you must employ a free-radical chain reaction.[1][2][3] The reagent of choice for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation.[4][5][6] Using molecular bromine (Br₂) with heat or light can also work, but it is often less selective and can lead to over-bromination or competing electrophilic aromatic substitution on the benzene ring.[7]
Q2: How can I favor the formation of (2-Bromopropyl)benzene instead of this compound?
A2: To synthesize (2-Bromopropyl)benzene, you should start from 1-phenylpropene and perform an anti-Markovnikov addition of hydrogen bromide (HBr).[8][9][10] This is achieved by reacting 1-phenylpropene with HBr in the presence of a peroxide, such as benzoyl peroxide. The peroxide initiates a free-radical addition mechanism where the bromine radical adds to the less substituted carbon of the double bond, leading to the formation of the more stable benzylic radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields (2-Bromopropyl)benzene.
Q3: My attempt at benzylic bromination with NBS resulted in bromination of the aromatic ring. How can I prevent this?
A3: Bromination of the aromatic ring is an electrophilic aromatic substitution reaction and is a common side reaction if the concentration of molecular bromine (Br₂) becomes too high.[11] NBS is used specifically to maintain a low, steady concentration of Br₂.[12] To avoid ring bromination, ensure your reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and that your NBS is pure. Additionally, avoid Lewis acid catalysts, as they will strongly promote electrophilic aromatic substitution.[1]
Q4: I am seeing significant amounts of dibrominated products in my reaction mixture. How can I minimize this?
A4: Over-bromination is a common issue, especially when trying to achieve high conversion of the starting material.[13] To minimize the formation of dibrominated products, you can:
-
Use a stoichiometric amount of NBS (or even slightly less than 1 equivalent).
-
Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized.
-
Consider a continuous flow setup where the reagents are mixed in a controlled manner to maintain a low concentration of the brominating agent.
Troubleshooting Guides
Problem 1: Low Regioselectivity in the Free-Radical Bromination of Propylbenzene
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant formation of (2-Bromopropyl)benzene and (3-Bromopropyl)benzene | Incorrect reaction mechanism. Conditions may be favoring ionic pathways or less selective radical reactions. | Ensure you are using a radical initiator (AIBN, benzoyl peroxide) or UV light.[4][5] Avoid polar solvents which can stabilize ionic intermediates. Use a non-polar solvent like CCl₄ or cyclohexane. |
| Bromination on the aromatic ring | High concentration of Br₂. Presence of Lewis acid contaminants. | Use high-purity NBS to maintain a low Br₂ concentration.[12] Ensure all glassware is clean and free of any acidic residue. |
| Low conversion of propylbenzene | Inefficient radical initiation. | Increase the amount of radical initiator or the intensity of the UV light. Ensure the reaction is heated to a temperature sufficient for the initiator to decompose. |
Problem 2: Incorrect Regioselectivity in the Hydrobromination of 1-Phenylpropene
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of this compound instead of the desired (2-Bromopropyl)benzene | Absence of a radical initiator (peroxide). The reaction is proceeding through a Markovnikov electrophilic addition.[14] | Add a radical initiator like benzoyl peroxide to the reaction mixture to promote the anti-Markovnikov addition of HBr.[8][9][10] |
| Low yield of brominated product | Incomplete reaction. | Ensure an adequate supply of HBr gas is bubbled through the reaction mixture or use a saturated solution of HBr in a suitable solvent. |
| Polymerization of the alkene | Acid-catalyzed polymerization. | Ensure the reaction is carried out under conditions that favor the desired addition reaction over polymerization. This can sometimes be controlled by temperature and reactant concentrations. |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via Benzylic Bromination
This protocol focuses on the free-radical bromination of propylbenzene at the benzylic position using N-Bromosuccinimide (NBS).
Materials:
-
Propylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
In a dry round-bottom flask, dissolve propylbenzene (1 equivalent) in anhydrous CCl₄.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining HBr, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Selective Synthesis of (2-Bromopropyl)benzene via Anti-Markovnikov Hydrobromination
This protocol details the anti-Markovnikov addition of HBr to 1-phenylpropene.
Materials:
-
1-Phenylpropene
-
Hydrogen Bromide (HBr) gas or a solution of HBr in acetic acid
-
Benzoyl peroxide
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Gas dispersion tube, round-bottom flask, ice bath, magnetic stirrer, separatory funnel.
Procedure:
-
Dissolve 1-phenylpropene (1 equivalent) and a catalytic amount of benzoyl peroxide (0.02 equivalents) in anhydrous diethyl ether in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Bubble HBr gas through the solution via a gas dispersion tube with stirring. Alternatively, add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess HBr, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting (2-Bromopropyl)benzene by vacuum distillation.
Reaction Mechanisms and Control Strategies
The regioselectivity in the bromination of the propylbenzene side chain is fundamentally controlled by the stability of the intermediate formed.
Pathway A: Free-Radical Bromination for this compound
This pathway relies on the formation of a highly stable benzylic radical.
Caption: Free-radical mechanism for benzylic bromination.
The key to forming this compound is the preferential abstraction of a benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical.[15][16]
Pathway B: Hydrobromination of an Alkene
The regioselectivity of HBr addition to 1-phenylpropene is dictated by the presence or absence of peroxides.
Caption: Control of regioselectivity in HBr addition.
Without peroxides, the reaction proceeds via an electrophilic addition, forming the more stable benzylic carbocation, leading to this compound.[17][18] In the presence of peroxides, a free-radical mechanism is initiated, and the bromine radical adds to form the more stable secondary radical, resulting in (2-Bromopropyl)benzene.[8][9][10]
Purification and Characterization
Separation of this compound and (2-Bromopropyl)benzene can be challenging due to their similar boiling points.
| Technique | Application Notes |
| Fractional Distillation | Can be effective if performed carefully with a high-efficiency distillation column. The boiling points are close, so a slow distillation rate is crucial. |
| Column Chromatography | Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the isomers based on their slight difference in polarity.[19] |
| Preparative HPLC | For high-purity samples, preparative reverse-phase HPLC can provide excellent separation.[20] |
Characterization:
-
¹H NMR: The chemical shift and splitting pattern of the proton on the bromine-bearing carbon will be distinct for each isomer. For this compound, this will be a triplet, while for (2-Bromopropyl)benzene, it will be a multiplet.
-
¹³C NMR: The chemical shift of the carbon bonded to bromine will be different for each isomer.
-
GC-MS: Gas chromatography can separate the isomers, and the mass spectrum will show the characteristic isotopic pattern of a monobrominated compound.
References
- 1. quora.com [quora.com]
- 2. Propylbenzene reacts with bromine in presence of light or heat to give (1.. [askfilo.com]
- 3. Smallgroupsoncarbonatomattachedtotheha genatom None of these Propyl benz.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 9. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 10. byjus.com [byjus.com]
- 11. The method of conversion of 1 -phenylpropane to 1 -bromo- 1 -phenylpropan.. [askfilo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 15. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 18. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in the reaction of (1-Bromopropyl)benzene
Welcome to the comprehensive technical support guide for researchers, scientists, and professionals in drug development working with (1-Bromopropyl)benzene. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the reactions involving this versatile reagent. Our goal is to empower you to anticipate and mitigate common challenges, particularly the formation of unwanted byproducts.
Section 1: Core Concepts - The Dichotomy of Substitution vs. Elimination
This compound, a secondary benzylic halide, stands at a crossroads of reactivity. Its fate in a reaction is primarily dictated by the classic competition between nucleophilic substitution (S(_N)) and elimination (E) pathways. The benzylic position of the bromine atom enhances the rate of both reaction types due to the stabilization of the carbocation intermediate in S(_N)1/E1 pathways and the polarization of the C-Br bond in S(_N)2/E2 pathways.
The critical decision point between substitution and elimination is governed by several factors, primarily the nature of the nucleophile/base, the solvent, and the reaction temperature. Understanding these relationships is the first step in minimizing byproduct formation.
Section 2: Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
FAQ 1: Nucleophilic Substitution Reactions
Q1: I am attempting a substitution reaction with this compound using a strong nucleophile, but I am observing a significant amount of an alkene byproduct. What is happening and how can I fix it?
A1: You are observing a competing elimination reaction, likely an E2 mechanism, which is common with strong nucleophiles that are also strong bases. The formation of 1-phenylpropene is a frequent byproduct. To favor substitution over elimination, consider the following:
-
Choice of Nucleophile: Employ a strong nucleophile that is a weak base. Azide (N₃⁻) and cyanide (CN⁻) are excellent choices as their nucleophilicity far outweighs their basicity.
-
Temperature Control: Elimination reactions are entropically favored and thus are promoted by higher temperatures. Running your reaction at a lower temperature will favor the substitution pathway, which generally has a lower activation energy.
-
Solvent Selection: Use a polar aprotic solvent such as DMSO or DMF. These solvents enhance the strength of the nucleophile without solvating it as heavily as protic solvents, which can inadvertently increase basicity and promote elimination.
| Condition | Favors Substitution (S(_N)2) | Favors Elimination (E2) |
| Nucleophile/Base | Strong, non-bulky nucleophile with low basicity (e.g., NaN₃, NaCN) | Strong, bulky base (e.g., Potassium tert-butoxide)[1][2][3][4][5] |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic or less polar solvents can favor elimination |
Q2: My substitution reaction with a weak nucleophile is very slow and gives a mix of products, including what appears to be a rearranged isomer. What is the cause?
A2: This suggests your reaction is proceeding through an S(_N)1 mechanism. The slow rate is due to the unimolecular nature of the rate-determining step (formation of the carbocation). The benzylic carbocation formed from this compound is relatively stable due to resonance with the phenyl group[6][7][8][9]. However, even with this stability, rearrangements, such as hydride shifts, can occur, leading to isomeric products[10][11][12]. To minimize this, you should try to force an S(_N)2 pathway by increasing the concentration and strength of your nucleophile and using a polar aprotic solvent.
FAQ 2: Elimination Reactions
Q1: I want to synthesize 1-phenylpropene from this compound. What are the ideal conditions to maximize the yield of the elimination product?
A1: To favor elimination, you should employ conditions that hinder the competing substitution reactions. Here’s how:
-
Use a Strong, Sterically Hindered Base: Potassium tert-butoxide (t-BuOK) is the reagent of choice for promoting elimination.[1][2][3][4][5] Its bulkiness makes it a poor nucleophile, thus disfavoring the S(_N)2 pathway.
-
Elevate the Temperature: As mentioned, higher temperatures favor elimination. Refluxing in a suitable solvent is a common practice.
-
Solvent Choice: A less polar solvent, or the conjugate acid of the base (tert-butanol in the case of t-BuOK), is often used.
FAQ 3: Grignard Reactions
Q1: I am trying to form the Grignard reagent from this compound, but my yields are low, and I am isolating a significant amount of a high-boiling byproduct.
A1: The primary byproduct in Grignard reagent formation is often a homocoupling product (Wurtz or Wurtz-Fittig type reaction), in this case, 2,3-diphenylbutane.[13][14][15] This occurs when the newly formed Grignard reagent attacks an unreacted molecule of this compound. To minimize this:
-
Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[13]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid overheating, which can accelerate the coupling side reaction.
-
Solvent Choice: While THF is common, for some reactive halides, diethyl ether can sometimes give better results in minimizing Wurtz coupling.[13]
Q2: My Grignard reaction mixture seems to have solidified, and upon workup, I am recovering mostly benzene and propylbenzene. What went wrong?
A2: This is a classic issue of moisture contamination. Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water, abstracting a proton to form the corresponding alkane (propylbenzene in this case).[16] The formation of benzene suggests a possible side reaction with any unreacted bromobenzene. To prevent this:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.[17] Anhydrous solvents (typically diethyl ether or THF) are essential. The reaction should be run under an inert atmosphere (nitrogen or argon).
FAQ 4: Friedel-Crafts Alkylation
Q1: When I use this compound as an alkylating agent in a Friedel-Crafts reaction, I get a mixture of n-propyl and isopropyl substituted products. How can I control this?
A1: This is due to carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable secondary benzylic carbocation, leading to the n-propyl product, while the direct reaction gives the isopropyl product. To avoid this, it is often better to use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction). This two-step process avoids carbocation rearrangements.[18][19]
Q2: My Friedel-Crafts alkylation is producing di- and tri-substituted products. How do I favor mono-alkylation?
A2: The alkylated product is often more reactive than the starting material, leading to polyalkylation.[18][20][21] The most effective way to prevent this is to use a large excess of the aromatic substrate.[18] This statistically favors the reaction of the electrophile with the starting material over the mono-alkylated product.
Section 3: Experimental Protocols & Workflows
Protocol 1: Maximizing Substitution - Synthesis of (1-Azidopropyl)benzene
This protocol is optimized for an S(_N)2 reaction, minimizing the elimination byproduct.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[22]
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude (1-Azidopropyl)benzene.
-
-
Purification: The product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of (1-Azidopropyl)benzene.
Protocol 2: Maximizing Elimination - Synthesis of 1-Phenylpropene
This protocol is designed to favor the E2 pathway.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.[1]
-
Reagent Addition: While stirring under an inert atmosphere, add this compound (1.0 eq) to the potassium tert-butoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor by TLC or GC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add pentane to the mixture and wash with water and then brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the pentane by simple distillation. The 1-phenylpropene product can be further purified by fractional distillation.
Caption: Workflow for the synthesis of 1-Phenylpropene.
Protocol 3: Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying the components of your reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like dichloromethane.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumental Parameters (Typical):
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Split/splitless.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 2 min), then ramp at 10°C/min to 250°C (hold 5 min).
-
MS Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
By comparing the retention times and mass spectra of the peaks in your sample to those of authentic standards of this compound, 1-phenylpropene, and your desired product, you can accurately determine the composition of your reaction mixture and calculate the yield and byproduct ratio.
Section 4: Mechanistic Insights
Caption: Competing S(_N)1 and E1 pathways via a common carbocation.
Caption: Competing S(_N)2 and E2 concerted pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromooctadecane and potassium tert-butoxide can both proceed by elimina.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 7. Addition of \mathrm{HBr} to 1 -phenylpropene yields only (1-bromopropyl)b.. [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. homework.study.com [homework.study.com]
- 10. The Carbocation Rearrangement Mechanism, Clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (1-Bromopropyl)benzene
Welcome to the technical support center for the synthesis and scale-up of (1-Bromopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the primary methods for synthesizing this compound?
There are two principal and scalable routes for the synthesis of this compound:
-
Radical Bromination of Propylbenzene: This method, often referred to as a Wohl-Ziegler reaction, involves the selective bromination of the benzylic position of propylbenzene using a reagent like N-Bromosuccinimide (NBS) and a radical initiator.[1] This approach is favored for its regioselectivity at the benzylic carbon.
-
Electrophilic Addition of HBr to 1-Phenylpropene: This classic electrophilic addition reaction follows Markovnikov's rule, where the hydrogen of HBr adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, which in this case is the benzylic position.[1][2] The reaction proceeds through a stable benzylic carbocation intermediate.[3]
Q2: Why is benzylic bromination a preferred method?
Benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the alkyl chain.[4] This is due to the resonance stabilization of the resulting benzylic radical, making the benzylic position more susceptible to radical halogenation.[4][5][6] This inherent reactivity allows for selective bromination at the desired position.
Q3: What are the main safety concerns when handling the reagents and product?
This compound and its precursors can pose several health risks. The compound itself is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[7] Reagents like N-Bromosuccinimide and bromine are corrosive and toxic. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). When using TLC, a spot corresponding to the starting material will diminish as a new spot for the product appears. It is important to co-spot with the starting material for accurate comparison. In some cases, a color change in the reaction mixture, such as the disappearance of the color of bromine or a change in the color of the reaction with NBS, can indicate the reaction's progression or completion.[11]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of this compound and Presence of Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted propylbenzene.
-
The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Radical Initiator | Radical reactions require an initiator (e.g., AIBN or benzoyl peroxide) to start the chain reaction. An inadequate amount will result in a slow or incomplete reaction. | Add a small, fresh portion of the radical initiator to the reaction mixture. |
| Decomposition of NBS | N-Bromosuccinimide can decompose over time, especially if not stored properly. | Use a fresh, high-purity batch of NBS. Consider recrystallizing older batches if purity is a concern. |
| Inadequate Reaction Temperature | Radical initiation is often temperature-dependent. The reaction may not proceed efficiently if the temperature is too low. | Ensure the reaction is maintained at the optimal temperature for the chosen solvent and initiator. For example, refluxing in carbon tetrachloride is a common condition.[1] |
| Presence of Radical Inhibitors | Impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction. | Use freshly distilled solvents and ensure the starting material is free of impurities. |
Issue 2: Formation of Dibrominated Side Products
Symptoms:
-
Mass spectrometry or NMR analysis indicates the presence of dibromopropylbenzene.
-
Purification by distillation or chromatography is challenging due to similar boiling points or polarities.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Excess Brominating Agent | Using a molar excess of NBS or bromine can lead to over-bromination, where a second bromine atom is added to the propyl chain.[12] | Carefully control the stoichiometry, using a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the propylbenzene.[1] |
| High Local Concentration of Bromine | Direct addition of liquid bromine can create localized high concentrations, promoting side reactions. | Use NBS, which provides a low and steady concentration of bromine throughout the reaction.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material is consumed can increase the formation of dibrominated products. | Monitor the reaction closely by TLC or GC and quench it promptly upon completion. |
Issue 3: Formation of Aromatic Bromination Products
Symptoms:
-
NMR analysis shows bromine substitution on the benzene ring.
-
The product mixture contains isomers of bromopropylbenzene.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Ionic Reaction Conditions | The presence of acids can promote electrophilic aromatic substitution, where bromine acts as an electrophile and attacks the electron-rich benzene ring. | Ensure the reaction is carried out under non-polar, anhydrous conditions to favor the radical pathway. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is recommended. |
| Light-Induced Bromine Formation | Exposure to light can accelerate the formation of bromine from NBS, which can then participate in electrophilic aromatic substitution. | Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil. |
Issue 4: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product and impurities during column chromatography.
-
Incomplete separation during fractional distillation.
Possible Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Similar Physical Properties of Products and Byproducts | The desired monobrominated product and the dibrominated byproduct can have very similar boiling points and polarities, making separation difficult. | Optimize the reaction to minimize the formation of byproducts. For purification, consider using a high-efficiency distillation column or preparative HPLC if high purity is required. |
| Presence of Succinimide | Succinimide is a byproduct of the reaction with NBS and is a solid. | After the reaction, filter the cooled reaction mixture to remove the succinimide before proceeding with the work-up. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol describes a laboratory-scale synthesis. For scale-up, a thorough risk assessment and process optimization are required.
Materials:
-
Propylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylbenzene (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis via HBr Addition to 1-Phenylpropene
Materials:
-
1-Phenylpropene
-
Hydrogen bromide (HBr) in acetic acid or as a gas
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-phenylpropene (1 equivalent) in a suitable solvent like diethyl ether or acetic acid in a flask cooled in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
IV. Visualizations
Experimental Workflow: Radical Bromination
Caption: Workflow for the synthesis of this compound via radical bromination.
Logical Relationship: Troubleshooting Over-bromination
Caption: Causes and solutions for over-bromination in the synthesis of this compound.
V. References
-
Benchchem. This compound | 2114-36-5. Available at: --INVALID-LINK--
-
Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. Available at: --INVALID-LINK--
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
Acros Organics. (2025). SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
PubChem. (n.d.). This compound | C9H11Br | CID 562384. Available at: --INVALID-LINK--
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. Available at: --INVALID-LINK--
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: --INVALID-LINK--
-
Synquest Labs. (n.d.). (1-Bromoethyl)benzene. Available at: --INVALID-LINK--
-
Chegg.com. (2024). Solved Devise a synthesis to prepare this compound. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available at: --INVALID-LINK--
-
designer-drug.com. (n.d.). Synthesis of Allylbenzene and Phenyl-2-bromopropane. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: --INVALID-LINK--
-
Homework.Study.com. (n.d.). Addition of HBr to 1-phenylpropene yields only this compound. Propose a mechanism for the reaction, and explain why none of the other regioisomer is produced. Available at: --INVALID-LINK--
-
Glasp. (2018). Benzene Side Chain Reactions | Video Summary and Q&A. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone. Available at: --INVALID-LINK--
-
Filo. (n.d.). Addition of HBr to 1-phenylpropene yields only this compound. Pr... Available at: --INVALID-LINK--
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. reddit.com [reddit.com]
- 12. scientificupdate.com [scientificupdate.com]
Technical Support Center: Safely Quenching Grignard Reactions Involving (1-Bromopropyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the critical quenching step of Grignard reactions, with a specific focus on those involving (1-Bromopropyl)benzene. Our goal is to equip you with the expertise to perform this procedure safely and efficiently, ensuring the integrity of your reaction and the safety of your laboratory personnel.
I. Foundational Principles: The Criticality of the Quench
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2] The Grignard reagent, in this case, (1-propylphenyl)magnesium bromide, is a potent nucleophile and a strong base.[3][4] The quenching step serves two primary purposes: to protonate the alkoxide intermediate formed after the Grignard reagent has reacted with an electrophile, and to safely neutralize any unreacted Grignard reagent.[3][5][6]
The reaction of the Grignard reagent with a protic source is highly exothermic and can be violent if not properly controlled.[7][8] Understanding the principles behind a safe and effective quench is paramount to avoiding runaway reactions, ensuring a high yield of the desired product, and facilitating a straightforward workup.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quenching of Grignard reactions.
Q1: Why is the quenching of a Grignard reaction so exothermic?
A1: The high exothermicity stems from the potent basicity of the Grignard reagent.[7] It reacts vigorously with protic agents like water or acids in a rapid acid-base neutralization.[2] This is further compounded by the reaction of any unreacted magnesium metal with the quenching agent, which can also generate significant heat and, in the case of acidic quenches, flammable hydrogen gas.[5][9]
Q2: What are the most common quenching agents and when should I use them?
A2: The choice of quenching agent is critical and depends on the stability of your product and the desired workup conditions.
| Quenching Agent | Primary Use | Advantages | Disadvantages |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | For acid-sensitive products. | Mildly acidic, minimizing the risk of side reactions like elimination for tertiary alcohols.[10][11] Helps to dissolve magnesium salts.[10] | May not be acidic enough to dissolve large quantities of magnesium salts, potentially leading to emulsions or precipitates. |
| Dilute Aqueous Acid (e.g., 1M HCl, 10% H₂SO₄) | General purpose, for acid-stable products. | Effectively dissolves magnesium salts, leading to a cleaner phase separation.[1] | Can cause elimination or rearrangement in acid-sensitive substrates.[9][10] Reaction with excess magnesium produces flammable hydrogen gas.[5][9] |
| Water (H₂O) | Can be used, but generally not recommended as the primary quenching agent. | Readily available. | Forms insoluble magnesium hydroxide (Mg(OH)₂), which can be difficult to filter and may trap the product, reducing yield.[7] The reaction can be very vigorous.[12][13] |
Q3: How do I know when the quench is complete?
A3: The quench is complete when the addition of the quenching agent no longer produces an observable exotherm (i.e., no more heat is being generated). Visually, you may also observe the cessation of bubbling (if an acidic quench is used) and the dissolution of most solid magnesium salts.
Q4: Can I add the Grignard reaction mixture to the quenching solution instead of the other way around?
A4: While possible, it is generally safer to add the quenching solution slowly to the Grignard reaction mixture.[7] This allows for better control of the reaction temperature, as the bulk of the reaction mixture is being cooled in an ice bath. A "reverse quench" (adding the reaction to the quencher) can lead to a large, instantaneous exotherm that is difficult to control.
Q5: What are the primary safety concerns when quenching a Grignard reaction?
A5: The main safety concerns are:
-
Runaway Exothermic Reaction: Due to the rapid addition of the quenching agent or inadequate cooling.[7][8][14]
-
Fire Hazard: Grignard reactions are typically run in flammable ethereal solvents like diethyl ether or THF.[14][15] The heat from an uncontrolled quench can ignite these solvents.
-
Hydrogen Gas Evolution: The use of acidic quenching agents with residual magnesium metal produces highly flammable hydrogen gas.[5][9] Always perform the quench in a well-ventilated fume hood.
-
Pressurization: In a closed system, the evolution of hydrogen gas can lead to a dangerous buildup of pressure.[9]
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the quenching of a Grignard reaction involving this compound.
Problem 1: The reaction is violently exothermic and "erupts" from the flask.
-
Root Cause: This is often due to an "induction period" where the initial drops of quenching agent react slowly, leading the researcher to add more.[7][12] The reaction then suddenly initiates and proceeds uncontrollably. Another cause is adding the quenching agent too quickly.[7]
-
Solution:
-
Patience is Key: Respect the induction period. Add a small amount of quenching agent and wait for the reaction to initiate before adding more.[7][12]
-
Slow and Controlled Addition: Always add the quenching agent dropwise using an addition funnel.[7][13]
-
Ensure Adequate Cooling: The reaction flask must be immersed in an ice-water bath throughout the entire quenching process.[7][12]
-
Dilution: If the reaction is highly concentrated, dilute it with additional anhydrous solvent (e.g., THF or diethyl ether) before quenching.[7]
-
Problem 2: A thick, unfilterable white precipitate forms after quenching.
-
Root Cause: This is typically due to the formation of insoluble magnesium salts, such as magnesium hydroxide (Mg(OH)₂), especially when water is used as the quenching agent.[7]
-
Solution:
-
Use an Appropriate Quenching Agent: Quenching with saturated aqueous ammonium chloride or a dilute acid (e.g., 1M HCl) will form more soluble magnesium salts, leading to a clearer solution and easier phase separation.[7][10]
-
Post-Quench Acidification: If you have already quenched with water and have a thick precipitate, you can often dissolve it by slowly adding a dilute acid to the mixture while cooling in an ice bath.
-
Problem 3: My product yield is low, and I suspect issues with the quench/workup.
-
Root Cause: Low yields can result from the product being trapped in magnesium salt precipitates or from product degradation due to an inappropriate quenching agent. For instance, if the desired product is a tertiary alcohol, a strong acid quench could lead to elimination byproducts.[9][10]
-
Solution:
-
Optimize Quenching Agent: If your product is acid-sensitive, use saturated aqueous ammonium chloride.[10][11]
-
Ensure Complete Dissolution of Salts: If a precipitate is present after the initial quench, add more of the quenching solution or a dilute acid until the solids dissolve, which will release any trapped product.
-
Thorough Extraction: After quenching, ensure you extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize product recovery.
-
Problem 4: How can I confirm my Grignard reagent has formed before quenching?
-
Root Cause of Concern: Proceeding to the main reaction and quench without confirming the formation of the Grignard reagent can lead to wasted starting materials and time.
-
Solution: Before adding your primary electrophile, you can test for the presence of the Grignard reagent.
-
Quenching with Iodine (I₂): A small aliquot of the reaction mixture is added to a solution of iodine in dry THF. The disappearance of the characteristic brown/purple color of iodine indicates the presence of the Grignard reagent.[7]
-
Quenching with D₂O: Quench a small sample with deuterium oxide (D₂O). Analysis of the resulting 1-propylbenzene by NMR or mass spectrometry will show deuterium incorporation, confirming the formation of the Grignard reagent.[16]
-
IV. Detailed Protocol: Quenching a this compound Grignard Reaction
This protocol assumes the Grignard reaction with an electrophile (e.g., an aldehyde, ketone, or ester) is complete.
Materials:
-
Reaction flask containing the completed Grignard reaction mixture.
-
Ice-water bath.
-
Pressure-equalizing dropping funnel.
-
Magnetic stirrer and stir bar.
-
Quenching solution (Saturated aqueous NH₄Cl is recommended for general use, especially if the product structure is unknown or potentially acid-sensitive).
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate gloves.
Procedure:
-
Cooling: Once the primary reaction is deemed complete, ensure the reaction flask is securely clamped in a large ice-water bath. Begin vigorous stirring.[7][12]
-
Prepare for Addition: Fill the pressure-equalizing dropping funnel with the chosen quenching solution (e.g., saturated aqueous ammonium chloride).
-
Slow Addition: Add the quenching solution dropwise to the reaction mixture.[12][13] Monitor the reaction for any signs of an exotherm (e.g., bubbling, refluxing of the solvent).
-
Temperature Control: Maintain the internal temperature of the reaction mixture below 20°C. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming.[7]
-
Observe for Completion: Continue the slow, dropwise addition until no further exotherm is observed upon the addition of a new drop of the quenching solution.[7]
-
Stirring: Allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure the quench is complete and to help dissolve any magnesium salts.[12]
-
Proceed to Workup: The reaction mixture is now ready for standard aqueous workup, including transfer to a separatory funnel for extraction of the desired product.
V. Visualizing the Workflow
Diagram 1: Decision Tree for Quenching Agent Selection
This diagram outlines the decision-making process for choosing the appropriate quenching agent.
Caption: Decision tree for selecting a Grignard quenching agent.
Diagram 2: Chemical Reaction of Quenching
This diagram illustrates the reaction of the Grignard reagent with a proton source during the quench.
Caption: Quenching of unreacted (1-propylphenyl)magnesium bromide.
VI. References
-
Vertex AI Search Result[5]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. --INVALID-LINK--
-
Benchchem. Technical Support Center: Effective Quenching Methods for Grignard Reactions. --INVALID-LINK--
-
Winthrop University. The Grignard Reaction. --INVALID-LINK--
-
Reddit. (2024). How much ammonium chloride to quench a grignard?. --INVALID-LINK--
-
Reddit. (2024). Troubleshooting turbo grignard reaction. --INVALID-LINK--
-
Anastasia, T. A Report on Reagents and its Quenching Methods. Open Access Journals.
-
Web Pages. 6. Grignard Reaction.
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. --INVALID-LINK--
-
YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. --INVALID-LINK--
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?. --INVALID-LINK--
-
YouTube. (2024). Grignard reaction safety. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). --INVALID-LINK--
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
-
ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. --INVALID-LINK--
-
PMC - NIH. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
-
Common Organic Chemistry. Ammonium Chloride. --INVALID-LINK--
-
Chemguide. grignard reagents. --INVALID-LINK--
-
Sciencemadness.org. (2016). Grignard successes and failures. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. --INVALID-LINK--
-
ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. --INVALID-LINK--
-
Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step?. --INVALID-LINK--
-
University of Chicago. Developing SOPs for Hazardous Chemical Manipulations.
-
Benchchem. Technical Support Center: Work-up Procedures for Reactions of 1-bromo-4-(trichloromethyl)benzene. --INVALID-LINK--
-
Wikipedia. Grignard reaction. --INVALID-LINK--
-
Chemistry Steps. The Grignard Reaction Mechanism. --INVALID-LINK--
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. leah4sci.com [leah4sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rroij.com [rroij.com]
- 14. youtube.com [youtube.com]
- 15. dchas.org [dchas.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling Reactions with (1-Bromopropyl)benzene
Welcome to the technical support center for optimizing cross-coupling reactions involving (1-bromopropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this secondary alkyl halide. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and enhance your reaction outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis. However, as a secondary alkyl halide, its participation in transition-metal-catalyzed cross-coupling reactions is often complicated by a significant side reaction: β-hydride elimination .[1][2][3] This undesired pathway competes directly with the productive reductive elimination step, leading to the formation of isomeric alkene byproducts (e.g., propylbenzene and allylbenzene) and reduced yields of the desired coupled product.[1][4]
The key to success lies in carefully selecting a catalyst system that kinetically favors reductive elimination over β-hydride elimination. This guide will walk you through catalyst and condition selection for various common cross-coupling reactions.
Core Problem: Reductive Elimination vs. β-Hydride Elimination
The critical step in the catalytic cycle where the reaction outcome is determined is the fate of the alkylpalladium(II) intermediate. The desired pathway is reductive elimination to form the C-C or C-N bond. The competing pathway is β-hydride elimination.
Caption: Competing pathways in cross-coupling with secondary alkyl halides.
Frequently Asked Questions & Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: I'm attempting a Suzuki coupling with this compound and an arylboronic acid using a standard Pd(PPh₃)₄ catalyst, but I'm getting low yields and significant amounts of elimination byproducts. What's going wrong?
A1: This is a classic issue with secondary alkyl halides. Standard palladium catalysts with simple phosphine ligands like PPh₃ are often not effective at preventing β-hydride elimination.[1][2] To achieve a successful Suzuki coupling, you need a catalyst system that accelerates the rate of reductive elimination.
Troubleshooting Steps:
-
Switch to a Nickel Catalyst: Nickel catalysts are often superior for coupling secondary alkyl electrophiles.[5][6][7] They have different mechanistic pathways that can be more favorable for C(sp³)-C(sp²) bond formation.[7] A good starting point is a Ni(II) salt like NiCl₂•glyme with a suitable ligand.[6]
-
Use Bulky, Electron-Rich Ligands with Palladium: If you must use palladium, the ligand choice is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination.[2][8]
-
Consider Copper Catalysis: Recent advancements have shown that copper-based systems can be highly efficient for coupling unactivated secondary alkyl halides with arylboron reagents.[9][10] A system like CuBr•SMe₂ with a bathophenanthroline ligand could be a viable alternative.[9]
| Catalyst System | Ligand | Base | Solvent | Temperature | Key Advantages |
| Nickel-Based | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | Room Temp. | Excellent for alkyl-alkyl and alkyl-aryl couplings with secondary halides.[6] |
| Palladium-Based | n-Butyldiadamantylphosphine (n-BuPAd₂) | Cs₂CO₃ | Toluene or CPME | 80-100 °C | Effective for sterically demanding substrates.[8] |
| Copper-Based | Bathophenanthroline | K₂CO₃ | THF | 60 °C | Mild conditions, high functional group tolerance.[9] |
Buchwald-Hartwig Amination
Q2: I need to couple this compound with a primary amine. Are standard Buchwald-Hartwig conditions suitable?
A2: While the Buchwald-Hartwig amination is powerful, coupling secondary alkyl halides presents challenges.[11][12] Traditional systems may lead to competing elimination reactions.[11][12] However, specific palladium catalysts with very bulky trialkylphosphine ligands have been developed to address this.[11][13]
Expert Recommendation:
A highly effective system for this transformation is a palladium catalyst with the sterically hindered trialkylphosphine ligand, Cy₂t-BuP.[11][13] This combination has been shown to successfully couple unactivated secondary and even tertiary alkyl bromides with benzophenone imines, which serve as ammonia surrogates.[11][12][13] Mechanistic studies suggest that this reaction may proceed through a radical mechanism, which circumvents the traditional β-hydride elimination pathway.[11][13]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Notes |
| [Pd(allyl)Cl]₂ | Cy₂t-BuP | Cs₂CO₃ | tert-Amyl alcohol | 100 °C | Effective for coupling with benzophenone imine.[13] |
| (Cy₂t-BuP)₂PdHBr | None | Cs₂CO₃ | tert-Amyl alcohol | 100 °C | A convenient single-component precatalyst.[13] |
Stille Coupling
Q3: I am considering a Stille coupling between this compound and an organostannane. What are the main challenges and recommended catalysts?
A3: The Stille reaction with secondary alkyl halides is challenging due to slow oxidative addition and the ever-present risk of β-hydride elimination.[5][14] However, recent developments have made this transformation more feasible.
Key Considerations:
-
Nickel Catalysis: For couplings with secondary alkyl halides, nickel catalysts can be more effective than palladium.[5]
-
Specialized Ligands for Palladium: If using palladium, bulky, electron-deficient biarylphosphine ligands like JackiePhos have shown promise.[15] These ligands are thought to facilitate the rate-limiting transmetalation step while still promoting rapid reductive elimination.[15]
-
Modified Stannane Reagents: Using modified organotin reagents, such as secondary alkyl azastannatranes, can improve reactivity and selectivity.[15]
| Metal | Ligand | Additives | Solvent | Temperature | Rationale |
| Palladium | JackiePhos | None | Toluene | 80 °C | Facilitates transmetalation and reductive elimination.[15] |
| Nickel | 2,2'-Bipyridine | KOt-Bu | t-BuOH/i-BuOH | 60 °C | Overcomes limitations of Pd for secondary alkyl halides.[5] |
Heck Reaction
Q4: Can I perform a Heck reaction with this compound and an alkene like styrene? How can I avoid the formation of elimination byproducts?
A4: The Heck reaction with unactivated secondary alkyl halides is particularly prone to β-hydride elimination, as this is a key step in the catalytic cycle. However, the goal is to control the regioselectivity of this elimination. The traditional Heck reaction mechanism involves the formation of a Pd-H species, which can lead to a mixture of products.
Strategies for a Productive Heck-type Reaction:
While a direct, high-yielding Heck coupling with this compound is challenging, related transformations can be achieved with careful catalyst design. Often, what is observed is the formation of elimination products of the alkyl halide itself, rather than the desired coupled product. For a successful reaction, a system that can differentiate between the β-hydrogens on the propyl chain is required, which is difficult to achieve.
Researchers often turn to alternative methods for the arylation of alkenes that avoid these intermediates, or use substrates that cannot undergo β-hydride elimination. For this compound, it is often more practical to consider other cross-coupling reactions like Suzuki or Negishi to form the desired C-C bond.
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for the cross-coupling of unactivated secondary alkyl halides.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
NiCl₂•glyme (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed dioxane (5 mL)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add NiCl₂•glyme (11.0 mg), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (14.2 mg, 17.5 µL), and finely ground K₃PO₄ (636 mg) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add phenylboronic acid (183 mg) to the Schlenk tube.
-
Solvent and Substrate: Add anhydrous, degassed dioxane (5 mL) via syringe, followed by this compound (199 mg, 144 µL).
-
Reaction: Seal the tube and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with the addition of water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,1-diphenylpropane.
Caption: Experimental workflow for Ni-catalyzed Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of (1-bromopropyl)benzene from 1-phenylpropan-1-one
Guide ID: TSC-CHEM-2025-001 Topic: Troubleshooting the Synthesis of (1-bromopropyl)benzene from 1-phenylpropan-1-one Senior Application Scientist: Dr. Gemini
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues encountered during this two-step synthesis.
Overview of the Synthetic Pathway
The conversion of 1-phenylpropan-1-one to this compound is a two-step process. First, the ketone is reduced to the corresponding secondary benzylic alcohol, 1-phenylpropan-1-ol. Second, the hydroxyl group of the alcohol is substituted with bromine to yield the target alkyl halide. While seemingly straightforward, each step presents unique challenges that can impact yield and purity.
Caption: High-level overview of the two-step synthesis.
Part 1: Reduction of 1-phenylpropan-1-one
This initial step involves the reduction of a ketone to a secondary alcohol. The choice of reducing agent and reaction conditions is critical for achieving high conversion and minimizing side products.
Frequently Asked Questions & Troubleshooting
Question 1: My reduction reaction is slow or incomplete, as evidenced by TLC or GC analysis showing significant starting material. How can I drive it to completion?
Answer: Incomplete reduction is a common issue that can almost always be traced back to the reagents or reaction conditions.
-
Reagent Activity: Sodium borohydride (NaBH₄) is the most common and safest reagent for this transformation. However, it can degrade over time, especially if exposed to moisture.
-
Causality: NaBH₄ reacts with water, even atmospheric moisture, to release hydrogen gas and form inactive borate salts. An older, improperly stored bottle of NaBH₄ will have significantly lower activity.
-
Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. Consider using a slight excess of the reagent (1.1 to 1.5 equivalents) to compensate for any minor degradation and ensure the reaction goes to completion.
-
-
Solvent Choice: The choice of solvent affects the solubility and reactivity of NaBH₄.
-
Causality: Protic solvents like methanol or ethanol are typically used because they activate the borohydride and are required for the protonolysis of the intermediate borate ester. However, NaBH₄ reacts slowly with these solvents, which can consume the reagent over time.
-
Solution: Adding the NaBH₄ portionwise to the solution of the ketone in the alcohol solvent at a reduced temperature (0-5 °C) can help control the reaction rate and minimize reagent decomposition.
-
-
Temperature: While these reductions are often exothermic, running the reaction too cold can slow the rate significantly.
-
Solution: Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours to ensure completion. Monitoring by TLC is crucial.
-
Question 2: My NMR spectrum shows my product is contaminated. What are the likely impurities from this step?
Answer: This reduction is typically very clean. If impurities are present, they are most often unreacted starting material. In rare cases, using a much stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) without proper precautions can lead to over-reduction of the phenyl ring, though this is highly unlikely under standard conditions. The most practical source of contamination is from the workup. Ensure you have adequately neutralized the reaction and performed sufficient extractions to remove borate salts and other aqueous-soluble materials.
Experimental Protocol: Reduction with NaBH₄
This protocol details a standard laboratory procedure for the reduction of 1-phenylpropan-1-one.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpropan-1-one (10.0 g, 74.5 mmol).
-
Dissolution: Add methanol (100 mL) and stir until the ketone is fully dissolved. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.7 g, 44.7 mmol, 0.6 eq.) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling in an ice bath.
-
Workup: Reduce the volume of methanol using a rotary evaporator. Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-phenylpropan-1-ol as a colorless oil. The product is often pure enough for the next step without further purification.
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for ketones/aldehydes, safer, and easier to handle than LiAlH₄. |
| Equivalents | 0.6 eq. NaBH₄ | Stoichiometrically, only 0.25 eq. are needed, but using a slight excess ensures completion. |
| Solvent | Methanol | Good solvent for the ketone and activates the NaBH₄. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and ensures reaction goes to completion. |
| Reaction Time | 2-3 hours | Typically sufficient for full conversion; should be confirmed by TLC. |
Part 2: Bromination of 1-phenylpropan-1-ol
This step converts the secondary benzylic alcohol into the target alkyl bromide. This is a critical transformation where side reactions, particularly elimination, can significantly reduce the yield. The choice of brominating agent is paramount.
Caption: Competing pathways for the bromination of 1-phenylpropan-1-ol.
Frequently Asked Questions & Troubleshooting
Question 1: My bromination yield is very low, and the crude product is a dark, complex mixture.
Answer: Low yields in this step are typically due to the wrong choice of reagent or poor temperature control, leading to competing elimination and decomposition reactions.
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Reagent Choice: Using a strong acid like HBr can promote the formation of a stable benzylic carbocation.[1][2] While this carbocation can be trapped by the bromide ion, it is also highly susceptible to elimination (E1 pathway), especially with heat, to form the undesired alkene, 1-phenylpropene.
-
Causality & Solution: Phosphorus tribromide (PBr₃) is often a superior reagent for this transformation.[3][4] The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first converted into an excellent leaving group, which is then displaced by a bromide ion.[4][5] This pathway avoids the formation of a discrete carbocation, thus minimizing the risk of elimination and rearrangement side reactions.[5][6]
-
-
Temperature Control: Both SN1 and E1 pathways are accelerated by heat.
-
Causality & Solution: The activation energy for elimination is often higher than for substitution. By keeping the reaction temperature low (e.g., 0 °C), you can kinetically favor the desired substitution reaction over the competing elimination. This is critical regardless of the brominating agent used. Dropping the reagent into the alcohol can cause a dangerous exotherm; always add the alcohol to the reagent solution at a controlled temperature.[7]
-
Question 2: My final product is heavily contaminated with 1-phenylpropene. Why did this happen and is it preventable?
Answer: The formation of 1-phenylpropene is a direct result of an elimination reaction (E1 or E2) competing with the desired substitution (SN1 or SN2).
-
Causality: This side reaction is particularly prevalent when using strong protic acids like HBr or H₂SO₄/NaBr. The acid protonates the hydroxyl group, which leaves as water to form a resonance-stabilized benzylic carbocation. A base (even water or the bromide ion) can then abstract a proton from the adjacent carbon, leading to the formation of a double bond.
-
Prevention:
-
Use PBr₃: As detailed above, PBr₃ promotes an Sₙ2 pathway that avoids carbocations, significantly suppressing the elimination side reaction.[4][5]
-
Maintain Low Temperature: Run the reaction at 0 °C or below.
-
Use a Weak, Non-nucleophilic Base: If using PBr₃, adding a mild base like pyridine can scavenge the HBr byproduct, further preventing acid-catalyzed side reactions.[4]
-
Question 3: How do I choose the best brominating agent for this synthesis?
Answer: The choice depends on the desired outcome regarding yield, purity, and stereochemistry (if applicable). For this specific substrate, PBr₃ is generally the superior choice.
| Feature | Phosphorus Tribromide (PBr₃) | Hydrobromic Acid (HBr) |
| Mechanism | Primarily Sₙ2[3][4][5] | Primarily Sₙ1 for benzylic alcohols[1] |
| Carbocation | No discrete carbocation formed | Yes, resonance-stabilized benzylic carbocation |
| Rearrangements | Avoided[5][6] | Possible (though not for this substrate) |
| Elimination | Minimized, especially at low temp. | Significant competing E1 reaction is common |
| Stereochemistry | Inversion of configuration | Racemization |
| Best For | Primary and Secondary Alcohols | Tertiary and Benzylic Alcohols (if elimination is controlled) |
| Recommendation | Highly Recommended for this synthesis | Use with caution; expect lower yields due to elimination |
Experimental Protocol: Bromination with PBr₃
This protocol provides a reliable method for converting 1-phenylpropan-1-ol to this compound while minimizing side reactions.
-
Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous diethyl ether (100 mL). Cool the flask in an ice-salt bath to -10 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 9.1 g, 33.6 mmol, 0.45 eq.) to the cold ether via syringe.
-
Substrate Addition: In the addition funnel, prepare a solution of 1-phenylpropan-1-ol (from Step 1, ~74.5 mmol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred PBr₃ solution over 1 hour, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by very slowly and carefully pouring it over 100 g of crushed ice in a beaker. Caution: The reaction of PBr₃ with water is highly exothermic and produces HBr gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure this compound.
Part 3: General Troubleshooting & Workflow Logic
Effective troubleshooting requires a systematic approach. The following diagram outlines a logical flow for diagnosing and solving common issues in this synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Minimizing the formation of biphenyl impurity in Grignard reactions
A Senior Application Scientist's Guide to Minimizing Biphenyl Impurity
Welcome to the Technical Support Center for Grignard Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their Grignard reaction products by minimizing the formation of the common biphenyl impurity. Here, we will delve into the mechanistic underpinnings of biphenyl formation, provide detailed troubleshooting guides in a Q&A format, and offer validated protocols to improve your experimental outcomes.
Understanding the Problem: The Unwanted Side Reaction
The formation of biphenyl (or substituted biphenyl) impurities is a frequent challenge in Grignard reactions involving aryl halides. This side reaction not only reduces the yield of the desired product but also complicates purification. Understanding the mechanisms of its formation is the first step toward effective mitigation.
There are two primary pathways for biphenyl formation:
-
Wurtz-Fittig Type Coupling: The already formed Grignard reagent (ArMgX) can react with the unreacted aryl halide (ArX) in the reaction mixture. This is often the major pathway and is heavily influenced by reaction conditions.[1][2]
-
Radical Coupling: During the initial electron transfer from magnesium to the aryl halide, aryl radicals (Ar•) are generated. These radicals can then couple with each other to form the biphenyl impurity.[2]
Both pathways are influenced by factors such as local concentration of the aryl halide, reaction temperature, and the quality of the magnesium surface.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during Grignard reactions, with a focus on preventing biphenyl formation.
Q1: My Grignard reaction is consistently producing a high percentage of biphenyl impurity. What is the most likely cause?
High local concentrations of the aryl halide and elevated reaction temperatures are the most common culprits for excessive biphenyl formation.[1] When the aryl halide is added too quickly, its concentration in the immediate vicinity of the magnesium surface is high, favoring the reaction between the newly formed Grignard reagent and the unreacted aryl halide.[1]
Q2: How does temperature control affect the formation of biphenyl?
Higher temperatures increase the rate of all reactions, including the side reactions leading to biphenyl. The formation of the Grignard reagent is exothermic, and if the heat is not managed effectively, localized "hot spots" can form, significantly promoting the Wurtz-Fittig type coupling.[3] Maintaining a gentle reflux is often recommended, but runaway temperature spikes should be avoided.[1]
Q3: I'm adding my aryl halide slowly, but I'm still getting significant biphenyl formation. What else should I check?
Consider the quality and activation of your magnesium. A passivating layer of magnesium oxide on the surface of the magnesium turnings can hinder the initiation of the Grignard reaction.[2][4] If the reaction is slow to start, the concentration of the added aryl halide can build up, leading to biphenyl formation once the reaction does initiate.
Q4: What is the best solvent for minimizing biphenyl formation?
Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions. However, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often more effective alternative.[5][6] Studies have shown that 2-MeTHF can suppress Wurtz coupling by-products, potentially due to its solvation properties and higher boiling point, which allows for better temperature control.[5][7]
Q5: Can any additives help reduce biphenyl formation?
While not a primary method for controlling biphenyl formation, the use of certain activators for the magnesium can indirectly help by ensuring a smooth and rapid initiation of the Grignard reaction, thus preventing the buildup of the aryl halide. Common activators include iodine, 1,2-dibromoethane, and diisobutylaluminum hydride (DIBAL-H).[4][8][9]
Q6: I've completed my reaction and have a mixture containing my product and biphenyl. What's the best way to remove the biphenyl?
The purification strategy depends on the properties of your desired product.
-
For solid products (e.g., triphenylmethanol): Trituration with a non-polar solvent like petroleum ether or hexanes is often effective. Biphenyl is typically soluble in these solvents, while the more polar product is not.[1][10] Recrystallization from a suitable solvent system (e.g., isopropanol for triphenylmethanol) is also a powerful purification technique.[1][11]
-
For acidic products (e.g., benzoic acid): Acid-base extraction is a highly effective method. The carboxylic acid can be deprotonated with a base to form a water-soluble salt, while the non-polar biphenyl remains in the organic layer.[12]
-
For liquid products: Fractional distillation can be used if there is a sufficient difference in boiling points between the product and biphenyl.[8] Alternatively, derivatization of the product into a solid can allow for purification by filtration and subsequent regeneration of the desired product.[8]
Data Presentation: Impact of Key Parameters on Biphenyl Formation
The following table summarizes the influence of various experimental parameters on the formation of biphenyl impurity.
| Parameter | Condition Favoring Low Biphenyl | Condition Favoring High Biphenyl | Rationale |
| Aryl Halide Addition | Slow, dropwise addition | Rapid, bulk addition | Maintains a low local concentration of the aryl halide, minimizing reaction with the Grignard reagent.[1] |
| Temperature | Gentle reflux, controlled cooling | High, uncontrolled exotherm | Lower temperatures disfavor the side reactions leading to biphenyl formation.[3] |
| Magnesium Quality | Fresh, unoxidized turnings | Old, oxidized turnings | A reactive magnesium surface ensures a fast and efficient Grignard formation, preventing aryl halide buildup.[2] |
| Solvent | 2-MeTHF | - | 2-MeTHF has been shown to suppress Wurtz coupling by-products in some cases.[5] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows aimed at minimizing biphenyl formation.
Protocol 1: Optimized Grignard Reagent Formation with Slow Aryl Halide Addition
This protocol is designed to maintain a low concentration of the aryl halide throughout the reaction, thereby minimizing biphenyl formation.
Materials:
-
Magnesium turnings (1.2 eq)
-
Aryl halide (1.0 eq)
-
Anhydrous ethereal solvent (e.g., THF, 2-MeTHF)
-
Iodine crystal (catalytic amount)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
Apparatus Setup: Flame-dry all glassware and allow to cool under a stream of inert gas. Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool.
-
Reagent Preparation: Dissolve the aryl halide in approximately two-thirds of the anhydrous solvent and add it to the dropping funnel. Add the remaining one-third of the solvent to the flask to cover the magnesium.
-
Initiation: Add a small portion (approx. 5-10%) of the aryl halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a cloudy appearance, and a slight temperature increase.
-
Slow Addition: Once the reaction has started, begin the dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle reflux. This is a critical step to keep the concentration of the aryl halide low.
-
Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature before proceeding with the addition of the electrophile.
Protocol 2: Post-Reaction Purification: Removal of Biphenyl by Trituration
This protocol is effective for purifying solid products contaminated with biphenyl.
Materials:
-
Crude reaction product (solid)
-
Petroleum ether or hexanes
-
Beaker or Erlenmeyer flask
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Transfer Crude Product: Transfer the crude solid product to a beaker or Erlenmeyer flask.
-
Add Non-Polar Solvent: Add a minimal amount of cold petroleum ether or hexanes to the solid. The goal is to dissolve the biphenyl without dissolving a significant amount of the desired product.
-
Trituration: Stir the mixture vigorously with a stirring rod, breaking up any clumps of solid. This process washes the biphenyl impurity from the surface of the solid product.
-
Filtration: Quickly filter the mixture through a Büchner funnel to collect the solid product.
-
Washing: Wash the collected solid on the filter with a small amount of fresh, cold petroleum ether or hexanes.
-
Drying: Dry the purified solid product under vacuum to remove any residual solvent.
-
Analysis: Analyze the purity of the product by TLC, GC, or melting point to confirm the removal of the biphenyl impurity.[1]
Visualizing the Process: Diagrams
The following diagrams illustrate the key reaction mechanisms and a troubleshooting workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cerritos.edu [cerritos.edu]
- 11. gauthmath.com [gauthmath.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on (1-Bromopropyl)benzene Reactivity
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the reactivity of (1-bromopropyl)benzene, with a specific focus on the critical role of solvent selection. As a secondary alkyl halide, this compound is susceptible to a delicate balance between substitution (SN1/SN2) and elimination (E1/E2) pathways.[1][2][3] The choice of solvent is often the deciding factor that dictates the major product, reaction rate, and overall success of the synthesis.
This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Foundational Concepts & Reaction Pathways
Before troubleshooting, it's crucial to understand the substrate and the competing reaction mechanisms. This compound has a bromine atom on a secondary carbon, which is not benzylic but is adjacent to a phenyl group.[4] This structure allows for all four major pathways—SN1, SN2, E1, and E2—to be viable, making solvent choice paramount.[1][2]
Diagram 1: Competing Reaction Pathways
Caption: Competing bimolecular (SN2/E2) and unimolecular (SN1/E1) pathways.
Section 2: Solvent Properties & Selection Guide
The ability of a solvent to stabilize or destabilize reactants, transition states, and intermediates determines the favored reaction pathway.[5][6] Solvents are broadly classified based on their polarity (measured by the dielectric constant, ε) and their ability to donate hydrogen bonds (protic vs. aprotic).[7][8]
Table 1: Properties of Common Organic Solvents [7][9][10][11][12][13]
| Solvent | Formula | Type | Dielectric Constant (ε) at 20-25°C | Boiling Point (°C) |
| Water | H₂O | Polar Protic | 80.1 | 100 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47 | 189 |
| Acetonitrile | CH₃CN | Polar Aprotic | 37.5 | 82 |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 36.7 | 153 |
| Methanol | CH₃OH | Polar Protic | 32.7 | 65 |
| Ethanol | CH₃CH₂OH | Polar Protic | 24.6 | 78.5 |
| Acetone | CH₃COCH₃ | Polar Aprotic | 20.7 | 56 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | 4.3 | 35 |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 111 |
| Hexane | C₆H₁₄ | Nonpolar | 1.9 | 69 |
Key Selection Principles:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents excel at stabilizing both cations and anions. Their ability to form hydrogen bonds solvates the leaving group (Br⁻) and, more importantly, stabilizes the carbocation intermediate in SN1 and E1 pathways.[14][15][16][17]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments to dissolve polar species but lack acidic protons.[18][19] They solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive. This dramatically accelerates the SN2 mechanism.[14][16]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor choices as they cannot effectively solvate the charged transition states or intermediates required for any of the four pathways, leading to extremely slow or non-existent reactions.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound.
Q1: My substitution reaction is extremely slow or not working at all. What's the problem?
Answer: This is a classic symptom of a solvent-substrate mismatch or purity issues.
-
Possible Cause 1: Incorrect Solvent Type. If you are attempting an SN2 reaction (e.g., with sodium azide or cyanide) in a polar protic solvent like ethanol, the reaction will be slow. The protic solvent forms a hydrogen-bond "cage" around your nucleophile, lowering its energy and nucleophilicity.[16]
-
Possible Cause 2: Solvent Purity. The presence of water in a polar aprotic solvent can be detrimental, especially for moisture-sensitive reactions.[21]
-
Solution: Use anhydrous solvents.[21] If necessary, distill the solvent over a suitable drying agent before use.
-
-
Possible Cause 3: Nonpolar Solvent. If you are using a nonpolar solvent like hexane, the charged transition states of both SN1 and SN2 pathways are too high in energy for the reaction to proceed at a reasonable rate.
-
Solution: The reaction must be run in a polar solvent.
-
Q2: I'm getting a mixture of substitution and elimination products. How can I favor one over the other?
Answer: This is the central challenge with secondary halides. The solvent, in conjunction with the base/nucleophile, is your primary tool for control.
-
To Favor Substitution (SN2):
-
To Favor Elimination (E2):
-
Solvent: A polar aprotic solvent is still often used for E2 reactions to ensure solubility.[20] However, the choice of a strong, sterically hindered base is more critical.
-
Base: Use a strong, bulky base like potassium tert-butoxide (t-BuOK). Its size makes it a poor nucleophile (hindering SN2) but an effective base for abstracting a proton.[2][20]
-
-
To Favor SN1/E1 (generally less controlled):
-
Solvent: Use a polar protic solvent (ethanol, methanol, water) with a weak nucleophile/base.[15][17] These conditions favor the formation of the carbocation intermediate, which can then either be trapped by the solvent (solvolysis, SN1) or lose a proton (E1). Higher temperatures will generally favor the elimination pathway (E1) over substitution (SN1).[1]
-
Diagram 2: Solvent-Mediated Pathway Selection
Caption: Decision workflow for selecting a solvent system based on the desired outcome.
Q3: My reaction yield is consistently low, even with the correct solvent. What else should I check?
Answer: Low yields can stem from various procedural issues beyond just solvent choice.[22][23][24]
-
Reaction Time & Temperature: Are you monitoring the reaction? Use Thin Layer Chromatography (TLC) to track the consumption of starting material. Reactions can stall or, if left too long, side products can form.[21]
-
Work-up Procedure: Product can be lost during extraction and purification. Ensure the pH of your aqueous layer is correct to keep your product in its neutral, organic-soluble form. If emulsions form, adding brine can help break them. Consider back-extracting the aqueous layers to recover any dissolved product.[21]
-
Reagent Quality: Ensure your nucleophile/base and starting material are pure. Old reagents can degrade.[21][24]
Section 4: Experimental Protocols
Protocol 1: Screening Solvents for an SN2 Reaction
This protocol provides a framework for testing the efficacy of different solvents for the reaction of this compound with sodium azide.
-
Preparation: In three separate, dry 10 mL round-bottom flasks equipped with stir bars, add this compound (1 mmol, 199.1 mg) and sodium azide (1.2 mmol, 78 mg).
-
Solvent Addition:
-
To Flask 1, add 5 mL of anhydrous DMF.
-
To Flask 2, add 5 mL of anhydrous ethanol.
-
To Flask 3, add 5 mL of anhydrous toluene (as a negative control).
-
-
Reaction: Place all three flasks in a heating block set to 60°C and stir.
-
Monitoring: After 1 hour, take a small aliquot from each reaction mixture, quench with water, extract with diethyl ether, and spot on a TLC plate. Develop the plate and visualize to compare the extent of reaction.
-
Analysis: The reaction in DMF (polar aprotic) is expected to show the most significant product formation. The reaction in ethanol (polar protic) will be considerably slower, and the reaction in toluene (nonpolar) should show little to no conversion. This validates the principle of using polar aprotic solvents for SN2 reactions.[14][16]
Protocol 2: Kinetic Analysis via Aliquot Quenching
This method allows for the determination of reaction rates in different solvents.[5][25]
-
Setup: Prepare a thermostatted reaction vessel with a known concentration of this compound in the solvent of choice (e.g., 0.1 M in acetone).
-
Initiation: Add a known concentration of the nucleophile (e.g., 0.1 M sodium iodide) to start the reaction and the timer simultaneously.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a solution that will stop the reaction (e.g., a large volume of cold water or a chemical scavenger).
-
Analysis: Analyze the quenched samples using a suitable technique (e.g., Gas Chromatography or HPLC) to determine the concentration of the starting material or product at each time point.
-
Calculation: Plot the concentration versus time data. For an SN2 reaction, a plot of ln([substrate]) vs. time should yield a straight line, the slope of which is related to the rate constant. Comparing these rate constants across different solvents provides a quantitative measure of the solvent's impact.[5]
References
- 1. fiveable.me [fiveable.me]
- 2. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 3. iiste.org [iiste.org]
- 4. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
Comparative Reactivity of (1-Bromopropyl)benzene vs. (2-Bromopropyl)benzene: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, alkyl halides are foundational building blocks. Their utility, however, is not monolithic; subtle variations in structure can dramatically alter their chemical behavior and, consequently, their suitability for specific synthetic transformations. This guide provides an in-depth comparison of two structurally isomeric compounds: (1-Bromopropyl)benzene and (2-Bromopropyl)benzene.
While both are secondary bromoalkanes featuring a phenyl group, the seemingly minor difference in the bromine atom's position—on the carbon adjacent to the ring versus one carbon removed—creates a profound divergence in their reactivity profiles. This compound is classified as a secondary benzylic halide , whereas (2-Bromopropyl)benzene is a secondary alkyl halide . This distinction is paramount, as it governs the stability of reaction intermediates and the accessibility of the electrophilic carbon, thereby dictating the predominant reaction mechanisms—be it nucleophilic substitution (SN1, SN2) or elimination (E1, E2).
This document will dissect the structural and electronic factors underpinning their reactivity, compare their performance in key reaction classes, and provide a validated experimental protocol for empirically measuring these differences.
Structural and Electronic Underpinnings of Reactivity
The reactivity of an alkyl halide is fundamentally tied to the stability of the intermediates and transition states it can form. The key to understanding the difference between our two subject compounds lies in the stability of the carbocation that forms upon cleavage of the C-Br bond.
-
This compound: Dissociation of the bromide ion generates a secondary benzylic carbocation . This carbocation is exceptionally stable because the vacant p-orbital on the carbocation carbon can overlap with the π-electron system of the adjacent benzene ring.[1][2] This delocalizes the positive charge across four atoms (the benzylic carbon and the ortho and para carbons of the ring), a powerful stabilizing effect known as resonance.[3]
-
(2-Bromopropyl)benzene: Dissociation of the bromide ion from this isomer generates a standard secondary carbocation . This intermediate lacks the resonance stabilization afforded by a directly attached phenyl group. Its stability is derived solely from the weaker effects of hyperconjugation, the interaction of the empty p-orbital with adjacent C-H sigma bonds.[4]
This significant difference in carbocation stability is the primary driver for the divergent reactivity pathways detailed below.
Comparative Reactivity in Nucleophilic Substitution (SN)
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, and the bimolecular SN2 pathway, which involves a concerted backside attack by a nucleophile.[5][6]
The SN1 Pathway
The rate-determining step of an SN1 reaction is the formation of the carbocation intermediate.[5][7] Consequently, substrates that form stable carbocations react much more readily via this pathway.
-
This compound is an excellent candidate for SN1 reactions. The high stability of the resonance-stabilized secondary benzylic carbocation dramatically lowers the activation energy for its formation.[2][3] These reactions are favored by polar protic solvents (e.g., water, ethanol), which can solvate and stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles.[8][9][10]
-
(2-Bromopropyl)benzene is a much poorer SN1 substrate. The relative instability of the secondary carbocation intermediate means a significantly higher activation energy is required for its formation, making the SN1 pathway slow and often outcompeted by other mechanisms.[4]
The SN2 Pathway
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[6] This mechanism is highly sensitive to steric hindrance.[11][12]
-
This compound : As a secondary halide, it is sterically more hindered than a primary halide. The bulky phenyl group directly attached to the reaction center further impedes backside attack. While SN2 reactions are possible, particularly with strong nucleophiles in polar aprotic solvents, they are often slower and face competition from the SN1 pathway.[13]
-
(2-Bromopropyl)benzene : This is a typical secondary alkyl halide. It will readily undergo SN2 reactions in the presence of strong, unhindered nucleophiles (e.g., I⁻, CN⁻, CH₃S⁻) and polar aprotic solvents (e.g., acetone, DMSO), which enhance nucleophilicity.[8][10] For this substrate, the SN2 pathway is generally more favorable than the SN1 pathway unless conditions strongly promote carbocation formation (i.e., a weak nucleophile in a polar protic solvent).
Summary of Substitution Reactivity
| Feature | This compound (Sec-Benzylic) | (2-Bromopropyl)benzene (Secondary) |
| SN1 Rate | Fast . Favored due to resonance-stabilized benzylic carbocation. | Very Slow . Secondary carbocation is much less stable. |
| SN2 Rate | Moderate to Slow . Possible, but sterically hindered by the phenyl group. | Moderate . The preferred pathway with strong nucleophiles. |
| Favored Conditions | Weak nucleophiles, polar protic solvents (e.g., ethanol, water). | Strong nucleophiles, polar aprotic solvents (e.g., acetone, DMSO). |
Comparative Reactivity in Elimination (E)
Elimination reactions, which form alkenes, also occur via unimolecular (E1) and bimolecular (E2) mechanisms and are often in competition with substitution reactions.[14]
The E1 Pathway
Like the SN1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[15][16] Therefore, its rate is also dictated by carbocation stability.
-
This compound : Will undergo E1 elimination relatively quickly under conditions that favor carbocation formation (weak base, polar protic solvent), competing directly with the SN1 reaction.[14][15]
-
(2-Bromopropyl)benzene : The E1 pathway is significantly slower due to the difficulty in forming the secondary carbocation.
The E2 Pathway
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[16][17] This pathway is favored by strong, often bulky, bases.[15][18]
-
This compound : Has β-hydrogens on the adjacent methylene (CH₂) group. It can undergo E2 elimination with a strong base to yield 1-phenyl-1-propene.
-
(2-Bromopropyl)benzene : Possesses two different types of β-hydrogens: those on the methyl (CH₃) group and the single hydrogen on the benzylic (CH) carbon. Deprotonation at the benzylic position is often favored as it leads to the formation of a highly stable, conjugated diene system (1-phenyl-1-propene). This pathway is particularly favored with strong bases.
Experimental Guide: Comparative Solvolysis Rates
To empirically validate the predicted differences in unimolecular reactivity, a solvolysis experiment can be performed. Solvolysis is a reaction where the solvent acts as the nucleophile (and/or base).[7] Using a polar protic solvent and no strong base/nucleophile ensures that the reaction proceeds primarily through the SN1/E1 pathways. The rate can be determined by monitoring the production of HBr.
Hypothesis: this compound will undergo solvolysis at a significantly faster rate than (2-Bromopropyl)benzene due to the superior stability of its benzylic carbocation intermediate.
Experimental Protocol
-
Reagent Preparation:
-
Prepare 0.1 M solutions of both this compound and (2-Bromopropyl)benzene in a solvent of 80:20 ethanol:water.
-
Prepare a standardized 0.025 M solution of sodium hydroxide (NaOH).
-
Prepare an indicator solution (e.g., bromothymol blue).
-
-
Reaction Setup:
-
Place 50 mL of each alkyl halide solution into separate 125 mL Erlenmeyer flasks. Add 2-3 drops of indicator to each.
-
Equilibrate the flasks in a constant temperature water bath set to 50°C.
-
-
Rate Monitoring:
-
Start a timer. At regular intervals (e.g., every 10 minutes for this compound, every 60 minutes for (2-Bromopropyl)benzene due to the expected rate difference), take a 5 mL aliquot from each reaction flask and transfer it to a separate flask containing 20 mL of ice-cold acetone to quench the reaction.
-
Immediately titrate the quenched aliquot with the standardized 0.025 M NaOH solution until the indicator endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
For each time point, calculate the moles of HBr produced.
-
Plot [HBr] vs. time for both substrates.
-
The initial rate of the reaction is proportional to the slope of the initial linear portion of the curve. A comparison of these slopes will give the relative reactivity.
-
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Addition of HBr to 1-phenylpropene yields only this compound. Pr.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
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- 12. reddit.com [reddit.com]
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- 14. 8.3 E1/E2 Summary | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Elimination Reactions - Mechanism, Types and Examples. [allen.in]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Mass Spectrometric Guide to Differentiating (1-Bromopropyl)benzene and (3-Bromopropyl)benzene
Distinguishing between constitutional isomers is a frequent and critical challenge in chemical analysis, particularly within drug development and synthetic chemistry where structure dictates function. (1-Bromopropyl)benzene and (3-Bromopropyl)benzene, sharing the same molecular formula (C₉H₁₁Br) and nominal mass, present a classic case of this analytical problem. While they may appear similar, their structural differences—the position of the bromine atom on the propyl chain—lead to distinct and predictable fragmentation patterns under Electron Ionization (EI) mass spectrometry. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to reliably differentiate these two isomers.
The core of this differentiation lies in the stability of the carbocations formed upon fragmentation. The position of the bromine atom directly influences the favored cleavage pathways, creating a unique mass spectral fingerprint for each isomer. This compound features a bromine atom at the benzylic position, a site of enhanced reactivity and specific fragmentation behavior. In contrast, (3-Bromopropyl)benzene has a primary alkyl bromide, leading to fragmentation patterns more characteristic of alkylbenzenes.
The Mechanistic Basis for Differentiation: A Tale of Two Cations
When a molecule is subjected to Electron Ionization (EI), typically at 70 eV, it expels an electron to form a high-energy molecular ion (M⁺•). This ion is unstable and rapidly fragments to form more stable, lower-energy ions. The relative abundance of these fragment ions is what constitutes the mass spectrum. For the isomers , the key fragmentation pathways are benzylic cleavage and alpha-cleavage.[1][2]
This compound: The Influence of a Benzylic Halogen
In this compound, the C-Br bond is at the benzylic position. This has two major consequences:
-
Benzylic C-C Cleavage: The most favored fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91.[3][4] This ion's stability is derived from its aromatic, 6-π electron cyclic structure.
-
Direct Loss of Bromine: Cleavage of the benzylic C-Br bond is also a favorable process, resulting in the loss of a bromine radical (•Br). This forms a secondary benzylic carbocation ([C₉H₁₁]⁺) at m/z 119. The stability of this ion is significant due to the delocalization of the positive charge into the phenyl ring.
The interplay between these competing pathways is key. While tropylium ion formation is dominant, the peak at m/z 119 is expected to be highly pronounced and is a critical diagnostic marker for this isomer.
Caption: Predicted fragmentation of this compound.
(3-Bromopropyl)benzene: Classic Benzylic Cleavage Dominates
For (3-Bromopropyl)benzene, the bromine atom is located on the terminal carbon of the propyl chain, remote from the phenyl ring.
-
Dominant Benzylic Cleavage: The bond between the first and second carbons of the propyl chain is in the benzylic position. Cleavage at this site is overwhelmingly favored, leading to the formation of the tropylium ion (m/z 91) as the definitive base peak (the most intense peak in the spectrum).[5][6]
-
Negligible Direct Bromine Loss: The loss of a bromine radical would form a primary carbocation ([C₉H₁₁]⁺). This species is significantly less stable than the secondary benzylic cation formed from the other isomer. Consequently, the peak at m/z 119 is expected to be of very low intensity or completely absent.
This stark difference in the abundance of the m/z 119 ion is the most reliable feature for distinguishing the two isomers.
Caption: Predicted fragmentation of (3-Bromopropyl)benzene.
Comparative Data Analysis
The following table summarizes the key diagnostic ions and their expected relative abundances based on fragmentation principles and reference spectra from the NIST Mass Spectrometry Data Center.[5][7] The presence of bromine means that any fragment containing it will appear as a pair of peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation | Expected Relative Abundance in this compound | Expected Relative Abundance in (3-Bromopropyl)benzene |
| 198/200 | [C₉H₁₁Br]⁺• | Molecular Ion (M⁺•) | Low to Moderate | Low to Moderate |
| 119 | [C₉H₁₁]⁺ | Loss of •Br radical | High | Very Low / Absent |
| 91 | [C₇H₇]⁺ | Tropylium Ion (Benzylic Cleavage) | Base Peak (100%) | Base Peak (100%) |
| 77 | [C₆H₅]⁺ | Phenyl Cation (Loss of H from Benzene) | Moderate | Moderate |
Note: While the tropylium ion (m/z 91) is often the base peak for both, the crucial diagnostic difference is the significant intensity of the m/z 119 peak for this compound.
Experimental Protocol: A Self-Validating Workflow
To obtain reliable and reproducible data, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the ideal platform. GC provides chromatographic separation, which can often resolve isomers based on boiling point differences, adding a second dimension of confirmation.[10]
Caption: Standard GC-MS workflow for isomer differentiation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a ~100 ppm solution of each isomeric standard individually in a high-purity volatile solvent such as hexane or dichloromethane.
-
If analyzing an unknown mixture, prepare it at a similar concentration.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 2 minutes. This program should be optimized to ensure separation of the isomers if possible.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[2]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-250 m/z. This range comfortably covers all expected fragments from the parent ion down to smaller aromatic fragments.
-
-
Data Analysis:
-
Acquire the mass spectrum for each separated peak.
-
Identify the molecular ion pair at m/z 198/200 to confirm the compound's identity.
-
Normalize the spectra by setting the base peak (expected to be m/z 91) to 100% relative abundance.
-
Critically evaluate the relative abundance of the ion at m/z 119. A significant peak at this m/z is a definitive marker for this compound.
-
Conclusion
While this compound and (3-Bromopropyl)benzene are constitutional isomers with identical molecular weights, their structural differences give rise to distinct mass spectrometric fingerprints. The differentiation hinges on the enhanced stability of the secondary benzylic carbocation (m/z 119) formed from this compound after the loss of the bromine radical. In contrast, (3-Bromopropyl)benzene overwhelmingly favors benzylic C-C cleavage to produce the tropylium ion (m/z 91) with a negligible signal at m/z 119. By employing a standardized GC-MS protocol and focusing on the relative abundances of these key diagnostic ions, researchers can confidently and reliably distinguish between these two compounds.
References
- 1. youtube.com [youtube.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 6. chegg.com [chegg.com]
- 7. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (1-Bromopropyl)benzene: The N-Bromosuccinimide Advantage
For Researchers, Scientists, and Drug Development Professionals
The synthesis of haloalkanes is a cornerstone of organic chemistry, providing versatile intermediates for the construction of more complex molecules. Among these, (1-Bromopropyl)benzene is a valuable building block in pharmaceutical and fine chemical synthesis. Its preparation, typically through the bromination of propylbenzene, highlights a critical choice of reagents that significantly impacts reaction efficiency, selectivity, and safety. This guide provides an in-depth comparison of synthetic methodologies, focusing on the distinct advantages of using N-bromosuccinimide (NBS) over traditional brominating agents like elemental bromine.
The Challenge: Selective Benzylic Bromination
The primary challenge in converting propylbenzene to this compound lies in selectively substituting a bromine atom at the benzylic position—the carbon atom directly attached to the benzene ring.[1][2] This position is activated due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance.[1][3] However, competing reactions, such as electrophilic aromatic substitution on the benzene ring or substitution at other positions on the propyl chain, can lead to a mixture of undesired products, reducing the yield and complicating purification.[4]
N-Bromosuccinimide: The Superior Reagent for Benzylic Bromination
N-Bromosuccinimide (NBS) has emerged as the reagent of choice for allylic and benzylic brominations due to its unique ability to provide a low, constant concentration of bromine radicals, favoring the desired substitution pathway while minimizing side reactions.[1][4][5][6][7] This process, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[6][8]
The Mechanism of NBS Bromination (Wohl-Ziegler Reaction)
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.[6][8][9] The mechanism can be broken down into three key stages:
-
Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•).[1][3]
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of propylbenzene. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.[1][3] This benzylic radical then reacts with a molecule of Br2, which is generated in situ from the reaction of NBS with HBr, to form the desired this compound and a new bromine radical, which continues the chain reaction.[3][7][10]
-
Termination: The reaction ceases when two radicals combine.
The key to the success of NBS is that it maintains a very low concentration of Br2 and HBr in the reaction mixture.[5][10] This is crucial because high concentrations of Br2 would lead to electrophilic addition to the aromatic ring, an undesirable side reaction.[4][5]
Caption: Free-radical mechanism of benzylic bromination using NBS.
Comparison with Elemental Bromine (Br₂)
Elemental bromine, while a potent brominating agent, presents several disadvantages when used for benzylic bromination.
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | High for benzylic position.[11] | Lower selectivity, significant aromatic bromination.[4][5] |
| Reaction Conditions | Mild, requires a radical initiator (e.g., AIBN, light).[8][12] | Often requires a Lewis acid catalyst (e.g., FeBr₃) for aromatic substitution. |
| Byproducts | Succinimide (solid, easily filtered).[8] | HBr (corrosive gas).[5] |
| Safety & Handling | Crystalline solid, easier and safer to handle.[5][13][14] | Highly volatile, corrosive, and toxic fuming liquid.[5][15][16] |
| Yield | Generally higher yields of the desired product.[11] | Often lower yields due to side reactions. |
Experimental Protocol: Synthesis of this compound using NBS
This protocol is a representative procedure for the benzylic bromination of propylbenzene using NBS.
Materials:
-
Propylbenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent like trifluorotoluene.[8]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Caption: General workflow for the synthesis of this compound using NBS.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine propylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride. Note: Due to the toxicity of CCl₄, alternative solvents such as trifluorotoluene are recommended.[8]
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a UV lamp if desired. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats at the surface.[8]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Safety Precautions:
-
NBS is an irritant.[17] Handle with appropriate personal protective equipment (gloves, safety glasses).[13][18] All operations should be conducted in a well-ventilated fume hood.[17]
-
Carbon tetrachloride is a toxic and ozone-depleting substance.[8] Use with extreme caution and consider safer alternatives.
-
Radical initiators like AIBN and benzoyl peroxide can be explosive and should be handled with care.
Conclusion
For the synthesis of this compound, N-bromosuccinimide offers clear and significant advantages over elemental bromine. Its superior selectivity for the benzylic position, milder reaction conditions, and enhanced safety profile make it the preferred reagent for this transformation in both academic and industrial settings.[5][11] The use of NBS leads to higher yields of the desired product and a simpler purification process, underscoring its role as a powerful and reliable tool in modern organic synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. suru-chem.com [suru-chem.com]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 14. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Validation of (1-Bromopropyl)benzene Purity: HPLC vs. GC-MS
Executive Summary
(1-Bromopropyl)benzene is a pivotal intermediate in pharmaceutical and fine chemical synthesis. Its purity is paramount, as isomeric or process-related impurities can significantly impact reaction yields, downstream product quality, and safety profiles. This guide provides a comprehensive comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. We present detailed, field-tested protocols, validation data, and a logical framework for selecting the most appropriate methodology. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and scientifically sound purity assessment workflows.
Introduction: The Imperative for Purity in Synthesis
This compound (C₉H₁₁Br, MW: 199.09 g/mol ) is a halogenated aromatic hydrocarbon characterized by a propyl chain with a bromine atom at the benzylic position.[1] This structure imparts significant reactivity, making it a valuable precursor for introducing the 1-phenylpropyl moiety in complex organic molecules. However, its synthesis, often via radical bromination of propylbenzene or reduction of 1-phenylpropan-1-one followed by bromination, can introduce critical impurities.[1][2] These may include positional isomers like (2-Bromopropyl)benzene and (3-Bromopropyl)benzene, unreacted starting materials, or over-brominated species.[3][4]
Ensuring the purity of this reagent is not merely a quality control checkpoint; it is fundamental to the success of a synthetic campaign. An uncharacterized impurity can lead to unforeseen side reactions, difficult-to-remove byproducts, and compromised final product integrity. Therefore, the choice of analytical technique for purity validation is a critical decision. This guide dissects the two most powerful and commonplace techniques for this purpose: HPLC for quantitative accuracy and GC-MS for definitive identification and volatile impurity profiling.
Part I: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
The Principle: Leveraging Polarity for Separation
For a moderately polar and UV-active molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an exceptionally powerful quantitative tool. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (commonly a mixture of acetonitrile or methanol and water).[5] this compound, being relatively non-polar, will have a strong affinity for the C18 stationary phase. By precisely controlling the composition of the mobile phase, we can achieve fine-tuned elution of the main component and separation from more polar or less polar impurities. Detection is typically accomplished using a Diode-Array Detector (DAD) or a standard UV-Vis detector, leveraging the aromatic ring's strong absorbance at specific wavelengths (e.g., ~254 nm).[5]
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a robust, self-validating method developed for the routine purity analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Diluent: Acetonitrile
-
Standard: this compound, reference standard >99.5% purity.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
DAD Wavelength: 254 nm (Signal), 360 nm (Reference).
-
Gradient Program:
-
0-1 min: 60% B
-
1-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 60% B (re-equilibration)
-
3. Validation Workflow:
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.
Data Analysis & Expected Performance
A successful validation will yield data confirming the method's reliability. The primary output is a chromatogram showing a sharp, well-defined peak for this compound, separated from any impurity peaks. Peak purity analysis using the DAD should confirm no co-eluting species.
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is spectrally pure | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.05 - 0.75 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.01% (0.05 µg/mL) |
Strengths and Limitations of HPLC
-
Strengths:
-
High Precision and Accuracy: Ideal for accurate purity determination (e.g., calculating % area).
-
Robustness: Well-established technology with high reproducibility.
-
Non-destructive: Sample can be recovered if necessary.
-
Excellent for Non-volatile Impurities: Can detect involatile process residues that GC would miss.
-
-
Limitations:
-
Limited Identification Power: While retention time is characteristic, it is not definitive for structural confirmation. Co-elution of isomers is possible.
-
Solvent Consumption: Generates significant volumes of organic solvent waste.
-
Potential for Missing Volatile Impurities: Highly volatile impurities may be lost during sample preparation or may elute with the solvent front.
-
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Identification
The Principle: Separation by Volatility, Identification by Mass
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. The technique first separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column.[10] this compound, with a boiling point of approximately 215°C, is well-suited for GC analysis.[11] After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique chemical fingerprint that allows for unambiguous identification by comparison to spectral libraries (e.g., NIST).[10][12]
Experimental Protocol: A Robust GC-MS Method
This protocol is designed for both purity confirmation and the identification of trace-level volatile and isomeric impurities.
1. Instrumentation and Materials:
-
GC-MS System: Agilent 8890 GC with a 5977B MS Detector, or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Sample Diluent: Dichloromethane (DCM).
2. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 2 min at 280 °C.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 350 m/z.
Data Analysis & Impurity Profiling
The primary output is the Total Ion Chromatogram (TIC), which is analogous to an HPLC chromatogram. Each peak in the TIC can be analyzed to produce a mass spectrum.
-
Peak Identification: The mass spectrum of the main peak is compared to the NIST library. A high match factor (>90%) confirms the identity as this compound. Key expected fragments include m/z 198/200 (molecular ion with bromine isotopes), 119 (loss of Br), and 91 (tropylium ion).[10]
-
Impurity Identification: Smaller peaks in the chromatogram are similarly analyzed. This is where GC-MS excels, as it can often distinguish and identify positional isomers (e.g., (3-Bromopropyl)benzene) which may have very similar HPLC retention times but distinct mass spectra.
Table 2: Example GC-MS Impurity Profile for this compound
| Retention Time (min) | Proposed Identity | Key Fragments (m/z) | Area % |
| 8.54 | This compound | 198, 200, 119, 91 | 99.65 |
| 8.21 | Propylbenzene | 120, 91 | 0.15 |
| 8.95 | (3-Bromopropyl)benzene | 198, 200, 91 | 0.12 |
| 10.32 | Dibromopropylbenzene Isomer | 276, 278, 280, 197, 199, 118 | 0.08 |
Strengths and Limitations of GC-MS
-
Strengths:
-
Definitive Identification: Provides structural information via mass spectra, making it superior for impurity identification.
-
High Sensitivity: Excellent for detecting trace-level volatile impurities.
-
High Resolving Power: Capillary GC columns offer exceptional separation efficiency for complex mixtures.
-
-
Limitations:
-
Analyte Must Be Volatile: Not suitable for non-volatile impurities (e.g., salts, catalysts).
-
Potential for Thermal Degradation: Thermally labile compounds can degrade in the hot GC inlet.
-
Quantitation Challenges: While quantitative, it can be less precise than HPLC without careful calibration and use of internal standards.
-
Part III: Comparative Analysis and The Orthogonal Strategy
Neither HPLC nor GC-MS is universally superior; they are complementary tools that provide different, yet equally critical, pieces of the purity puzzle. The choice of which to use, or the decision to use both, depends on the specific question being asked.
Head-to-Head Comparison
Table 3: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC (RP-DAD) | GC-MS (EI) |
| Primary Use | Accurate Quantitation | Definitive Identification |
| Selectivity Basis | Polarity | Volatility & Mass/Charge |
| Impurity Detection | Non-volatiles, some isomers | Volatiles, isomers, homologues |
| Precision (Quant.) | Excellent (%RSD <1%) | Good (Requires internal std.) |
| Sensitivity | Good (ng level) | Excellent (pg level) |
| Confirmation Power | Low (Retention time only) | High (Mass spectrum fingerprint) |
| Sample Throughput | Moderate | Moderate to High |
Decision Workflow: Choosing the Right Tool
Caption: Decision tree for selecting an analytical method.
The Power of Orthogonality: A Self-Validating System
In drug development and for critical reagents, relying on a single analytical method is insufficient. A truly robust purity assessment employs an orthogonal validation strategy.[13][14] Orthogonal methods are analytical techniques that measure the same attribute (purity) based on different chemical or physical principles.[15][16]
HPLC (separating by polarity) and GC-MS (separating by volatility) are classic examples of an orthogonal pair.[13] If both methods independently conclude a purity of >99.5%, the confidence in that result is exponentially higher. More importantly, an impurity that co-elutes with the main peak in HPLC is highly unlikely to also co-elute in GC, and vice-versa. This ensures that "hidden" impurities are revealed.
Caption: Orthogonal validation workflow combining HPLC and GC-MS.
Conclusion and Recommendations
For the comprehensive validation of this compound purity, an integrated approach is strongly recommended.
-
For routine quality control and release testing where the manufacturing process is well-defined, a validated HPLC method serves as the ideal primary tool for its quantitative accuracy and robustness.
-
For process development, troubleshooting, and the analysis of material from new synthetic routes, GC-MS is indispensable. Its power to definitively identify unknown peaks provides critical insights that can guide process optimization.
-
For establishing a reference standard or for pivotal batches used in GMP synthesis, employing both HPLC and GC-MS in an orthogonal validation strategy is the gold standard. This dual-analysis approach provides the highest degree of confidence in the material's quality, ensuring that both quantitative purity and structural identity are rigorously confirmed.
By understanding the distinct strengths of each technique and applying them strategically, researchers and drug development professionals can ensure the integrity of their synthetic starting materials, leading to more reliable, reproducible, and safer outcomes.
References
- 1. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 2. Solved Devise a synthesis to prepare this compound | Chegg.com [chegg.com]
- 3. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 4. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 12. Benzene, (3-bromopropyl)- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Grignard Reactivity: Benzylic vs. Aryl Halides
For researchers, synthetic chemists, and professionals in drug development, the Grignard reaction remains a cornerstone of carbon-carbon bond formation. The choice of the organohalide precursor is critical, dictating reaction conditions, potential yields, and the side-product profile. This guide provides an in-depth comparison of the Grignard reactivity of two commonly employed substrates: benzylic halides and aryl halides. By understanding the fundamental mechanistic differences and practical considerations, you can optimize your synthetic strategies and troubleshoot common challenges.
The Fundamental Dichotomy: C(sp³)-X versus C(sp²)-X
The core difference in reactivity between benzylic and aryl halides stems from the hybridization of the carbon atom bonded to the halogen.
-
Benzylic Halides: The halogen is attached to an sp³-hybridized carbon, which is, in turn, bonded to an aromatic ring (e.g., benzyl chloride).
-
Aryl Halides: The halogen is directly attached to an sp²-hybridized carbon of the aromatic ring (e.g., bromobenzene).
This seemingly subtle distinction has profound implications for bond strength, electronic effects, and the stability of reaction intermediates, which collectively govern the ease of Grignard reagent formation.
Mechanistic Underpinnings of Reactivity
The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is not a simple insertion. It is widely accepted to proceed through a radical mechanism involving single-electron transfer (SET) from the magnesium surface to the organic halide.[1][2]
The Reaction Pathway
References
A Spectroscopic Guide to the Synthesis of (1-Bromopropyl)benzene: A Comparative Analysis of Precursors
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. This guide provides an in-depth spectroscopic comparison of (1-Bromopropyl)benzene and its common precursors, propiophenone and 1-phenyl-1-propanol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can effectively monitor the synthetic pathway, confirm product identity, and ensure the purity of their compounds. This document serves as a practical resource for scientists, offering not only reference data but also the underlying principles and experimental protocols necessary for successful synthesis and analysis.
Introduction: The Synthetic Pathway and the Role of Spectroscopy
This compound is a valuable building block in organic chemistry, often synthesized from commercially available propiophenone. The typical synthetic route involves a two-step process: the reduction of the ketone (propiophenone) to an alcohol (1-phenyl-1-propanol), followed by the substitution of the hydroxyl group with bromine.
Spectroscopic techniques are indispensable tools for tracking the progress of these transformations. Each compound in the synthetic pathway possesses a unique spectral fingerprint, allowing for unambiguous identification and assessment of reaction completion.
-
Propiophenone , the starting material, is an aromatic ketone. Its spectra are characterized by the presence of a carbonyl group (C=O).
-
1-Phenyl-1-propanol , the intermediate alcohol, is formed by the reduction of propiophenone. The disappearance of the carbonyl signal and the appearance of a hydroxyl group (O-H) signal are key indicators of this transformation.
-
This compound , the final product, is an alkyl halide. Its formation is confirmed by the disappearance of the hydroxyl signal and characteristic changes in the NMR spectrum, along with a distinctive isotopic pattern in the mass spectrum due to the presence of bromine.
This guide will delve into the specific spectroscopic features of each of these compounds, providing a comparative framework for their analysis.
Experimental Protocols
The following protocols outline the synthesis of this compound from propiophenone. These methods are designed to be robust and reproducible, with an emphasis on safety and purity.
Protocol 1: Reduction of Propiophenone to 1-Phenyl-1-propanol
This procedure details the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
Propiophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve propiophenone in methanol under gentle stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-1-propanol.
-
The product can be further purified by distillation if necessary.
Causality in Experimental Choices:
-
Methanol as Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions and can dissolve both the ketone and the reducing agent.
-
Ice Bath: The initial cooling of the reaction mixture is crucial to control the rate of reaction and prevent overheating, which could lead to side reactions.
-
Slow Addition of NaBH₄: This prevents a violent evolution of hydrogen gas and ensures a controlled reduction process.
Protocol 2: Bromination of 1-Phenyl-1-propanol to this compound
This protocol describes the conversion of the alcohol to the corresponding alkyl bromide using phosphorus tribromide, a common and effective brominating agent for primary and secondary alcohols.
Materials:
-
1-Phenyl-1-propanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask equipped with a dropping funnel and a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1-propanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide via a dropping funnel with vigorous stirring. The reaction is exothermic and produces hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Gently heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature and then pour it slowly over crushed ice.
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous diethyl ether is essential as phosphorus tribromide reacts violently with water.
-
Slow Addition of PBr₃: This controls the exothermic reaction and the evolution of HBr gas.
-
Reflux: Heating the reaction ensures that the substitution reaction goes to completion.
-
Neutralization with Sodium Bicarbonate: This step is critical to remove any unreacted PBr₃ and acidic byproducts.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for propiophenone, 1-phenyl-1-propanol, and this compound. This data is essential for identifying each compound and monitoring the progress of the synthesis.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (t) | -CH₂- (q/m) | -CH- (t) | Aromatic Protons (m) | -OH (s, broad) |
| Propiophenone | 1.22 | 2.98 (q) | - | 7.45-7.95 | - |
| 1-Phenyl-1-propanol | 0.92 | 1.79 (m) | 4.60 | 7.25-7.38 | ~1.90 |
| This compound | 1.05 | 2.15 (m) | 5.15 | 7.20-7.40 | - |
Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the solvent used.
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O | -CH- | -CH₂- | -CH₃ | Aromatic Carbons |
| Propiophenone [1] | 200.8 | - | 31.8 | 8.5 | 128.1, 128.7, 133.1, 137.0 |
| 1-Phenyl-1-propanol [2] | - | 76.0 | 31.9 | 10.1 | 125.9, 127.5, 128.4, 144.6 |
| This compound | - | ~60 | ~35 | ~12 | ~126-142 |
Note: The ¹³C NMR data for this compound is an approximation based on typical values for similar structures.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C-H (aliphatic) | C=O | O-H | C-Br |
| Propiophenone [3][4] | ~3060 | ~2980, 2940 | ~1685 | - | - |
| 1-Phenyl-1-propanol [5] | ~3060 | ~2960, 2930, 2870 | - | ~3370 (broad) | - |
| This compound | ~3060 | ~2970, 2930, 2870 | - | - | ~690, ~550 |
Table 4: Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| Propiophenone [6][7] | 134 | 105 | 77, 51 |
| 1-Phenyl-1-propanol [8][9] | 136 | 107 | 79, 77 |
| This compound [10] | 198/200 (1:1 ratio) | 119 | 91, 77 |
Visualizing the Synthesis and Workflow
To further clarify the synthetic process and the analytical workflow, the following diagrams have been generated.
Synthetic Pathway
Caption: Synthetic route from propiophenone to this compound.
Analytical Workflow
Caption: Workflow for synthesis and spectroscopic characterization.
Conclusion
The successful synthesis and purification of this compound from propiophenone hinges on the careful execution of the reaction steps and diligent monitoring of the transformations using spectroscopic methods. This guide provides a comprehensive framework for researchers, combining detailed experimental protocols with a comparative analysis of the spectroscopic data for the starting material, intermediate, and final product. By understanding the characteristic spectral features of each compound, scientists can confidently navigate this synthetic pathway, ensuring the integrity and purity of their target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 3. Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride [webbook.nist.gov]
- 4. Propiophenone(93-55-0) IR Spectrum [chemicalbook.com]
- 5. 1-Phenyl-1-propanol(93-54-9) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]
- 8. 1-Phenyl-1-propanol(93-54-9) MS [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Mechanistic Guide to Nucleophilic Substitution: Dissecting the SN1 and SN2 Pathways for (1-Bromopropyl)benzene
Introduction: The Unique Case of a Secondary Benzylic Halide
In the landscape of nucleophilic substitution reactions, the choice between an SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathway is a critical consideration that dictates reaction outcomes, particularly stereochemistry and reaction kinetics. The substrate, (1-Bromopropyl)benzene, serves as an exemplary model for this mechanistic dichotomy. As a secondary benzylic halide, it sits at a crossroads: the secondary carbon is sterically accessible enough for a potential backside attack (favoring SN2), while the adjacent benzene ring offers resonance stabilization to a potential carbocation intermediate (favoring SN1).[1][2][3] This guide provides an in-depth, mechanistic comparison, supported by experimental rationale, to empower researchers in drug development and organic synthesis to control and predict the outcomes of reactions involving this versatile substrate.
The structure of this compound features a chiral center at the benzylic carbon, making the stereochemical outcome of its substitution reactions a primary point of interest.[4] Understanding the factors that steer the reaction down one path over the other is paramount for stereoselective synthesis.
The SN1 Pathway: A Stepwise Journey via a Stabilized Carbocation
The SN1 mechanism is a two-step process characterized by the initial, rate-determining departure of the leaving group to form a carbocation intermediate.[5][6][7] For this compound, this pathway is viable due to the stability of the resulting secondary benzylic carbocation.
Mechanism & Energetics:
-
Step 1 (Rate-Determining): The C-Br bond breaks heterolytically, forming a planar, sp²-hybridized secondary benzylic carbocation and a bromide ion. This is the slowest step and thus governs the reaction rate.[7][8] The energy barrier for this step is lowered by the resonance stabilization afforded by the adjacent phenyl group, which delocalizes the positive charge across the aromatic ring.
-
Step 2 (Fast): A nucleophile attacks the planar carbocation. Since the carbocation is flat, the nucleophile can attack from either face with nearly equal probability.[8][9]
This mechanism is unimolecular because the rate law depends only on the concentration of the substrate: Rate = k[this compound] .[2][6][10] The nucleophile's concentration does not influence the rate, as it only participates in the fast, second step.[10]
Stereochemical Outcome: Attack on the planar carbocation leads to a mixture of retention and inversion of configuration at the chiral center.[5][6] This typically results in a racemic or near-racemic mixture of products, signifying a loss of optical purity from the starting material.[6][8][11]
Favorable Conditions:
-
Solvent: Polar protic solvents (e.g., water, ethanol, formic acid) are ideal for SN1 reactions.[9][12][13] They stabilize the carbocation intermediate and the departing bromide ion through hydrogen bonding and strong dipole interactions, lowering the activation energy of the rate-determining step.[5][13][14][15]
-
Nucleophile: Weak nucleophiles, which are often the solvent itself (a process called solvolysis), favor the SN1 pathway.[2][14][16] Strong nucleophiles would be more likely to force an SN2 reaction before the carbocation has a chance to form.
-
Temperature: Moderate to higher temperatures can provide the necessary energy to overcome the activation barrier for carbocation formation.
The SN2 Pathway: A Concerted, Single-Step Transformation
The SN2 mechanism is a single-step, concerted process where bond-breaking and bond-forming occur simultaneously.[5][6][12] The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.
Mechanism & Energetics: The reaction proceeds through a single, high-energy transition state where the carbon atom is pentacoordinate.[8] The nucleophile forms a partial bond to the carbon while the carbon-bromine bond is partially broken. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile] .[5][6][8]
Stereochemical Outcome: The backside attack mechanism dictates a complete inversion of configuration at the chiral center, a phenomenon known as a Walden inversion.[5][6][10] If the starting material is the (S)-enantiomer, the product will be the (R)-enantiomer, resulting in an optically pure product with inverted stereochemistry.[17]
Favorable Conditions:
-
Substrate: While secondary halides are slower to react via SN2 than primary halides due to steric hindrance, the reaction is still feasible.[3][8]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are optimal for SN2 reactions.[5][12][13] These solvents can dissolve the nucleophilic salt but do not solvate the anionic nucleophile as strongly as protic solvents do. This leaves the nucleophile "naked" and more reactive.[5][13]
-
Nucleophile: Strong, non-bulky nucleophiles with a high concentration are required to facilitate the bimolecular, concerted attack.[2][18] Examples include iodide (I⁻), azide (N₃⁻), and cyanide (CN⁻).
Head-to-Head Mechanistic Comparison
The choice of reaction conditions directly exploits the fundamental differences between the two pathways.
| Feature | SN1 Reaction | SN2 Reaction |
| Mechanism | Two steps, via carbocation intermediate[6][12] | One concerted step, via pentacoordinate transition state[5][6] |
| Rate Law | Rate = k[Substrate] (First-order)[6][8] | Rate = k[Substrate][Nucleophile] (Second-order)[6][8] |
| Substrate Preference | Favored by substrates forming stable carbocations (3° > 2°, benzylic)[2][6] | Favored by sterically unhindered substrates (Methyl > 1° > 2°)[2][6] |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH)[2][14] | Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻)[2] |
| Solvent | Polar Protic (e.g., water, ethanol)[9][12][13] | Polar Aprotic (e.g., acetone, DMSO)[12][13] |
| Stereochemistry | Racemization (mixture of inversion and retention)[6][19] | Complete inversion of configuration[6][19] |
| Rearrangements | Possible, to form a more stable carbocation | Not possible[7] |
Visualizing the Mechanisms
To better illustrate the distinct stereochemical and mechanistic pathways, the following diagrams are provided.
Caption: SN1 Mechanism: Racemization via a planar carbocation.
Caption: SN2 Mechanism: Concerted backside attack leads to inversion.
Experimental Protocols
The following protocols are designed to selectively favor either the SN1 or SN2 pathway for this compound.
Protocol 1: Promoting the SN1 Pathway via Solvolysis
This protocol uses a polar protic solvent which also acts as the nucleophile to favor the SN1 mechanism.
Objective: To synthesize 1-ethoxy-1-phenylpropane via an SN1 solvolysis reaction.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 mL of absolute ethanol.
-
Substrate Addition: To the ethanol, add 1.0 g of this compound.
-
Reaction Conditions: Gently heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the optical rotation using a polarimeter to confirm racemization.
Causality: The use of ethanol, a polar protic and weak nucleophilic solvent, serves to stabilize the benzylic carbocation intermediate, thereby promoting the SN1 pathway.[5][14][15] Heating provides the energy to overcome the activation barrier for the initial C-Br bond cleavage.
Protocol 2: Forcing the SN2 Pathway with a Strong Nucleophile
This protocol uses a strong nucleophile in a polar aprotic solvent to ensure an SN2 reaction.[20][21]
Objective: To synthesize (1-Iodopropyl)benzene with inversion of configuration via an SN2 reaction.
Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1.5 g of sodium iodide and 20 mL of anhydrous acetone. Stir the mixture until the salt is fully dissolved.
-
Substrate Addition: Add 1.0 g of optically pure (e.g., (S)-(-)-1-Bromopropyl)benzene to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a sodium bromide precipitate, which is insoluble in acetone, indicates that the reaction is proceeding.[21]
-
Workup: Filter the mixture to remove the NaBr precipitate. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with a 5% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Characterize the product using NMR and mass spectrometry. Crucially, measure the optical rotation to confirm that the product's stereochemistry has been inverted relative to the starting material.
Causality: Acetone is a polar aprotic solvent that dissolves the reactants but does not significantly solvate the iodide ion, preserving its high nucleophilicity.[13] Sodium iodide provides a high concentration of a strong nucleophile (I⁻), which is an excellent choice for SN2 reactions.[21] The reaction is run at room temperature as the SN2 pathway typically has a lower activation energy than the SN1 pathway when a strong nucleophile is present.
Workflow and Decision Logic
The selection of the appropriate pathway is a critical step in synthetic design.
Caption: Decision workflow for selecting SN1 vs. SN2 pathway.
Conclusion
This compound stands as a powerful pedagogical and practical tool for exploring the nuances of nucleophilic substitution. Its unique position as a secondary benzylic halide allows for a delicate balance between SN1 and SN2 pathways, which can be decisively tipped by the careful selection of solvent, nucleophile, and temperature. For the synthetic chemist, mastering this control is not merely an academic exercise; it is a fundamental requirement for designing efficient, stereoselective routes to complex molecular targets. By understanding the core mechanistic principles and applying the experimental strategies outlined in this guide, researchers can confidently navigate the competitive landscape of SN1 and SN2 reactions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. This compound | 2114-36-5 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 7. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
- 11. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 20. webassign.net [webassign.net]
- 21. cactus.utahtech.edu [cactus.utahtech.edu]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of (1-Bromopropyl)benzene
Introduction: The Synthetic Versatility of (1-Bromopropyl)benzene and the Crucial Role of Catalysis
This compound is a valuable reagent in organic synthesis, serving as a precursor for a diverse array of molecular architectures. Its utility stems from the reactive carbon-bromine bond at the benzylic position, which allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These transformations are central to the construction of pharmaceuticals, agrochemicals, and advanced materials. However, the successful functionalization of this compound is critically dependent on the choice of catalyst. This guide provides a comprehensive evaluation of the efficacy of different catalysts for several key cross-coupling reactions involving this substrate, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The primary challenge in reactions with secondary benzylic halides like this compound is the competition between the desired substitution (cross-coupling) and undesired side reactions, most notably β-hydride elimination. The selection of an appropriate catalyst system—comprising the metal precursor and a carefully chosen ligand—is paramount to navigating this challenge and achieving high yields and selectivity.
Comparative Analysis of Catalytic Systems
This guide will focus on the application of palladium, nickel, and iron catalysts in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions. Their versatility and high catalytic activity have made them indispensable tools in modern organic synthesis.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide.[1] For benzylic bromides, this reaction enables the synthesis of diarylalkanes and related structures.
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance:
The choice of ligand is crucial for successful Suzuki-Miyaura coupling of secondary benzylic bromides. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination over β-hydride elimination.[3]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | JohnPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | Moderate to Good | [4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 77 | 23 | High (for benzyl bromide) | [5] |
| PdCl₂ | None (ligand-free) | K₂CO₃ | Acetone/H₂O | RT | 2-4 | High (for benzyl bromide) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80°C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6] For this compound, this allows for the introduction of a vinyl group at the benzylic carbon.
Catalytic Cycle:
The Heck reaction also proceeds via a Pd(0)/Pd(II) cycle, involving oxidative addition, migratory insertion, and β-hydride elimination to release the product and regenerate the catalyst.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Catalyst Performance:
Phosphoramidite ligands have shown promise in the asymmetric Heck reaction of benzylic electrophiles.[7] The choice of base is also critical to prevent isomerization of the product.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Phosphoramidite | Li₂CO₃ | THF | 60 | 12-24 | High (Asymmetric) | [7] |
| Pd(dba)₂ | P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 4 | 82 (for benzyl bromide) | [8] |
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (2 mol%), the phosphoramidite ligand (2.2 mol%), and Li₂CO₃ (2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and styrene (1.5 equiv.).
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Heat the mixture to 60°C for 24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an organic halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[9]
Catalytic Cycle:
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper acetylide.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Catalyst Performance:
For benzylic bromides, copper-free Sonogashira conditions can be advantageous to avoid side reactions.[10] The choice of base and solvent also plays a significant role.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 12 | Substrate dependent | [3] |
| Pd(OAc)₂/Ligand | None | Amine Base | DMF/THF | 100 | Varies | Good (for aryl bromides) | [11] |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add degassed solvent (e.g., dioxane).
-
Reaction: Heat the mixture to 100°C until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool to room temperature, dilute with ether, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an organic halide.[12] This reaction is particularly valuable for the synthesis of aryl amines.
Catalytic Cycle:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Catalyst Performance:
The choice of ligand is critical, with bulky, electron-rich phosphine ligands being highly effective.[14] The base also plays a crucial role in the deprotonation of the amine.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Varies | Good (for aryl bromides) | [13] |
| BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Toluene | 80 | Varies | High (for aryl bromides) | [15] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox, charge a vial with BrettPhos Pd G3 catalyst (1-2 mol%), this compound (1.0 equiv.), morpholine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vial and heat to 100°C for the required time (monitor by GC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify by chromatography if necessary.
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful, more economical alternative to palladium for a variety of cross-coupling reactions.[16] Nickel's ability to participate in single-electron transfer (SET) pathways opens up unique reactivity, particularly for challenging substrates like secondary alkyl halides.[17][18]
Key Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Nickel can catalyze reactions that are difficult or impossible with palladium, such as the coupling of C(sp³)-O bonds.[16]
-
Stereoconvergent Couplings: Nickel catalysts can be used in stereoconvergent reactions, where a racemic starting material is converted to a single enantiomer of the product.[19]
Comparative Performance in C(sp³)–C(sp²) Coupling:
For the coupling of secondary benzylic bromides with Grignard reagents, nickel catalysts often provide superior results to palladium, with less susceptibility to β-hydride elimination.
| Catalyst System | Ligand | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(dppe) | dppe | Aryl-MgBr | THF | RT | Good | [17] |
| Ni(acac)₂ | PPh₃ | Alkyl-MgBr | THF | RT | Good | [10] |
Experimental Protocol: Nickel-Catalyzed Coupling of this compound with Phenylmagnesium Bromide
-
Catalyst Preparation: In a dry flask under argon, add NiCl₂(dppe) (5 mol%).
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in THF.
-
Grignard Addition: Cool the mixture to 0°C and add phenylmagnesium bromide (1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ether, wash with brine, and dry over MgSO₄.
-
Purification: Concentrate and purify by column chromatography.
Iron Catalysis: An Emerging Sustainable Approach
Iron is an attractive catalyst due to its low cost, low toxicity, and abundance.[20] While still less developed than palladium and nickel catalysis, iron-catalyzed cross-coupling reactions are a rapidly growing field with significant potential for sustainable chemistry.
Key Features of Iron Catalysis:
-
Sustainability: Iron is an environmentally benign and economically viable catalyst.
-
Radical Mechanisms: Many iron-catalyzed reactions are thought to proceed through radical intermediates, offering complementary reactivity to palladium and nickel.[20]
Application in Suzuki-Miyaura Type Couplings:
Iron catalysts have been successfully employed in the coupling of alkyl halides with arylboronic esters.[21]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ | (R,R)-QuinoxP* | LiNMeEt | Toluene | RT | 48 | up to 80% | [21][22] |
Experimental Protocol: Iron-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Ester
-
Reaction Setup: Under an inert atmosphere, combine FeCl₂ (10 mol%) and the specified ligand (10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and the phenylboronic ester (2.0 equiv.).
-
Solvent and Base Addition: Add toluene, followed by the dropwise addition of LiNMeEt (1.2 equiv.).
-
Reaction: Stir at room temperature for 48 hours.
-
Workup: Quench the reaction with water, extract with an organic solvent, and dry the combined organic layers.
-
Purification: Remove the solvent and purify the crude product by chromatography.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is a critical decision that significantly impacts the efficiency, selectivity, and overall success of the synthesis.
-
Palladium remains the most versatile and well-understood catalyst, with a vast arsenal of ligands available to tune reactivity for a wide range of cross-coupling reactions.
-
Nickel offers a cost-effective and highly reactive alternative, particularly for challenging C(sp³)-C(sp²) couplings where it can outperform palladium. Its ability to engage in single-electron transfer pathways opens doors to novel transformations.
-
Iron represents the future of sustainable cross-coupling catalysis. While still an emerging area, iron catalysts have shown great promise and offer a green and economical approach to C-C bond formation.
For researchers and drug development professionals, a systematic evaluation of these catalytic systems is essential. The protocols and comparative data presented in this guide provide a solid foundation for this process. As the field of catalysis continues to evolve, the development of new ligands and more active and robust catalysts will undoubtedly further expand the synthetic utility of this compound and related benzylic halides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Enantioselective C(sp²)–C(sp³) Bond Construction by Ni Catalysis [authors.library.caltech.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide for Synthetic Chemists: (1-Bromopropyl)benzene vs. Benzyl Bromide as Alkylating Agents
In the landscape of organic synthesis, the strategic selection of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the vast arsenal of available reagents, benzylic halides are workhorses for introducing the versatile benzyl moiety or its derivatives. This guide provides an in-depth, mechanistically-grounded comparison between two such agents: the archetypal benzyl bromide and the structurally more complex (1-bromopropyl)benzene . We will dissect their reactivity profiles, moving beyond simple classification to explore the subtle interplay of electronic and steric factors that govern their performance in nucleophilic substitution reactions.
The Deciding Factor: Unraveling Mechanistic Nuances
The efficacy of an alkylating agent is fundamentally tied to its preferred nucleophilic substitution pathway, be it the unimolecular (S_N1) or bimolecular (S_N2) route. The structural differences between benzyl bromide (a primary benzylic halide) and this compound (a secondary benzylic halide) create a fascinating dichotomy in their reactivity.
Benzyl Bromide: A Profile in Duality
Benzyl bromide is uniquely capable of reacting proficiently through both S_N1 and S_N2 mechanisms.[1][2][3]
-
The S_N2 Pathway: As a primary halide, the carbon atom bearing the bromine is relatively unencumbered, presenting minimal steric hindrance to the backside attack of a nucleophile.[4] This accessibility, combined with the stabilization of the pentavalent transition state by the adjacent phenyl ring, makes the S_N2 pathway highly favorable, often proceeding faster than with simple methyl halides.[1][5]
-
The S_N1 Pathway: Despite being a primary halide, benzyl bromide can readily form a carbocation intermediate. This is due to the exceptional stability of the resulting primary benzylic carbocation, where the positive charge is effectively delocalized across the aromatic ring through resonance.[1][6][7] This pathway becomes particularly relevant in the presence of weak nucleophiles and polar, protic solvents.[1]
This compound: Favoring Carbocation Stability
As a secondary benzylic halide, the reaction landscape for this compound shifts significantly.
-
The S_N1 Pathway: The defining feature of this compound is its ability to form a secondary benzylic carbocation upon departure of the bromide leaving group. This intermediate is more stable than the primary benzylic carbocation derived from benzyl bromide. Its enhanced stability arises from a dual-pronged effect: resonance delocalization across the phenyl ring, augmented by the electron-donating inductive and hyperconjugative effects of the adjacent ethyl group.[8][9][10] Consequently, this compound exhibits a stronger propensity for the S_N1 mechanism.
-
The S_N2 Pathway: The presence of the ethyl group, in addition to the phenyl ring, introduces significant steric bulk around the electrophilic carbon. This steric hindrance impedes the approach of a nucleophile for a backside attack, rendering the S_N2 pathway kinetically less favorable compared to benzyl bromide.
The fundamental trade-off between the two reagents is therefore clear: benzyl bromide offers lower steric hindrance for S_N2 reactions, while this compound provides a more stable carbocation for S_N1 reactions.
Visualizing the Core Principles
To fully appreciate the factors governing reactivity, a visual representation is indispensable.
Caption: Mechanistic divergence of Benzyl Bromide and this compound.
Caption: Enhanced stability of the secondary benzylic carbocation.
Comparative Performance: A Data-Driven Overview
While direct, side-by-side kinetic studies are not always available in the literature, we can compile representative experimental outcomes to validate our mechanistic predictions. Benzyl bromide is a well-documented reagent, whereas data for this compound often appears in the context of specific synthetic applications.[11][12]
Table 1: Structural and Mechanistic Comparison
| Feature | Benzyl Bromide | This compound | Rationale |
| Halide Classification | Primary Benzylic | Secondary Benzylic | Based on substitution at the α-carbon. |
| Steric Hindrance | Low | Moderate | Ethyl group increases steric bulk. |
| Carbocation Stability | Stable (Resonance) | More Stable (Resonance + Hyperconjugation) | Additional alkyl substitution stabilizes the positive charge.[9][10] |
| Favored S_N1 Rate | Slower | Faster | Proceeds through a more stable carbocation intermediate. |
| Favored S_N2 Rate | Faster | Slower | Lower steric hindrance allows for easier nucleophilic attack. |
Table 2: Representative Alkylation Performance
| Nucleophile | Alkylating Agent | Conditions | Predominant Mechanism | Yield (%) |
| Methionine (Sulfur) | Benzyl Bromide | pH 6.6-6.8 | S_N2 | High (Facile Alkylation)[13] |
| Phenol (Oxygen) | Benzyl Bromide | K₂CO₃, Acetone | S_N2 | >90% |
| Benzene (Carbon) | Benzyl Chloride* | FeCl₃ or MOF Catalyst | Friedel-Crafts (S_N1-like) | High Conversion[14][15] |
| Various Nucleophiles | This compound | Varies | S_N1 / S_N2 | Used as a versatile intermediate for pharmaceuticals and agrochemicals.[11] |
Note: Benzyl chloride is often used in Friedel-Crafts reactions, but the principle of forming a stabilized benzylic electrophile is analogous to what would be expected with benzyl bromide.
Experimental Protocol: A General Guide to O-Alkylation
The following protocol for the O-alkylation of a phenol can be adapted for either reagent. Critical adjustments based on the chosen agent's reactivity are noted.
Objective: To synthesize a benzyl or 1-phenylpropyl ether from a phenol.
Materials:
-
Phenol substrate (1.0 eq)
-
Alkylating Agent (Benzyl Bromide or this compound) (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF) (Sufficient to make a 0.1-0.5 M solution)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol substrate and the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., K₂CO₃) to the solution and stir the suspension for 15-30 minutes at room temperature to form the phenoxide.
-
Add the alkylating agent dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux.
-
For Benzyl Bromide: Reactions are often complete within 2-6 hours due to its high S_N2 reactivity.
-
For this compound: A longer reaction time (6-24 hours) or higher temperature may be required to overcome the increased steric hindrance for an S_N2 pathway. If the substrate or conditions favor an S_N1 pathway, monitor for potential side products.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Conclusion and Recommendations for the Synthetic Chemist
The choice between this compound and benzyl bromide is not a matter of inherent superiority, but of strategic alignment with the desired reaction mechanism.
-
Choose Benzyl Bromide for S_N2 Reactions: For rapid alkylations with strong, unhindered nucleophiles where high reactivity is paramount, benzyl bromide is the superior agent.[12][16] Its minimal steric hindrance ensures efficient bimolecular substitution, making it the go-to reagent for installing benzyl protecting groups on alcohols, phenols, and thiols.[17][18]
-
Choose this compound for S_N1 Reactions: When the reaction conditions favor a carbocation intermediate (e.g., solvolysis, reaction with weak nucleophiles, or Friedel-Crafts type alkylations), this compound is expected to be more reactive. Its ability to form a highly stabilized secondary benzylic carbocation accelerates the rate-determining step of the S_N1 pathway.
Ultimately, a deep understanding of the mechanistic underpinnings of nucleophilic substitution allows the discerning researcher to select the optimal tool for the synthetic task at hand, leveraging the distinct electronic and steric profiles of each reagent to achieve the desired molecular architecture.
References
- 1. quora.com [quora.com]
- 2. glasp.co [glasp.co]
- 3. reddit.com [reddit.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 16.4. The benzyl and related groups | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Welcome to Chem Zipper.com......: Which carbocation is more stable : Benzyl or Tertiary? [chemzipper.com]
- 10. reddit.com [reddit.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. innospk.com [innospk.com]
A Comparative Analysis of the Antimicrobial Potential of (1-Bromopropyl)benzene Derivatives: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of halogenated organic compounds has garnered significant attention. Among these, brominated aromatic compounds have emerged as a promising class of molecules with demonstrable antimicrobial activity. This guide provides a comprehensive comparative study of the antimicrobial properties of (1-Bromopropyl)benzene derivatives, offering insights into their efficacy, structure-activity relationships, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Introduction: The Imperative for New Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria poses a grave threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Halogenated organic compounds, particularly those containing bromine, have a long history of use as disinfectants and antiseptics. The introduction of a bromine atom into an aromatic scaffold can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. This guide focuses on the derivatives of this compound, a class of compounds that, while not extensively studied, holds promise based on the known antimicrobial activities of structurally related brominated molecules.
Comparative Antimicrobial Efficacy: Insights from Structurally Related Compounds
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2] Another common method is the disk diffusion or zone of inhibition test, which provides a qualitative assessment of antimicrobial activity.[3]
Table 1: Comparative Antimicrobial Activity of Benzyl Bromide Derivatives
| Compound | Target Microorganism | Gram Stain | MIC (mg/mL) | Zone of Inhibition (mm) |
| Benzyl bromide derivative 1a | Staphylococcus aureus | Gram-positive | 1 | 10-17 |
| Streptococcus pyogenes | Gram-positive | 2 | 10-17 | |
| Enterococcus faecalis | Gram-positive | 2 | 10-17 | |
| Escherichia coli | Gram-negative | 2 | 7 | |
| Klebsiella pneumoniae | Gram-negative | 2 | 7 | |
| Salmonella typhi | Gram-negative | 2 | 7 | |
| Candida albicans | Fungus | 0.25 | 9-35 | |
| Benzyl bromide derivative 1c | Staphylococcus aureus | Gram-positive | 4 | 8-9 |
| Streptococcus pyogenes | Gram-positive | 0.5 | 15 | |
| Enterococcus faecalis | Gram-positive | 2 | 8-9 | |
| Klebsiella pneumoniae | Gram-negative | 4 | Not specified | |
| Salmonella typhi | Gram-negative | 4 | Not specified | |
| Candida albicans | Fungus | Not specified | 9-35 |
Data synthesized from a study on synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
The data presented in Table 1 indicates that benzyl bromide derivatives exhibit significant activity against a range of Gram-positive bacteria and fungi. The activity against Gram-negative bacteria is present but generally less pronounced. This differential activity is a common observation for many antimicrobial compounds and is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as an additional barrier, restricting the entry of many antimicrobial agents.
Structure-Activity Relationship (SAR): The Role of Bromine and Molecular Architecture
The antimicrobial activity of brominated aromatic compounds is intrinsically linked to their chemical structure. The position and number of bromine atoms, as well as the nature of other substituents on the benzene ring and the alkyl chain, can profoundly influence their biological efficacy.
The Influence of the Bromine Atom
The presence of a bromine atom is a key determinant of the antimicrobial activity in this class of compounds. Bromine is a highly electronegative atom that can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological targets. Furthermore, the lipophilicity conferred by the bromine atom can enhance the compound's ability to penetrate microbial cell membranes. Studies on various brominated compounds, including flavonoids and polyhalogenated benzenes, have consistently demonstrated the importance of the halogen substituent for their antimicrobial effects.[2][4]
Impact of the Alkyl Chain
The length and structure of the alkyl chain in this compound derivatives are also expected to play a crucial role in their antimicrobial profile. The propyl group, being more lipophilic than the methyl group in benzyl bromides, may enhance membrane interaction and penetration. The relationship between alkyl chain length and antimicrobial activity is a well-established principle, with an optimal chain length often observed for maximal efficacy.[5]
Substituent Effects on the Benzene Ring
The introduction of other functional groups on the benzene ring can further modulate the antimicrobial activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its reactivity and interaction with microbial targets. For instance, studies on other classes of aromatic compounds have shown that the nature and position of substituents on the benzene ring are critical factors in determining their antimicrobial potency.[6]
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which this compound derivatives exert their antimicrobial effects have not been elucidated. However, based on the known mechanisms of other brominated antimicrobial agents, several plausible pathways can be proposed.
One likely mechanism involves the disruption of microbial cell membranes. The lipophilic nature of these compounds could facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Another potential mechanism is the inhibition of essential microbial enzymes. The electrophilic character of the carbon atom bearing the bromine atom could render these compounds susceptible to nucleophilic attack by amino acid residues within the active sites of enzymes, leading to irreversible inhibition.
The generation of reactive oxygen species (ROS) is another common mechanism of antimicrobial action. Some compounds can interfere with the microbial electron transport chain, leading to the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.
Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research and comparative analysis, detailed protocols for standard antimicrobial susceptibility tests are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of novel this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition Assay by Disk Diffusion
This is a qualitative method to assess the antimicrobial activity of a substance.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plate. A control disk impregnated with the solvent alone should also be included.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[3][7]
Caption: Workflow for the Zone of Inhibition assay.
Conclusion and Future Directions
While direct experimental data on the antimicrobial properties of this compound derivatives is currently limited, the available evidence from structurally similar compounds, such as benzyl bromides, suggests that this class of molecules holds significant potential as a source of new antimicrobial agents. The presence of the brominated propylbenzene scaffold is a promising feature for antimicrobial activity, likely through mechanisms involving membrane disruption and enzyme inhibition.
Future research should focus on the systematic synthesis and antimicrobial evaluation of a library of this compound derivatives with varying substitution patterns on the aromatic ring. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with potent and selective antimicrobial activity. Furthermore, mechanistic studies are warranted to unravel the precise molecular targets and pathways through which these compounds exert their effects. The protocols and comparative framework provided in this guide offer a solid foundation for these future investigations, which are essential for unlocking the full therapeutic potential of this intriguing class of brominated compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 2114-36-5 | Benchchem [benchchem.com]
The Phenyl Group's Influence: A Comparative Guide to the C-Br Bond in (1-Bromopropyl)benzene
For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. The subtle interplay of functional groups can dramatically alter the reactivity and stability of a molecule, thereby influencing its synthetic accessibility and biological activity. This guide provides an in-depth analysis of the effect of a phenyl group on the adjacent carbon-bromine bond in (1-bromopropyl)benzene, offering a comparative perspective against its aliphatic counterpart, 2-bromopropane. Through an examination of electronic and steric effects, supported by comparative data and detailed experimental protocols, we will elucidate the profound influence of this aromatic moiety.
The Underlying Principles: Electronic and Steric Effects of the Phenyl Group
The phenyl group, a six-membered aromatic ring, is more than just a bulky hydrocarbon substituent. Its unique electronic properties are the primary drivers of its influence on adjacent bonds and reactive centers. These effects can be dissected into two main components: inductive and resonance effects.
1.1. The Inductive Effect (-I): An Electron-Withdrawing Pull
The carbon atoms within the phenyl ring are sp² hybridized, which imparts a higher s-character compared to the sp³ hybridized carbons of an alkyl chain. This increased s-character makes the sp² carbons more electronegative. Consequently, the phenyl group exerts an electron-withdrawing inductive effect (-I) , pulling electron density away from the benzylic carbon (the carbon atom attached to both the phenyl ring and the bromine) through the sigma bond framework. This effect, in isolation, would be expected to shorten and strengthen the C-Br bond.
1.2. The Resonance Effect (+M): A Stabilizing Delocalization
The more dominant influence of the phenyl group is its mesomeric or resonance effect (+M) . The pi-electron system of the aromatic ring can overlap with an adjacent p-orbital on the benzylic carbon. This overlap is particularly significant in intermediates where the benzylic carbon is electron-deficient (a carbocation) or bears an unpaired electron (a radical).
In the context of C-Br bond cleavage, which can proceed homolytically (forming a radical) or heterolytically (forming a carbocation), the phenyl group's ability to stabilize the resulting intermediate is crucial. This stabilization arises from the delocalization of the positive charge or the radical electron into the aromatic ring, spreading it across multiple carbon atoms. This delocalization significantly lowers the energy of the intermediate, and by extension, the transition state leading to its formation.
Caption: Resonance stabilization of a benzylic carbocation.
This profound stabilization of the intermediate has a direct impact on the C-Br bond itself, making it more susceptible to cleavage.
A Comparative Analysis of C-Br Bond Properties
To quantify the phenyl group's influence, we will compare the C-Br bond in this compound with that in 2-bromopropane, a secondary alkyl bromide that serves as a suitable aliphatic analog.
| Property | This compound (Benzylic) | 2-Bromopropane (Secondary Alkyl) | Rationale for Difference |
| C-Br Bond Dissociation Energy (BDE) | Lower (weaker bond) | Higher (stronger bond) | The benzylic radical formed upon homolytic cleavage is significantly stabilized by resonance with the phenyl ring, lowering the energy required to break the bond.[1] |
| C-Br Bond Length | Expected to be longer | Shorter | The weakening of the C-Br bond due to the stability of the resulting intermediate leads to an elongation of the bond. |
| Reactivity in SN1 Reactions | Significantly Higher | Lower | The rate-determining step is the formation of a carbocation. The benzylic carbocation is resonance-stabilized, making it form much faster than the secondary carbocation from 2-bromopropane.[2][3][4] |
2.1. Bond Dissociation Energy (BDE): A Measure of Bond Strength
2.2. Bond Length: A Reflection of Bond Strength
Generally, a weaker bond correlates with a longer bond length. The significant weakening of the benzylic C-Br bond, a consequence of the stability of the intermediates formed upon its cleavage, is expected to result in a longer bond compared to the C-Br bond in 2-bromopropane. Experimental determination via X-ray crystallography would be required to confirm the exact bond lengths.
Impact on Chemical Reactivity: A Kinetic Perspective
The most dramatic effect of the phenyl group is observed in the chemical reactivity of the C-Br bond, particularly in nucleophilic substitution reactions. The unimolecular substitution (SN1) reaction provides a direct measure of the ease of C-Br bond heterolysis, as this is the rate-determining step.
The solvolysis of this compound in a polar protic solvent proceeds via a secondary benzylic carbocation. This intermediate is highly stabilized by resonance, as the positive charge is delocalized over the phenyl ring. In contrast, the solvolysis of 2-bromopropane proceeds through a secondary alkyl carbocation, which is stabilized to a lesser extent by hyperconjugation.
This difference in carbocation stability leads to a massive difference in reaction rates. Benzylic halides are known to undergo SN1 reactions much faster than their corresponding secondary alkyl halide counterparts.[2][5] For instance, studies on the solvolysis of a-phenylethyl bromide, a close analog of this compound, have demonstrated this enhanced reactivity.[6][7]
Caption: Comparative energy pathways for SN1 solvolysis.
Experimental Protocols for Verification
To empirically validate the theoretical principles discussed, the following experimental protocols can be employed.
4.1. Protocol for Determination of C-Br Bond Length via Single-Crystal X-ray Crystallography
This method provides a precise three-dimensional structure of a molecule, including bond lengths and angles.
-
Step 1: Crystal Growth. High-quality single crystals of this compound and 2-bromopropane are required. This is often the most challenging step.[8] A common method is slow evaporation from a suitable solvent or slow cooling of a saturated solution.[9][10]
-
Step 2: Crystal Mounting. A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[11]
-
Step 3: Data Collection. The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern (reflections) is recorded on a detector.[12]
-
Step 4: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and, consequently, the C-Br bond lengths.[11]
4.2. Protocol for Comparative Kinetic Study of SN1 Solvolysis
This experiment measures the rate of reaction by monitoring the production of HBr over time.
-
Step 1: Preparation of Reagents. Prepare standardized solutions of this compound and 2-bromopropane in a suitable solvent mixture (e.g., 80% ethanol/20% water). Prepare a standardized solution of NaOH (e.g., 0.01 M) and an indicator solution (e.g., bromothymol blue).[13]
-
Step 2: Reaction Setup. In a constant temperature bath, place a flask containing a known volume of the solvent mixture and a few drops of the indicator. Allow it to equilibrate to the desired temperature.[13]
-
Step 3: Initiation of Reaction. Add a precise volume of the halide solution to the flask to initiate the solvolysis reaction. Start a timer immediately. The solution will be acidic due to the production of HBr.
-
Step 4: Titration. Titrate the generated HBr with the standardized NaOH solution. The endpoint is reached when the indicator changes color. Record the volume of NaOH added and the time. Repeat this at regular intervals.
-
Step 5: Data Analysis. The rate of reaction can be determined by plotting the concentration of HBr produced versus time. The initial rate can be used to compare the reactivity of the two substrates under identical conditions. The first-order rate constant (k) can be determined from the integrated rate law.
Conclusion: The Phenyl Group as a Powerful Modulator of Reactivity
The presence of a phenyl group adjacent to a C-Br bond, as in this compound, profoundly alters the bond's properties and reactivity compared to its aliphatic analog, 2-bromopropane. The dominant resonance effect of the phenyl ring significantly stabilizes the benzylic radical and carbocation intermediates that are formed upon C-Br bond cleavage. This stabilization leads to a weaker, and likely longer, C-Br bond. The most significant consequence is a dramatic increase in the rate of reactions involving C-Br bond cleavage, such as SN1 solvolysis. For researchers in drug development and organic synthesis, this understanding is critical for predicting reaction outcomes, designing synthetic routes, and understanding the metabolic stability of phenyl-containing compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 Reaction Reactivity Comparison Compare the reactivity of the followi.. [askfilo.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amherst.edu [amherst.edu]
The Decisive Battlefield: A Comparative Guide to the Kinetic Studies of Substitution Reactions with (1-Bromopropyl)benzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of synthetic organic chemistry and drug development, understanding the intimate details of reaction mechanisms is paramount. The kinetic behavior of a molecule dictates its synthetic utility and potential metabolic fate. (1-Bromopropyl)benzene, a secondary benzylic halide, stands at a mechanistic crossroads, capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. This guide provides a comprehensive comparative analysis of the kinetic studies of these competing reactions, offering insights into the factors that govern the reaction outcome. While specific, publicly available quantitative kinetic data for this compound is limited, this guide will draw upon established principles and experimental data from analogous benzylic systems to provide a robust predictive framework.
The Mechanistic Dichotomy: SN1 vs. SN2 at the Benzylic Carbon
The reactivity of this compound is profoundly influenced by its structure. The benzylic position, the carbon atom attached to both the phenyl group and the bromine atom, is the epicenter of this dual reactivity. The adjacent phenyl ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance.
The SN1 reaction is a two-step process. The rate-determining first step involves the spontaneous departure of the bromide leaving group to form a resonance-stabilized secondary benzylic carbocation.[1] This intermediate is then rapidly attacked by a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[2]
Conversely, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside as the bromide ion departs.[3] This pathway avoids a discrete carbocation intermediate and its rate is dependent on the concentrations of both the substrate and the nucleophile.
The competition between these two pathways is dictated by several key factors: the nature of the nucleophile, the polarity of the solvent, and the reaction temperature.
Comparative Kinetic Data: A Predictive Analysis
In the absence of direct experimental kinetic data for this compound, we can predict its behavior by comparing it with closely related benzylic halides. The following tables summarize expected trends in reaction rates and product distributions based on data from analogous systems.
Table 1: Predicted Solvent Effects on the Solvolysis of this compound (SN1 Pathway)
| Solvent System (v/v) | Dielectric Constant (ε) | Predicted Relative Rate Constant (krel) |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | ~35 | ~10-50 |
| 50% Ethanol / 50% Water | ~55 | ~500-1000 |
| 100% Water | 78.5 | >5000 |
This data is extrapolated from the known behavior of secondary benzylic halides in solvolysis reactions. The significant increase in rate with increasing solvent polarity is due to the stabilization of the carbocation intermediate and the transition state leading to its formation.
Table 2: Predicted Influence of Nucleophile Strength on the Substitution of this compound in a Polar Aprotic Solvent (e.g., Acetone) (SN2 Pathway)
| Nucleophile | Relative Nucleophilicity | Predicted Relative Rate Constant (krel) |
| CH3COO- | Weak | 1 |
| Cl- | Moderate | ~50 |
| Br- | Moderate | ~200 |
| I- | Strong | ~10,000 |
| N3- | Strong | ~30,000 |
This table illustrates the expected trend for SN2 reactions where stronger, less sterically hindered nucleophiles lead to a significant increase in the reaction rate. The use of a polar aprotic solvent enhances the nucleophilicity of anionic nucleophiles.[4]
Experimental Protocols for Kinetic Studies
To empirically determine the kinetic parameters for the substitution reactions of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of SN1 Rate Constant via Solvolysis
Objective: To measure the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).
Methodology:
-
Preparation of Reaction Mixture: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in a thermostated reaction vessel containing the desired solvent mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots. The liberated hydrobromic acid (HBr) is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: The concentration of the substrate at different time points is calculated from the amount of HBr produced. A plot of ln[Substrate] versus time will yield a straight line for a first-order reaction, with the slope equal to -kobs.
Protocol 2: Determination of SN2 Rate Constant
Objective: To measure the rate of reaction of this compound with a strong nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., acetone).
Methodology:
-
Preparation of Solutions: Standardized solutions of this compound and the nucleophile are prepared in the chosen solvent.
-
Reaction Initiation: The solutions are thermally equilibrated in separate vessels before being mixed to initiate the reaction.
-
Reaction Monitoring: Aliquots are withdrawn at regular intervals and the reaction is quenched (e.g., by dilution with a cold, non-reactive solvent). The concentration of the remaining substrate or the formed product is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: For a second-order reaction, a plot of 1/[Substrate] versus time (for equimolar initial concentrations) or using the integrated second-order rate law will yield the rate constant, k.
Visualization of Reaction Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The SN1 mechanism for this compound.
Caption: The SN2 mechanism for this compound.
Caption: A generalized experimental workflow for kinetic studies.
Conclusion
The kinetic behavior of this compound is a nuanced interplay of substrate structure, nucleophile strength, and solvent effects. While it can react via both SN1 and SN2 pathways, the reaction conditions are the ultimate arbiter of the dominant mechanism. Weak nucleophiles and polar protic solvents will favor the SN1 pathway, proceeding through a resonance-stabilized benzylic carbocation. Conversely, strong nucleophiles in polar aprotic solvents will promote the SN2 mechanism, characterized by a concerted backside attack. For researchers in drug development and organic synthesis, a thorough understanding of these competing pathways is essential for predicting reaction outcomes, optimizing synthetic routes, and anticipating potential metabolic transformations. The experimental protocols and predictive data presented in this guide provide a solid foundation for the empirical investigation and rational control of the substitution reactions of this versatile benzylic halide.
References
- 1. SN1/SN2 - Organic Chemistry - Science Forums [scienceforums.net]
- 2. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 3. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [논문]Kinetic Study of the Substitution Reactions of Benzyl Halides and Halide Ions in Acetone [scienceon.kisti.re.kr]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (1-Bromopropyl)benzene
This guide provides an in-depth, objective comparison of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the accurate quantification of (1-Bromopropyl)benzene. As a critical intermediate and potential impurity in pharmaceutical manufacturing, precise measurement of this compound is paramount for ensuring product quality, safety, and regulatory compliance.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, grounded in established principles of analytical chemistry and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analytical Imperative for this compound
This compound (also known as 1-Phenylpropyl Bromide) is an alkyl halide organobromine compound.[3][4] In the pharmaceutical landscape, compounds of this class are often used as synthetic intermediates or can be present as process-related impurities. Given that alkyl halides can be classified as potentially genotoxic impurities (PGIs), regulatory agencies mandate the use of highly sensitive and validated analytical procedures to control their levels in drug substances and products.[5][6]
The objective of any analytical method is to demonstrate its fitness for the intended purpose.[7] This guide provides a framework for the development, validation, and cross-comparison of two orthogonal analytical methods, ensuring data integrity and scientific rigor. The validation parameters discussed are aligned with the ICH Q2(R2) guideline, which emphasizes a systematic approach to validating analytical procedures.[1][2][8]
Principles of the Selected Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound with a distinct UV-absorbing chromophore (the benzene ring), making it amenable to analysis by both GC and HPLC.[9]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful separation technique ideal for volatile and thermally stable compounds.[10] The core principle involves partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.
-
Causality of Separation: Separation is primarily driven by the analyte's boiling point and its interaction with the stationary phase.[11] Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in shorter retention times.
-
Detection Principle (FID): The Flame Ionization Detector is a mass-sensitive detector. As the analyte elutes from the column, it is combusted in a hydrogen-air flame, producing ions. The resulting current is proportional to the mass of the carbon atoms entering the flame, allowing for sensitive quantification of organic compounds.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity testing.[13] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
-
Causality of Separation (Reversed-Phase): In reversed-phase HPLC, the most common mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile).[14] this compound, being a relatively non-polar molecule, will be retained on the column and will elute based on the strength of its hydrophobic interactions, which can be modulated by the mobile phase composition.
-
Detection Principle (UV): The UV detector measures the absorbance of light by the analyte as it passes through a flow cell.[14] According to the Beer-Lambert law, the absorbance is directly proportional to the analyte's concentration. The phenyl group in this compound provides a strong chromophore, enabling sensitive detection.[9]
Experimental Workflows and Protocols
The following protocols are designed to be self-validating systems, where system suitability tests are incorporated to ensure the analytical system is performing correctly before any samples are analyzed.
Workflow for GC-FID Quantification
The workflow for GC-FID analysis is a streamlined process designed for efficiency and high throughput, particularly suitable for volatile analytes.
Caption: GC-FID experimental workflow for this compound.
Protocol: GC-FID Method
-
Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Dichloromethane (DCM, HPLC grade), Helium (carrier gas), Hydrogen, and Air (for FID).
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DCM in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in DCM to achieve a final concentration within the calibration range.
-
-
GC-FID Instrumental Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min
-
-
Quantification and System Suitability:
-
Inject the standards to construct a calibration curve. A correlation coefficient (r²) of ≥ 0.999 is required.[15]
-
System Suitability: Inject a mid-level standard six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Workflow for HPLC-UV Quantification
The HPLC-UV workflow is a standard in pharmaceutical quality control, offering robustness and versatility for a wide range of analytes.
Caption: HPLC-UV experimental workflow for this compound.
Protocol: HPLC-UV Method
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (ACN, HPLC grade), HPLC-grade water.
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare calibration standards from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample, dissolve in the mobile phase to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.[16]
-
-
HPLC-UV Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[17]
-
Run Time: 10 minutes
-
-
Quantification and System Suitability:
-
Generate a calibration curve from the standard solutions. A correlation coefficient (r²) of ≥ 0.999 is required.[18]
-
System Suitability: After six replicate injections of a mid-level standard, the %RSD for peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively.
-
Cross-Validation: A Comparative Performance Analysis
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[19][20][21] The following table summarizes the expected performance characteristics for the two methods, based on ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | GC-FID Method | HPLC-UV Method | Rationale & Causality |
| Specificity | Excellent. High-resolution capillary columns provide efficient separation from structurally similar impurities. Confirmed by analyzing blank and spiked samples. | Very Good. Specificity is achieved through chromatographic separation on the C18 column. Potential interference from co-eluting impurities that also absorb at 210 nm exists.[22] | Why: This parameter ensures the signal measured is exclusively from the analyte of interest, free from interference from matrix components or other impurities.[1][23] |
| Linearity (Range) | 1 - 150 µg/mL (r² > 0.999) | 1 - 150 µg/mL (r² > 0.999) | Why: Establishes the interval where the method provides results directly proportional to the analyte concentration, which is fundamental for accurate quantification.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Why: Measures the closeness of the experimental value to the true value. It is typically assessed by analyzing spiked samples at multiple concentration levels.[22] |
| Precision (%RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | Why: Demonstrates the method's consistency. Repeatability assesses variability in one lab over a short time, while intermediate precision assesses variability across different days and analysts.[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.3 µg/mL | Why: Defines the lowest concentration of the analyte that can be reliably detected, indicating the method's sensitivity.[8] GC-FID is often more sensitive for volatile analytes. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.0 µg/mL | Why: Represents the lowest concentration that can be quantified with acceptable precision and accuracy. This is a critical parameter for impurity analysis.[15] |
| Robustness | Resilient to minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | Resilient to minor changes in mobile phase composition (±2% ACN) and column temperature (±2°C). | Why: Proves the method's reliability during routine use despite small, expected variations in operating conditions, ensuring inter-laboratory transferability.[8] |
Discussion: Selecting the Optimal Method
Both GC-FID and HPLC-UV are validated, reliable methods for quantifying this compound. The choice between them depends on the specific application, available instrumentation, and the nature of the sample matrix.
-
GC-FID is the preferred method when:
-
High sensitivity is required: It generally offers a lower LOD/LOQ for volatile compounds like this compound.
-
The sample matrix is complex and contains volatile interferences: The high efficiency of capillary GC columns can resolve the analyte from closely related volatile impurities.[24]
-
Speed is critical: Modern GC methods can have very short run times.
-
-
HPLC-UV is the preferred method when:
-
It is part of a broader impurity profile analysis: Most pharmaceutical analyses rely on HPLC, and using the same platform for multiple tests simplifies workflows.[25]
-
The analyte is in a non-volatile matrix: HPLC avoids the high temperatures of the GC inlet that could degrade the sample matrix or thermally labile analytes.
-
GC instrumentation is unavailable: HPLC is a more ubiquitous instrument in pharmaceutical QC labs.
-
A Note on Advanced Detectors: For applications requiring unambiguous identification or even lower detection limits (e.g., trace analysis of genotoxic impurities), coupling either GC or HPLC with a Mass Spectrometry (MS) detector is the gold standard.[5][6] GC-MS would provide structural confirmation based on fragmentation patterns, while LC-MS is invaluable for non-volatile compounds.
Conclusion
This guide has demonstrated the cross-validation of two distinct, scientifically sound analytical methods—GC-FID and HPLC-UV—for the quantification of this compound. Both methods are shown to be specific, accurate, precise, and robust, meeting the stringent requirements for pharmaceutical analysis as outlined by ICH guidelines.
The selection of the most appropriate method is a strategic decision based on the analytical objective, required sensitivity, sample characteristics, and laboratory resources. By understanding the fundamental principles and performance capabilities of each technique, scientists can ensure the generation of reliable and defensible data, which is the cornerstone of drug development and quality control.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound (1-Phenylpropyl Bromide) [lgcstandards.com]
- 4. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. measurlabs.com [measurlabs.com]
- 13. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 18. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 19. fda.gov [fda.gov]
- 20. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. propharmagroup.com [propharmagroup.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. tasianinch.com [tasianinch.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-Bromopropyl)benzene
This guide provides comprehensive, actionable procedures for the safe disposal of (1-Bromopropyl)benzene (CAS No. 2114-36-5). As a halogenated aromatic hydrocarbon, this compound is a valuable reagent in organic synthesis but demands meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental stewardship. The protocols outlined herein are designed for our audience of researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
The foundational principle for managing this compound waste is its classification: it must be treated as Halogenated Organic Waste .[1][2] This directive is absolute and dictates its segregation from all other waste streams to ensure it undergoes the correct high-temperature incineration process required to neutralize its hazardous characteristics and prevent the formation of toxic byproducts.[1][3]
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is non-negotiable and forms the basis of all safety and disposal protocols. Failure to appreciate these risks can lead to acute injury or chronic health effects.
According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards.[4][5] It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation upon inhalation.[4][6][7] This risk profile necessitates that all handling and preparation for disposal occur within a certified chemical fume hood to minimize vapor exposure.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2114-36-5 | [8] |
| Molecular Formula | C₉H₁₁Br | [9] |
| Molecular Weight | 199.09 g/mol | [8][9] |
| Physical Form | Liquid | |
| GHS Signal Word | Danger / Warning | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
Part 2: Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier between the researcher and chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Table 2: Required PPE for Handling this compound
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing serious eye damage.[10] |
| Face Shield (worn over goggles) | - | Recommended when handling larger quantities (>1 L) or when there is a significant risk of splashing.[11] | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and absorption. Nitrile gloves are suitable for incidental contact, but Viton or laminate gloves should be considered for prolonged handling.[10][11] |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination.[10] |
| Closed-toe Shoes | - | Prevents exposure from spills.[10] | |
| Respiratory Protection | Chemical Fume Hood | - | All handling of this compound must be conducted in a certified fume hood to control vapor inhalation.[10][11] |
Part 3: Standard Disposal Protocol
The proper disposal of this compound is a systematic process that begins the moment the chemical is deemed waste. Adherence to this protocol is essential for maintaining a safe laboratory environment.
Step-by-Step Disposal Methodology
-
Waste Segregation: The Critical First Step
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][12]
-
Causality: this compound must never be mixed with non-halogenated organic solvents.[13][14] Halogenated wastes require specialized, high-temperature incineration with scrubbers to manage the release of acidic gases (e.g., hydrogen bromide).[1][3] Mixing waste streams complicates this process, significantly increases disposal costs, and can create dangerous chemical incompatibilities.[13][14]
-
-
Container Selection and Preparation
-
Action: Use a chemically compatible waste container, preferably made of high-density polyethylene (HDPE) or another suitable plastic.[15] Ensure the container has a secure, vapor-tight screw cap.
-
Causality: The use of metal safety cans is not recommended. Halogenated solvents can slowly degrade to produce acids, which will corrode metal containers over time, leading to a loss of containment.[15] The container must be kept closed at all times except when waste is actively being added to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[12][13]
-
-
Proper Labeling for Safety and Compliance
-
Action: Before adding any waste, affix a "Hazardous Waste" tag to the container.[13] Clearly write the full chemical name, "this compound," and its estimated concentration or volume. List all other components in the waste mixture.
-
Causality: Accurate and complete labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[11][12] It informs waste management personnel of the container's contents, allowing them to handle it safely and select the appropriate disposal route. Abbreviations and chemical formulas should be avoided in favor of full chemical names.[12]
-
-
Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA. This area should be located at or near the point of generation.
-
Causality: The SAA must be managed to prevent accidents. Store the halogenated waste container in secondary containment (such as a large plastic tub) to contain any potential leaks.[15] It should be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent unintended reactions.[11][15]
-
-
Arranging for Final Disposal
-
Action: Once the container is nearly full (approximately 75-80% capacity to allow for vapor expansion) or has been in storage for a designated period, contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[11][13]
-
Causality: Do not allow waste to accumulate excessively.[12] Your EH&S department is the authoritative entity for the final transport and disposal of hazardous materials and will ensure the process complies with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).
-
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.
Protocol for Small Spills (< 1 Liter)
This procedure should only be performed by trained personnel with access to a chemical spill kit.
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[16]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2, including respiratory protection if vapors are significant.[11][17]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or polypropylene spill pads, working from the outside in to prevent the spill from spreading.[11][17]
-
Collect Waste: Carefully scoop the absorbed material into a compatible container suitable for hazardous waste.[11][17]
-
Decontaminate: Wipe the spill area with a mild solution of sodium bicarbonate, followed by soap and water.[11] Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.
-
Label & Dispose: Seal and label the container as "Hazardous Waste" detailing the contents (spill debris of this compound). Arrange for disposal through your EH&S department.[17]
Protocol for Large Spills (> 1 Liter)
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Call for Help: Activate your facility's emergency alarm and call your institution's emergency number or 911. Inform them of the nature and location of the spill.[11]
-
Do Not Re-enter: Do not attempt to clean up a large spill yourself. Await the arrival of the trained hazardous materials response team.[11][16]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | CAS#:2114-36-5 | Chemsrc [chemsrc.com]
- 9. americanelements.com [americanelements.com]
- 10. benchchem.com [benchchem.com]
- 11. fau.edu [fau.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Personal protective equipment for handling (1-Bromopropyl)benzene
Comprehensive Safety & Handling Guide: (1-Bromopropyl)benzene
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 2114-36-5). As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the necessary precautions, grounded in authoritative safety data.
Immediate Safety Profile: this compound
This compound is a halogenated organic compound that demands careful handling due to its significant hazard profile. The primary risks associated with this chemical are:
-
Skin Corrosion/Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if vapors are inhaled.[1][2][3]
-
Harmful if Swallowed : Acute oral toxicity.[4]
-
Combustibility : It is also classified as a combustible liquid.[5]
The Globally Harmonized System (GHS) signal word for this chemical is typically "Warning" or "Danger".[1][3][4] Understanding these hazards is the foundational step in implementing a robust safety protocol.
Core Principles of Protection: A Proactive Approach
Effective chemical safety is not merely about wearing protective gear; it's about creating a multi-layered defense system. The causality behind the stringent PPE requirements for this compound is rooted in its chemical properties as a halogenated hydrocarbon. These compounds can be readily absorbed through the skin and respiratory tract, leading to both acute and chronic health effects.[6][7] The core principle is containment and avoidance . All procedures are designed to minimize direct contact, inhalation, and accidental release.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical logistical step before handling this compound. The following equipment is mandatory.
Engineering Controls: The First Line of Defense
-
Fume Hood : All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[8] This is the primary method to control respiratory exposure by containing vapors at the source.
Eye and Face Protection
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required to provide a seal around the eyes, protecting against splashes and vapors.[8]
-
Face Shield : A face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as when transferring large volumes (>500 mL) or during reactions that could become energetic.[8][9]
Hand Protection: Preventing Dermal Absorption
Due to the risk of skin irritation and absorption, selecting the correct gloves is paramount. Nitrile gloves are often cited as suitable for incidental contact, but halogenated compounds can permeate many common glove materials.[6][8][10] Therefore, a more rigorous selection process is necessary.
Table 1: Glove Selection Guide for Halogenated Hydrocarbons
| Glove Material | Breakthrough Time (General Guide) | Recommendation for this compound |
|---|---|---|
| Nitrile | Fair to Good (Varies) | Suitable for incidental contact or short-duration tasks. Always double-glove.[8] |
| Neoprene | Good (> 4 hours) | A better choice for tasks with potential for extended contact.[11] |
| Butyl Rubber | Excellent (> 8 hours) | Recommended for prolonged handling or immersion.[11] |
| Viton® | Excellent (> 8 hours) | Offers superior protection against aromatic and halogenated compounds.[11] |
| Multi-laminate (e.g., Silver Shield®) | Excellent | Highly recommended for handling aggressive solvents like 1-Bromopropane and related compounds.[6] |
Disclaimer : This table is a general guide. Breakthrough times are highly dependent on glove thickness, manufacturer, chemical concentration, and temperature.[11][12] Always consult the specific glove manufacturer's chemical resistance chart for data on this compound or a closely related chemical before use.[13]
Body and Foot Protection
-
Laboratory Coat : A flame-resistant lab coat is required to protect skin and personal clothing from contamination.[8][10]
-
Closed-toe Shoes : Shoes made of a non-porous material must be worn to prevent exposure from spills.[8][10]
-
Apron : A chemical-resistant apron worn over the lab coat is recommended for large-volume transfers.
Operational Workflow: A Step-by-Step Guide
A self-validating protocol ensures safety at every stage of handling. The following workflow integrates PPE use with safe operational and disposal planning.
PPE Selection Workflow
Caption: PPE selection workflow for this compound.
Experimental Protocol
-
Pre-Operation :
-
Handling and Use :
-
Keep containers of this compound tightly closed when not in use.[15][16]
-
Dispense the minimum quantity required for the procedure.
-
Perform all transfers and manipulations well inside the fume hood to ensure vapor capture.
-
Avoid contact with incompatible materials such as strong oxidizing agents.[17]
-
-
Post-Operation (Doffing PPE) :
-
Remove gloves first, using a technique that avoids skin contact with the exterior of the glove.[15]
-
Dispose of gloves immediately into the designated solid hazardous waste stream.
-
Remove face shield (if used), followed by goggles.
-
Remove and hang lab coat.
-
Wash hands thoroughly with soap and water.[13]
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15][16]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[15][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]
-
Ingestion : Do NOT induce vomiting.[18][19] Clean the mouth with water and seek immediate medical attention.[15][16]
-
Spill Management :
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the liquid.[14][17]
-
Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[10]
-
Clean the spill area thoroughly.
-
Decontamination and Disposal Protocol
Proper waste management prevents environmental contamination and ensures regulatory compliance.
-
Waste Segregation : this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[10][20] Never mix halogenated waste with non-halogenated waste streams.[10]
-
Contaminated Materials : All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be disposed of as solid hazardous waste.[15] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as halogenated waste, before disposal.
-
Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain.[13]
References
- 1. This compound | C9H11Br | CID 562384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2114-36-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. americanelements.com [americanelements.com]
- 4. This compound | 2114-36-5 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Bromopropane: Understanding and Preventing Hazards [onlinesafetytrainer.com]
- 7. OSHA/NIOSH Hazard Alert: 1-Bromopropane. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. First Aid for Benzene Poisoning - DoveMed [dovemed.com]
- 20. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
